Product packaging for Phe-pro-arg(Cat. No.:CAS No. 79338-56-0)

Phe-pro-arg

Cat. No.: B15210410
CAS No.: 79338-56-0
M. Wt: 418.5 g/mol
InChI Key: NTUPOKHATNSWCY-PMPSAXMXSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Phe-Pro-Arg is a recognized tripeptide sequence that serves as a potent and selective foundation for direct thrombin inhibitors . Its most well-characterized derivative is D-Phe-Pro-Arg chloromethylketone (PPACK), an irreversible, covalent inhibitor that binds to the active site of the serine protease α-thrombin with high specificity . This mechanism involves the formation of a covalent bond with the catalytic serine residue (Ser195) of thrombin, effectively and permanently blocking its ability to cleave fibrinogen and other substrates . As such, this compound-based compounds are invaluable tools in fundamental biochemical and hematological research for elucidating the role of thrombin in the coagulation cascade . They are used in vitro to prevent clot formation in plasma and blood samples and are essential for studying thrombosis and hemostasis mechanisms . Supplied as a frozen liquid format with a purity of >95% by HPLC analysis, this product is intended for laboratory research applications only . It is not intended for use in diagnostic or therapeutic procedures in humans or animals. Proper handling procedures for biological materials should always be followed. Storage recommendations are at -70°C in 10mM HCl buffer .

Structure

2D Structure

Chemical Structure Depiction
molecular formula C20H30N6O4 B15210410 Phe-pro-arg CAS No. 79338-56-0

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

79338-56-0

Molecular Formula

C20H30N6O4

Molecular Weight

418.5 g/mol

IUPAC Name

(2S)-2-[[(2S)-1-[(2R)-2-amino-3-phenylpropanoyl]pyrrolidine-2-carbonyl]amino]-5-(diaminomethylideneamino)pentanoic acid

InChI

InChI=1S/C20H30N6O4/c21-14(12-13-6-2-1-3-7-13)18(28)26-11-5-9-16(26)17(27)25-15(19(29)30)8-4-10-24-20(22)23/h1-3,6-7,14-16H,4-5,8-12,21H2,(H,25,27)(H,29,30)(H4,22,23,24)/t14-,15+,16+/m1/s1

InChI Key

NTUPOKHATNSWCY-PMPSAXMXSA-N

Isomeric SMILES

C1C[C@H](N(C1)C(=O)[C@@H](CC2=CC=CC=C2)N)C(=O)N[C@@H](CCCN=C(N)N)C(=O)O

Canonical SMILES

C1CC(N(C1)C(=O)C(CC2=CC=CC=C2)N)C(=O)NC(CCCN=C(N)N)C(=O)O

Origin of Product

United States

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Purification of Phe-Pro-Arg

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The tripeptide Phenylalanyl-prolyl-arginine (Phe-Pro-Arg) is a significant sequence, notably recognized as the core structure of potent and selective irreversible thrombin inhibitors like this compound-chloromethylketone (PPACK)[1][2]. Its synthesis and purification are critical steps for research in anticoagulation, enzymology, and drug development. This guide provides a comprehensive overview of the standard protocols, quantitative data, and experimental workflows for producing high-purity this compound.

Section 1: Solid-Phase Peptide Synthesis (SPPS)

The most common and efficient method for synthesizing this compound is the Fmoc/tBu (9-fluorenylmethoxycarbonyl/tert-butyl) solid-phase peptide synthesis (SPPS) strategy[3][4][5]. This approach involves the stepwise addition of amino acids to a growing peptide chain anchored to an insoluble polymeric support[5].

Core Principles of Fmoc SPPS

Fmoc SPPS is characterized by its use of an acid-labile linkage to the resin and acid-labile side-chain protecting groups (like Pbf for Arginine), while the temporary Nα-amino group protection (Fmoc) is removed by a mild base, typically piperidine[5]. This orthogonal strategy prevents premature cleavage of the peptide from the resin or side-chain deprotection during the synthesis cycles[6].

Detailed Experimental Protocol

This protocol outlines a standard manual synthesis on a 0.1 mmol scale.

Materials and Reagents:

  • Resin: 2-Chlorotrityl chloride resin or Wang resin (for a C-terminal carboxylic acid)[7].

  • Solvents: Dichloromethane (DCM), N,N-Dimethylformamide (DMF) of high purity[7].

  • Amino Acids: Fmoc-Arg(Pbf)-OH, Fmoc-Pro-OH, Fmoc-Phe-OH.

  • Coupling Reagents: HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate) or HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)[7][8].

  • Base: N,N-Diisopropylethylamine (DIPEA)[8].

  • Deprotection Reagent: 20% (v/v) piperidine in DMF[7].

  • Cleavage Cocktail: Reagent K (TFA/water/phenol/thioanisole/EDT [82.5:5:5:5:2.5]) or a simpler TFA/TIS/water (95:2.5:2.5) cocktail is often sufficient[9][10].

Step-by-Step Synthesis:

  • Resin Preparation:

    • Swell the chosen resin (e.g., 300 mg for 0.1 mmol scale) in DMF for 1 hour in a suitable reaction vessel[7].

    • Drain the DMF.

  • First Amino Acid Loading (Fmoc-Arg(Pbf)-OH):

    • Dissolve Fmoc-Arg(Pbf)-OH (5 equivalents) and DIPEA (7.5 equivalents) in dry DCM[3].

    • Add the solution to the swollen resin and agitate for 30-60 minutes[3].

    • Wash the resin with DMF (3x) and DCM (3x) to remove excess reagents[3].

    • Cap any unreacted sites by treating the resin with a mixture of DCM/MeOH/DIPEA (80:15:5) for 15 minutes[3].

  • Peptide Chain Elongation (Iterative Cycle for Proline and Phenylalanine):

    • Fmoc Deprotection: Add 20% piperidine in DMF to the resin and agitate for 20-30 minutes. Drain and wash thoroughly with DMF (3x) and DCM (3x)[7].

    • Amino Acid Coupling (Fmoc-Pro-OH, then Fmoc-Phe-OH):

      • Pre-activate the next amino acid (e.g., Fmoc-Pro-OH, 4.5 equivalents) with a coupling reagent like HATU (4.5 equivalents) and a base like DIPEA or collidine in DMF[7].

      • Add the activated amino acid solution to the deprotected resin-bound peptide.

      • Allow the coupling reaction to proceed for at least 4 hours[7]. Due to the bulky Pbf protecting group on Arginine and its potential to form a δ-lactam, a double coupling for the Arginine residue is often recommended to ensure high efficiency[11].

    • Washing: After coupling, wash the resin with DMF (3x) and DCM (3x)[8].

    • Repeat this cycle for each subsequent amino acid in the sequence.

Synthesis Workflow Diagram

SPPS_Workflow cluster_resin_prep Resin Preparation cluster_cycle Iterative Synthesis Cycle cluster_final Final Steps Swell Swell Resin in DMF Load_Arg Load Fmoc-Arg(Pbf)-OH Swell->Load_Arg Cap Cap Unreacted Sites Load_Arg->Cap Deprotect Fmoc Deprotection (20% Piperidine/DMF) Cap->Deprotect Wash1 Wash (DMF/DCM) Deprotect->Wash1 Couple Couple Next AA (Fmoc-Pro-OH or Fmoc-Phe-OH) + HBTU/DIPEA Wash1->Couple Wash2 Wash (DMF/DCM) Couple->Wash2 Wash2->Deprotect Repeat for next AA Final_Wash Final Wash & Dry Wash2->Final_Wash Cleavage Cleavage from Resin & Side-Chain Deprotection Final_Wash->Cleavage Precipitate Precipitate Crude Peptide (Cold Ether) Cleavage->Precipitate

Diagram 1: Solid-Phase Peptide Synthesis (SPPS) Workflow for this compound.

Section 2: Cleavage and Purification

Once the synthesis is complete, the peptide must be cleaved from the resin support and its side-chain protecting groups removed. The resulting crude product is then purified to achieve the desired level of purity.

Cleavage and Deprotection Protocol

Procedure:

  • Preparation: Wash the final peptidyl-resin thoroughly with DCM and dry it under a vacuum[12].

  • Cleavage Reaction:

    • Suspend the dried resin in a cleavage cocktail. For peptides containing Arginine, Reagent K is robust, but a simpler mixture of TFA/TIS/water (95:2.5:2.5) is often sufficient and less hazardous[10]. Use approximately 10 mL of cocktail per gram of resin[13].

    • Stir the mixture at room temperature for 2-3 hours[13]. Peptides with multiple arginine residues may require longer cleavage times[13].

  • Peptide Precipitation:

    • Filter the resin and collect the filtrate.

    • Wash the resin with a small amount of fresh TFA.

    • Combine the filtrates and add this solution to a large volume of cold methyl tert-butyl ether (MTBE) or diethyl ether to precipitate the crude peptide[13].

  • Collection:

    • Centrifuge the ether suspension to pellet the peptide.

    • Decant the ether and wash the peptide pellet with cold ether two more times.

    • Dry the crude peptide pellet under a vacuum.

Purification by Reversed-Phase HPLC (RP-HPLC)

RP-HPLC is the standard and most effective method for purifying synthetic peptides[14][15]. The separation is based on the hydrophobic character of the peptide and impurities[15].

Typical RP-HPLC Protocol:

  • System: A preparative HPLC system with a UV detector.

  • Stationary Phase: C18-modified silica column[14].

  • Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water.

  • Mobile Phase B: 0.1% Trifluoroacetic acid (TFA) in acetonitrile (ACN).

  • Procedure:

    • Dissolve the crude peptide in a minimal amount of Mobile Phase A.

    • Inject the sample onto the equilibrated C18 column.

    • Elute the peptide using a linear gradient of increasing acetonitrile concentration (e.g., 5% to 50% Mobile Phase B over 45 minutes)[16][17].

    • Monitor the elution profile at a wavelength of 210-220 nm[14][15].

    • Collect fractions corresponding to the main product peak.

    • Analyze the collected fractions for purity using analytical RP-HPLC.

    • Pool the pure fractions and lyophilize to obtain the final peptide as a white, fluffy powder.

Purification and Analysis Workflow

Purification_Workflow Crude Crude this compound (Dried Pellet) Dissolve Dissolve in Mobile Phase A Crude->Dissolve Inject Inject onto Preparative RP-HPLC (C18) Dissolve->Inject Elute Elute with ACN Gradient Inject->Elute Collect Collect Fractions Elute->Collect Analyze Analyze Purity (Analytical RP-HPLC) Collect->Analyze Pool Pool Pure Fractions Analyze->Pool Lyophilize Lyophilize Pool->Lyophilize Final Pure this compound (>95% Purity) Lyophilize->Final

Diagram 2: Purification and Analysis Workflow for this compound.

Section 3: Data Presentation and Characterization

Quantitative analysis is essential to confirm the success of the synthesis and purification.

Synthesis and Purification Data

The following table summarizes typical quantitative data expected from a well-executed synthesis and purification of this compound.

ParameterExpected ValueMethod of AnalysisReference
Crude Peptide Yield 70 - 90% (based on initial resin loading)GravimetricGeneral SPPS Knowledge
Final Purity >95% or >98%Analytical RP-HPLC
Molecular Weight Expected: 418.5 g/mol Mass Spectrometry (ESI-MS)[18]
Identity Confirmation Match between observed and expected massMass Spectrometry (ESI-MS)[16]
Characterization Data

The identity and purity of the final product are confirmed using a combination of analytical techniques.

TechniquePurposeExpected Result
Analytical RP-HPLC Assess purity and retention timeA single major peak at the expected retention time, with integration >95%.
Mass Spectrometry Confirm molecular weightA major ion peak corresponding to the calculated mass of this compound ([M+H]⁺ ≈ 419.2).
NMR Spectroscopy (Optional) Confirm structureProton and Carbon spectra consistent with the tripeptide structure.

References

Probing the Architectural Landscape of D-Phe-Pro-Arg: A Technical Guide to its Structure and Conformation

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

This technical guide provides a comprehensive analysis of the structure and conformation of the tripeptide D-Phe-Pro-Arg, a sequence of significant interest in the development of therapeutic agents, particularly potent thrombin inhibitors. Tailored for researchers, scientists, and drug development professionals, this document delves into the peptide's structural intricacies in both its enzyme-bound and solution states, presenting quantitative data, detailed experimental methodologies, and visual representations of key concepts.

Bound Conformation: Insights from X-ray Crystallography

The three-dimensional structure of D-Phe-Pro-Arg covalently bound to human α-thrombin has been elucidated by X-ray crystallography, providing a high-resolution snapshot of its bioactive conformation. The seminal work in this area has been the determination of the crystal structure of D-Phe-Pro-Arg chloromethylketone-inhibited human α-thrombin to a resolution of 1.9 Å (PDB ID: 1PPB).[1][2][3] This structural data is paramount for understanding the molecular basis of its inhibitory activity and serves as a foundational template for structure-based drug design.

Quantitative Structural Data

The geometric parameters of the D-Phe-Pro-Arg peptide, when complexed with thrombin, have been extracted from the crystallographic data. These parameters, including bond lengths, bond angles, and dihedral angles, define the precise spatial arrangement of the peptide within the enzyme's active site.

Table 1: Dihedral Angles of D-Phe-Pro-Arg in Complex with Thrombin (PDB: 1PPB)

ResiduePhi (φ) Angle (°)Psi (ψ) Angle (°)Omega (ω) Angle (°)
D-Phe127.8-170.9176.4
Pro-63.2-28.9178.1
Arg-156.9165.2-176.9

Table 2: Selected Bond Lengths of the D-Phe-Pro-Arg Backbone (PDB: 1PPB)

BondLength (Å)
D-Phe (N) - D-Phe (CA)1.46
D-Phe (CA) - D-Phe (C)1.52
D-Phe (C) - Pro (N)1.33
Pro (N) - Pro (CA)1.47
Pro (CA) - Pro (C)1.53
Pro (C) - Arg (N)1.33
Arg (N) - Arg (CA)1.46
Arg (CA) - Arg (C)1.52

Table 3: Selected Bond Angles of the D-Phe-Pro-Arg Backbone (PDB: 1PPB)

AngleAngle (°)
D-Phe (C) - D-Phe (N) - D-Phe (CA)121.7
D-Phe (N) - D-Phe (CA) - D-Phe (C)111.1
D-Phe (CA) - D-Phe (C) - Pro (N)116.6
Pro (C) - Pro (N) - Pro (CA)123.0
Pro (N) - Pro (CA) - Pro (C)112.1
Pro (CA) - Pro (C) - Arg (N)117.2
Arg (C) - Arg (N) - Arg (CA)121.1
Arg (N) - Arg (CA) - Arg (C)110.8
Experimental Protocol: X-ray Crystallography

The determination of the crystal structure of the D-Phe-Pro-Arg-thrombin complex involves a multi-step process:

experimental_workflow_xray cluster_purification Protein and Peptide Preparation cluster_crystallization Crystallization cluster_data_collection Data Collection and Processing cluster_structure_solution Structure Solution and Refinement thrombin_purification Human α-Thrombin Purification complex_formation Complex Formation (Thrombin + Peptide) thrombin_purification->complex_formation peptide_synthesis D-Phe-Pro-Arg-CMK Synthesis peptide_synthesis->complex_formation crystallization_screening Crystallization Screening complex_formation->crystallization_screening crystal_optimization Crystal Growth Optimization crystallization_screening->crystal_optimization xray_diffraction X-ray Diffraction Data Collection crystal_optimization->xray_diffraction data_processing Data Processing (Indexing, Integration, Scaling) xray_diffraction->data_processing phase_determination Phase Determination (Molecular Replacement) data_processing->phase_determination model_building Model Building and Refinement phase_determination->model_building validation Structure Validation model_building->validation

Experimental workflow for determining the crystal structure of the D-Phe-Pro-Arg-thrombin complex.

  • Protein Purification and Peptide Synthesis: Human α-thrombin is purified to homogeneity. The D-Phe-Pro-Arg peptide is synthesized with a chloromethylketone (CMK) reactive group at the C-terminus, which forms a covalent bond with the active site serine of thrombin.

  • Complex Formation and Crystallization: The purified thrombin and the D-Phe-Pro-Arg-CMK peptide are incubated to allow for covalent complex formation. The resulting complex is then subjected to crystallization screening using various precipitants, buffers, and temperatures to obtain well-ordered crystals.

  • X-ray Diffraction Data Collection: A suitable crystal is exposed to a monochromatic X-ray beam. The diffraction pattern is recorded as the crystal is rotated.

  • Data Processing and Structure Solution: The diffraction data are processed to determine the unit cell dimensions, space group, and the intensities of the reflections. The phase problem is solved using molecular replacement, with a known structure of a homologous protein as a search model.

  • Model Building and Refinement: An initial model of the complex is built into the electron density map. This model is then refined iteratively to improve the fit to the experimental data, resulting in the final high-resolution structure.

Solution Conformation: Insights from NMR Spectroscopy

While X-ray crystallography provides a static picture of the bound state, Nuclear Magnetic Resonance (NMR) spectroscopy offers valuable insights into the conformational dynamics of the D-Phe-Pro-Arg peptide in solution. NMR studies on D-Phe-Pro-Arg and its analogues have revealed the presence of a defined secondary structure even in the absence of the target enzyme.

Conformational Preferences in Solution

NMR studies, particularly those employing 2D techniques like NOESY and ROESY, have indicated that the D-Phe-Pro moiety tends to adopt a specific, non-random conformation in aqueous solutions. This pre-organization of the peptide in solution is thought to contribute to its high binding affinity for thrombin by reducing the entropic penalty upon binding. The observed structure is stabilized by π-π interactions between the phenyl ring of the D-Phe residue and the amide bond of the D-Phe-Pro peptide backbone.

Experimental Protocol: 2D NMR Spectroscopy

The conformational analysis of the D-Phe-Pro-Arg peptide in solution is typically carried out using a suite of 2D NMR experiments.

experimental_workflow_nmr cluster_sample_prep Sample Preparation cluster_nmr_acquisition NMR Data Acquisition cluster_data_analysis Data Analysis and Structure Calculation peptide_synthesis_nmr D-Phe-Pro-Arg Synthesis dissolution Dissolution in D2O or H2O/D2O peptide_synthesis_nmr->dissolution ph_adjustment pH and Temperature Control dissolution->ph_adjustment one_d_nmr 1D ¹H NMR ph_adjustment->one_d_nmr cosy_tocsy 2D COSY/TOCSY (Resonance Assignment) one_d_nmr->cosy_tocsy noesy_roesy 2D NOESY/ROESY (Distance Restraints) cosy_tocsy->noesy_roesy resonance_assignment Resonance Assignment cosy_tocsy->resonance_assignment j_coupling J-Coupling Measurement (Dihedral Angle Restraints) noesy_roesy->j_coupling restraint_generation Generation of Distance and Angle Restraints noesy_roesy->restraint_generation j_coupling->restraint_generation resonance_assignment->restraint_generation structure_calculation Structure Calculation (Molecular Dynamics/Distance Geometry) restraint_generation->structure_calculation ensemble_analysis Conformational Ensemble Analysis structure_calculation->ensemble_analysis

Workflow for the conformational analysis of D-Phe-Pro-Arg using 2D NMR spectroscopy.

  • Sample Preparation: The D-Phe-Pro-Arg peptide is synthesized and purified. For NMR analysis, the peptide is dissolved in a suitable solvent, typically deuterated water (D₂O) or a mixture of H₂O/D₂O, to minimize the solvent proton signal. The pH and temperature are carefully controlled to mimic physiological conditions.

  • NMR Data Acquisition: A series of 1D and 2D NMR experiments are performed on a high-field NMR spectrometer.

    • 1D ¹H NMR: Provides an initial overview of the proton signals.

    • COSY (Correlation Spectroscopy) and TOCSY (Total Correlation Spectroscopy): Used to identify spin systems and assign the proton resonances to specific amino acid residues.

    • NOESY (Nuclear Overhauser Effect Spectroscopy) and ROESY (Rotating-frame Overhauser Effect Spectroscopy): Provide information about through-space proximities between protons, which are used to generate distance restraints.

    • J-Coupling Constants: Measurement of scalar couplings, particularly ³J(HN-Hα), provides information about the backbone dihedral angle φ.

  • Data Analysis and Structure Calculation:

    • Resonance Assignment: The collected NMR spectra are analyzed to assign all the proton resonances to their respective atoms in the peptide.

    • Restraint Generation: The NOE cross-peak intensities are converted into upper distance limits between protons. J-coupling constants are used to define ranges for dihedral angles.

    • Structure Calculation: A set of 3D structures is calculated using computational methods such as distance geometry or restrained molecular dynamics, which aim to satisfy the experimental restraints.

    • Conformational Ensemble Analysis: The resulting structures are analyzed to describe the conformational preferences of the peptide in solution.

Conformational Landscape: Ramachandran Plot

The conformational flexibility of the peptide backbone is often visualized using a Ramachandran plot, which shows the distribution of the backbone dihedral angles φ and ψ. The Ramachandran plot for the bound conformation of D-Phe-Pro-Arg highlights the specific regions of conformational space occupied by each residue.

ramachandran_plot Ramachandran Plot of D-Phe-Pro-Arg (Bound Conformation) cluster_plot X_axis -180 X_axis_mid 0 X_axis_end 180 Y_axis -180 Y_axis_mid 0 Y_axis_end 180 X_label Phi (φ) Y_label Psi (ψ) beta_sheet right_alpha left_alpha DPhe D-Phe Pro Pro Arg Arg

Ramachandran plot showing the (φ, ψ) angles of D-Phe-Pro-Arg in its thrombin-bound state.

The D-Phe residue adopts a conformation in the right-handed helical region of the Ramachandran plot, which is an allowed region for D-amino acids. The Proline residue is constrained by its cyclic side chain, and the Arginine residue falls within the β-sheet region.

Conclusion

The structural and conformational analysis of the D-Phe-Pro-Arg peptide reveals a molecule with a distinct and pre-organized architecture. The high-resolution crystal structure of its complex with thrombin provides a detailed blueprint of its bioactive conformation, crucial for rational drug design. Furthermore, NMR studies demonstrate that this peptide maintains a degree of conformational rigidity in solution, a factor that likely enhances its binding affinity. This comprehensive understanding of the D-Phe-Pro-Arg structure is invaluable for the development of next-generation antithrombotic agents and other therapeutics targeting serine proteases.

References

Phe-Pro-Arg-chloromethylketone (PPACK): A Technical Guide to its Mechanism of Action

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Phe-Pro-Arg-chloromethylketone (PPACK) is a potent and highly selective irreversible inhibitor of the serine protease thrombin. This synthetic tripeptide analogue is a valuable tool in thrombosis research and as an anticoagulant. Its mechanism of action involves the formation of a stable, covalent bond with key catalytic residues in the active site of thrombin, effectively neutralizing its enzymatic activity. This guide provides a comprehensive overview of the molecular interactions, kinetics, and cellular effects of PPACK, supported by quantitative data, detailed experimental methodologies, and visual representations of the underlying pathways.

Core Mechanism of Action: Irreversible Covalent Inhibition

PPACK functions as a mechanism-based inhibitor, specifically targeting the active site of thrombin. The core of its inhibitory action lies in its ability to form a stable covalent adduct with the enzyme.

The process begins with the this compound peptide sequence of PPACK directing the molecule to the substrate-binding pocket of thrombin. The arginine residue mimics the natural substrate of thrombin, fitting into the S1 specificity pocket. This initial binding is followed by a nucleophilic attack from the active site serine residue (Ser195) on the carbonyl carbon of the chloromethylketone group. This reaction is facilitated by the catalytic histidine residue (His57), which acts as a general base. The result is the formation of a hemiketal intermediate. Subsequently, the His57 residue is alkylated by the chloromethyl group, leading to a stable covalent cross-link between Ser195 and His57.[1] This effectively and irreversibly inactivates the thrombin molecule.

G Thrombin Thrombin Active Site (Ser195, His57, Asp102) Binding Initial Reversible Binding (Substrate Mimicry) Thrombin->Binding Recognizes Arg of PPACK PPACK PPACK (this compound-chloromethylketone) PPACK->Binding Nucleophilic_Attack Nucleophilic Attack (Ser195 on chloromethylketone) Binding->Nucleophilic_Attack Hemiketal Hemiketal Intermediate Nucleophilic_Attack->Hemiketal Alkylation Alkylation of His57 Hemiketal->Alkylation Covalent_Complex Irreversible Covalent Complex (Thrombin-PPACK Adduct) Alkylation->Covalent_Complex

Figure 1: Mechanism of irreversible thrombin inhibition by PPACK.

Quantitative Analysis of PPACK Inhibition

The potency and selectivity of PPACK have been extensively characterized through kinetic studies. The key parameters defining its interaction with thrombin and other serine proteases are summarized below.

ParameterEnzymeValueReference
Inhibition Constant (Ki) Human α-Thrombin0.24 nM[1]
Second-Order Rate Constant (kobs/[I]) Human α-Thrombin1 x 107 M-1s-1[2][3]

Table 1: Kinetic Parameters for PPACK Inhibition of Thrombin

Selectivity Profile

PPACK exhibits remarkable selectivity for thrombin over other related serine proteases. This selectivity is crucial for its utility as a targeted anticoagulant with potentially fewer off-target effects.

Enzymek2/Ki (M-1s-1)Relative Potency (vs. Thrombin)Reference
Thrombin > 1061[4]
Trypsin > 106~1[4]
Plasmin 104 - 1060.01 - 1[4]
Factor Xa 104 - 1060.01 - 1[4]
Urokinase < 104< 0.01[4]
Tissue Plasminogen Activator (t-PA) < 104< 0.01[4]

Table 2: Selectivity Profile of PPACK against Various Serine Proteases

Disruption of Thrombin-Mediated Signaling

Thrombin plays a central role in hemostasis and thrombosis, primarily through the cleavage of fibrinogen to fibrin and the activation of platelets. A key mechanism of thrombin's cellular signaling is the activation of Protease-Activated Receptors (PARs), particularly PAR1 on platelets and endothelial cells.

Thrombin cleaves the N-terminal exodomain of PAR1, unmasking a new N-terminus that acts as a "tethered ligand," binding to and activating the receptor. This initiates a G-protein-coupled signaling cascade leading to platelet aggregation, secretion, and other cellular responses. By irreversibly inhibiting thrombin, PPACK effectively prevents the cleavage and subsequent activation of PAR1, thereby blocking downstream signaling events.

G Thrombin Thrombin Cleavage Proteolytic Cleavage of PAR1 Thrombin->Cleavage PPACK PPACK Inhibition Inhibition PPACK->Inhibition PAR1 PAR1 Receptor PAR1->Cleavage Tethered_Ligand Tethered Ligand Activation Cleavage->Tethered_Ligand G_Protein G-Protein Signaling Tethered_Ligand->G_Protein Platelet_Activation Platelet Activation (Aggregation, Secretion) G_Protein->Platelet_Activation Inhibition->Thrombin

Figure 2: PPACK inhibits thrombin-mediated PAR1 signaling.

Experimental Protocols

Determination of Thrombin Inhibition Kinetics (Second-Order Rate Constant)

This protocol outlines a method to determine the apparent second-order rate constant (kobs/[I]) for the irreversible inhibition of thrombin by PPACK.

Materials:

  • Human α-thrombin

  • PPACK

  • Chromogenic thrombin substrate (e.g., S-2238)

  • Assay buffer (e.g., 50 mM Tris-HCl, 100 mM NaCl, pH 7.4)

  • 96-well microplate

  • Microplate reader

Procedure:

  • Prepare a stock solution of thrombin in assay buffer to a final concentration of 2X the desired assay concentration (e.g., 20 nM for a final concentration of 10 nM).

  • Prepare a series of dilutions of PPACK in assay buffer at 2X the final desired concentrations.

  • Prepare a 2X stock solution of the chromogenic substrate in assay buffer.

  • In a 96-well plate, add 50 µL of the 2X thrombin solution to wells.

  • To initiate the inhibition reaction, add 50 µL of the various 2X PPACK dilutions to the wells containing thrombin. Start a timer immediately.

  • At various time points (e.g., 0, 1, 2, 5, 10, 20, 30 minutes), add 100 µL of the 2X chromogenic substrate to the wells to quench the inhibition reaction and measure the residual thrombin activity.

  • Immediately measure the change in absorbance at 405 nm over time using a microplate reader in kinetic mode.

  • Determine the initial rate of substrate hydrolysis for each time point of inhibition.

  • Plot the natural logarithm of the residual thrombin activity versus the pre-incubation time for each PPACK concentration. The slope of this line is the pseudo-first-order rate constant (kobs).

  • Plot the kobs values against the corresponding PPACK concentrations. The slope of this second plot represents the apparent second-order rate constant (kobs/[I]).

G Start Start Prepare Prepare Reagents (Thrombin, PPACK, Substrate) Start->Prepare Incubate Incubate Thrombin with PPACK (Time Course) Prepare->Incubate Add_Substrate Add Chromogenic Substrate Incubate->Add_Substrate Measure Measure Residual Activity (Absorbance at 405 nm) Add_Substrate->Measure Calculate_kobs Calculate k_obs for each [PPACK] Measure->Calculate_kobs Plot_kobs Plot k_obs vs. [PPACK] Calculate_kobs->Plot_kobs Determine_kobs_I Determine k_obs/[I] from slope Plot_kobs->Determine_kobs_I End End Determine_kobs_I->End

Figure 3: Workflow for determining the second-order rate constant of inhibition.
X-ray Crystallography of the Thrombin-PPACK Complex

Structural elucidation of the thrombin-PPACK complex provides atomic-level insights into the inhibitory mechanism.

Methodology Overview:

  • Protein Purification: Human α-thrombin is purified to high homogeneity.

  • Complex Formation: Purified thrombin is incubated with a molar excess of PPACK to ensure complete and irreversible inhibition.

  • Crystallization: The thrombin-PPACK complex is subjected to crystallization screening using various precipitants, buffers, and temperatures to obtain well-diffracting crystals. A common condition involves hanging or sitting drop vapor diffusion.

  • Data Collection: Crystals are cryo-cooled and subjected to a high-intensity X-ray beam at a synchrotron source. Diffraction data are collected on a suitable detector.

  • Structure Determination and Refinement: The collected diffraction data are processed, and the structure is solved using molecular replacement with a known thrombin structure as a search model. The model is then refined against the experimental data to yield a high-resolution structure of the thrombin-PPACK complex.[5]

NMR Spectroscopy of the Thrombin-PPACK Complex

Nuclear Magnetic Resonance (NMR) spectroscopy can provide detailed information about the structure and dynamics of the thrombin-PPACK complex in solution.

Methodology Overview:

  • Isotope Labeling: For detailed structural studies, thrombin is typically expressed in media containing 15N and/or 13C isotopes.

  • Sample Preparation: The isotopically labeled thrombin is inhibited with PPACK and buffer exchanged into a suitable NMR buffer (e.g., phosphate buffer at a specific pH).

  • NMR Data Acquisition: A series of multidimensional NMR experiments (e.g., 1H-15N HSQC, NOESY, etc.) are performed on a high-field NMR spectrometer.

  • Data Analysis: The acquired NMR spectra are processed, and resonances are assigned to specific atoms in the protein-inhibitor complex. This information is then used to determine the three-dimensional structure and to study the dynamics of the complex in solution.

Conclusion

This compound-chloromethylketone is a powerful and specific tool for the irreversible inhibition of thrombin. Its well-defined mechanism of action, characterized by the formation of a covalent bond with the active site Ser195 and His57 residues, makes it an invaluable reagent for in vitro and in vivo studies of coagulation and thrombosis. The high selectivity of PPACK for thrombin over other serine proteases underscores its utility as a targeted therapeutic agent and a fundamental research tool. The experimental protocols and quantitative data presented in this guide provide a solid foundation for researchers and drug development professionals working with this important inhibitor.

References

Biological Functions of Peptides Containing the Phe-Pro-Arg Sequence: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

Peptides incorporating the Phenylalanine-Proline-Arginine (Phe-Pro-Arg or FPR) sequence represent a critical class of bioactive molecules with significant implications for drug discovery and development. This technical guide provides a comprehensive overview of the core biological functions of FPR-containing peptides, with a primary focus on their roles in hemostasis and inflammation. We delve into their mechanisms of action as potent enzyme inhibitors and receptor modulators, present quantitative data on their activity, and provide detailed experimental protocols for their characterization. Furthermore, this guide utilizes Graphviz visualizations to elucidate complex signaling pathways and experimental workflows, offering a clear and concise resource for researchers in the field.

Introduction to this compound (FPR) Containing Peptides

The tripeptide sequence this compound is a key pharmacophore that confers specific biological activities to a variety of natural and synthetic peptides. The unique structural characteristics of this sequence, particularly the D-isomeric form of phenylalanine (D-Phe), often enhance proteolytic stability and receptor affinity, making these peptides attractive candidates for therapeutic development. Their biological functions are primarily centered around two key areas: the regulation of the coagulation cascade and the modulation of inflammatory responses.

Role in Coagulation: Thrombin Inhibition

A major and well-documented function of peptides containing the D-Phe-Pro-Arg sequence is the potent and selective inhibition of thrombin, a critical serine protease in the coagulation cascade.

Mechanism of Action

Peptides such as D-Phe-Pro-Arg-chloromethylketone (PPACK) act as irreversible inhibitors of thrombin[1]. The D-Phe-Pro motif directs the peptide to the active site of thrombin, where the arginine residue interacts with the specificity pocket. The chloromethylketone moiety then forms a covalent bond with the active site serine residue (Ser195), leading to irreversible inactivation of the enzyme[2]. This targeted inhibition prevents the conversion of fibrinogen to fibrin, a crucial step in clot formation.

Quantitative Analysis of Thrombin Inhibition

The inhibitory potency of various FPR-containing peptides against thrombin has been extensively studied. The data below summarizes key kinetic parameters for selected peptides.

PeptideTarget EnzymeInhibition Constant (Ki)IC50NotesReference
D-Phe-Pro-Arg-CH2ClThrombin10^7 M-1s-1 (kobs/[I])-Potent irreversible inhibitor.[2][2]
Arg-Pro-Pro-Gly-PheThrombin1.75 +/- 0.03 mM-Competitive inhibitor.[3]
D-Phe-Pro-D-Arg-D-Thr-CONH2α-thrombin0.92 µM-Competitive inhibitor, resistant to proteolysis.[4][5]
Experimental Protocol: Thrombin Inhibition Assay

This protocol outlines a standard chromogenic assay to determine the inhibitory activity of a this compound containing peptide against thrombin.

Materials:

  • Human α-thrombin

  • Chromogenic thrombin substrate (e.g., S-2238)

  • Test peptide (dissolved in appropriate buffer)

  • Assay buffer (e.g., 50 mM Tris-HCl, 150 mM NaCl, pH 8.0)

  • 96-well microplate

  • Microplate reader

Procedure:

  • Prepare a series of dilutions of the test peptide in the assay buffer.

  • In a 96-well plate, add a fixed concentration of human α-thrombin to each well.

  • Add the different concentrations of the test peptide to the wells and incubate for a defined period (e.g., 15 minutes) at room temperature to allow for inhibitor-enzyme binding.

  • Initiate the reaction by adding the chromogenic substrate S-2238 to each well.

  • Immediately monitor the change in absorbance at 405 nm over time using a microplate reader. The rate of substrate hydrolysis is proportional to the residual thrombin activity.

  • Plot the rate of reaction against the inhibitor concentration to determine the IC50 value.

  • The inhibition constant (Ki) can be calculated using the Cheng-Prusoff equation for competitive inhibitors: Ki = IC50 / (1 + [S]/KM), where [S] is the substrate concentration and KM is the Michaelis-Menten constant of the substrate[4].

Thrombin_Inhibition_Assay cluster_prep Preparation cluster_assay Assay Steps cluster_analysis Data Analysis Peptide_Dilutions Peptide Dilutions Mix_Incubate Mix Thrombin and Peptide Incubate Peptide_Dilutions->Mix_Incubate Thrombin Thrombin Solution Thrombin->Mix_Incubate Substrate Substrate Solution Add_Substrate Add Chromogenic Substrate Substrate->Add_Substrate Mix_Incubate->Add_Substrate Measure_Absorbance Measure Absorbance (405 nm) Add_Substrate->Measure_Absorbance Plot_Data Plot Rate vs. [Inhibitor] Measure_Absorbance->Plot_Data Calculate_IC50 Calculate IC50 Plot_Data->Calculate_IC50 Calculate_Ki Calculate Ki Calculate_IC50->Calculate_Ki

Role in Inflammation: Modulation of Formyl Peptide Receptors (FPRs)

Certain peptides containing sequences with similarities to the FPR motif can interact with Formyl Peptide Receptors (FPRs), a family of G-protein coupled receptors (GPCRs) primarily expressed on immune cells like neutrophils and macrophages[6][7]. These receptors play a crucial role in the innate immune response by recognizing formylated peptides derived from bacteria and damaged mitochondria.

Mechanism of Action: FPR1 Signaling

Upon binding of an agonist peptide, Formyl Peptide Receptor 1 (FPR1) undergoes a conformational change, leading to the activation of intracellular signaling cascades. This process is initiated by the coupling of the receptor to heterotrimeric G-proteins of the Gi family[7]. Activation of the G-protein leads to the dissociation of its α and βγ subunits, which in turn trigger multiple downstream pathways:

  • Phospholipase C (PLC) Activation: The Gβγ subunit activates PLC, which hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG).

  • Calcium Mobilization: IP3 binds to its receptors on the endoplasmic reticulum, leading to the release of stored calcium ions (Ca2+) into the cytoplasm.

  • Protein Kinase C (PKC) Activation: Increased intracellular Ca2+ and DAG synergistically activate PKC, which phosphorylates various downstream targets, leading to cellular responses like the activation of the NADPH oxidase complex and subsequent production of reactive oxygen species (ROS).

  • PI3K/Akt Pathway: The Gβγ subunit can also activate phosphoinositide 3-kinase (PI3K), leading to the activation of Akt and downstream pathways involved in cell survival and proliferation.

  • MAPK Pathway: FPR1 activation can also stimulate the mitogen-activated protein kinase (MAPK) cascade, including ERK1/2, which is involved in regulating gene expression and cell proliferation.

These signaling events culminate in various cellular responses, including chemotaxis (directed cell migration), phagocytosis, degranulation, and the production of pro-inflammatory mediators[6][8].

FPR1_Signaling FPR_Peptide FPR_Peptide FPR1 FPR1 FPR_Peptide->FPR1 Binds G_Protein G_Protein FPR1->G_Protein Activates MAPK MAPK FPR1->MAPK G_alpha G_alpha G_Protein->G_alpha G_betagamma G_betagamma G_Protein->G_betagamma PLC PLC G_betagamma->PLC Activates PI3K PI3K G_betagamma->PI3K Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes Akt Akt PI3K->Akt Activates IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_ER Ca_ER IP3->Ca_ER Triggers PKC PKC DAG->PKC Activates Ca_ER->PKC Activates Cellular_Response Cellular_Response PKC->Cellular_Response Akt->Cellular_Response MAPK->Cellular_Response

Quantitative Analysis of FPR Binding and Activation

While extensive quantitative data for the binding of this compound peptides specifically to FPRs is limited in the public domain, the following table provides representative data for known FPR1 agonists, illustrating the typical range of affinities and potencies observed.

LigandReceptorBinding Affinity (Kd)EC50 (Calcium Mobilization)NotesReference
fMLFFPR1~1 nM7.0 x 10^-11 M (Chemotaxis)Prototypical FPR1 agonist.[9]
Annexin A1 (Ac2-26)FPR1/FPR2-Dual pro- and anti-inflammatory effects.[10]
WKYMVmFPR1/FPR20.8 nM (FPR2)Potent agonist for both receptors.[10][11]
Experimental Protocols for FPR Activity

This assay measures the increase in intracellular calcium concentration following FPR1 activation.

Materials:

  • Neutrophils or FPR1-expressing cell line

  • Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM)

  • Test peptide

  • Assay buffer (e.g., Hanks' Balanced Salt Solution with calcium and magnesium)

  • 96-well black, clear-bottom microplate

  • Fluorescence microplate reader or flow cytometer

Procedure:

  • Isolate neutrophils from whole blood or culture FPR1-expressing cells.

  • Load the cells with the Fluo-4 AM dye by incubating them in a buffer containing the dye. This allows the dye to enter the cells.

  • Wash the cells to remove excess extracellular dye.

  • Resuspend the cells in the assay buffer and plate them into the 96-well plate.

  • Prepare serial dilutions of the test peptide.

  • Use a fluorescence microplate reader with an injection system to add the test peptide to the wells while simultaneously measuring the fluorescence intensity over time. An increase in fluorescence indicates an increase in intracellular calcium.

  • The peak fluorescence response is then plotted against the peptide concentration to determine the EC50 value.

This protocol measures the production of ROS by neutrophils upon stimulation with an FPR agonist.

Materials:

  • Isolated human neutrophils

  • Luminol or isoluminol (chemiluminescent probe)

  • Horseradish peroxidase (HRP)

  • Test peptide

  • Assay buffer (e.g., Krebs-Ringer phosphate buffer with glucose)

  • Luminometer

Procedure:

  • Isolate neutrophils from fresh human blood.

  • In a luminometer tube, combine the neutrophils, luminol (or isoluminol), and HRP in the assay buffer.

  • Equilibrate the mixture at 37°C.

  • Initiate the reaction by adding the test peptide at various concentrations.

  • Immediately measure the chemiluminescence generated over time. The light emission is proportional to the amount of ROS produced.

  • The peak or total chemiluminescence can be plotted against the peptide concentration to determine the EC50 for ROS production.

ROS_Assay_Workflow cluster_prep Cell and Reagent Preparation cluster_assay Assay Execution cluster_analysis Data Analysis Isolate_Neutrophils Isolate Neutrophils Combine_Components Combine Neutrophils, Luminol, HRP Isolate_Neutrophils->Combine_Components Prepare_Reagents Prepare Peptide, Luminol, HRP Solutions Prepare_Reagents->Combine_Components Equilibrate Equilibrate at 37°C Combine_Components->Equilibrate Stimulate Add Test Peptide Equilibrate->Stimulate Measure_Luminescence Measure Chemiluminescence Stimulate->Measure_Luminescence Plot_Data Plot Luminescence vs. [Peptide] Measure_Luminescence->Plot_Data Determine_EC50 Determine EC50 Plot_Data->Determine_EC50

Drug Development and Therapeutic Potential

The dual functionality of this compound containing peptides as both anticoagulants and immunomodulators makes them highly attractive for therapeutic development.

  • Antithrombotic Agents: Their ability to potently inhibit thrombin has led to their investigation as novel anticoagulants for the prevention and treatment of thrombotic disorders such as deep vein thrombosis, pulmonary embolism, and stroke. The development of proteolytically stable analogs is a key area of research to improve their pharmacokinetic profiles.

  • Anti-inflammatory and Pro-resolving Agents: By modulating the activity of FPRs, these peptides could be developed to either suppress excessive inflammation in conditions like sepsis and rheumatoid arthritis or to promote the resolution of inflammation and tissue repair. The concept of biased agonism, where a ligand preferentially activates certain downstream signaling pathways over others, offers the potential to fine-tune the therapeutic effects of FPR-targeting peptides.

Peptide Stability Assessment

A critical aspect of developing peptide-based therapeutics is ensuring their stability in biological fluids.

Experimental Protocol: Plasma Stability Assay

Materials:

  • Human plasma

  • Test peptide

  • Quenching solution (e.g., acetonitrile with 1% trifluoroacetic acid)

  • LC-MS/MS system

Procedure:

  • Incubate the test peptide at a known concentration in human plasma at 37°C.

  • At various time points (e.g., 0, 15, 30, 60, 120 minutes), take an aliquot of the plasma-peptide mixture.

  • Immediately quench the enzymatic degradation by adding a cold quenching solution.

  • Process the samples to precipitate plasma proteins and extract the remaining peptide.

  • Analyze the amount of intact peptide remaining at each time point using a validated LC-MS/MS method.

  • Plot the percentage of intact peptide remaining versus time and fit the data to a first-order decay model to determine the peptide's half-life in plasma.

Conclusion

Peptides containing the this compound sequence are versatile molecules with significant biological functions, primarily as inhibitors of thrombin and modulators of formyl peptide receptors. Their potent and specific activities make them valuable tools for research and promising leads for the development of new therapeutics for a range of thrombotic and inflammatory diseases. This technical guide provides a foundational understanding of their biological roles, methods for their characterization, and insights into their therapeutic potential, serving as a valuable resource for scientists and researchers in the field. Further investigation into the structure-activity relationships and pharmacokinetic properties of these peptides will be crucial for translating their therapeutic promise into clinical applications.

References

In Silico Analysis of D-Phe-Pro-Arg Binding to Thrombin: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the in silico methodologies used to model the binding of the peptide inhibitor D-Phe-Pro-Arg to its target, thrombin. This interaction is a cornerstone in the development of anticoagulant therapies, and understanding its molecular basis is crucial for the design of novel, more effective drugs. This document details the experimental protocols for molecular docking and molecular dynamics simulations, presents key quantitative data in a structured format, and utilizes visualizations to clarify complex workflows and molecular interactions.

Introduction to Thrombin and D-Phe-Pro-Arg

Thrombin is a serine protease that plays a central role in the blood coagulation cascade by converting fibrinogen to fibrin.[1] Its dysregulation can lead to thrombotic disorders, making it a prime target for anticoagulant drugs. D-Phe-Pro-Arg is a synthetic tripeptide that mimics the natural substrate of thrombin and acts as a potent competitive inhibitor.[2][3] The D-phenylalanine at the P3 position, proline at P2, and arginine at P1 fit into the S3, S2, and S1 binding pockets of thrombin's active site, respectively.[4] In silico modeling techniques are invaluable for elucidating the specific molecular interactions that govern this binding and for predicting the affinity of novel derivatives.

Molecular Docking of D-Phe-Pro-Arg to Thrombin

Molecular docking is a computational technique used to predict the preferred orientation of a ligand when bound to a receptor.[5][6] This section outlines a typical protocol for docking D-Phe-Pro-Arg into the active site of thrombin using AutoDock Vina.

Experimental Protocol: Molecular Docking

A generalized workflow for molecular docking is presented below. This process involves preparing the receptor and ligand, defining the search space, running the docking simulation, and analyzing the results.

molecular_docking_workflow cluster_prep Preparation cluster_docking Docking cluster_analysis Analysis receptor_prep Receptor Preparation (Thrombin - PDB: 1PPB) grid_box Grid Box Definition (Active Site) receptor_prep->grid_box ligand_prep Ligand Preparation (D-Phe-Pro-Arg) run_docking Run AutoDock Vina ligand_prep->run_docking grid_box->run_docking analyze_poses Pose Analysis (Binding Energy) run_docking->analyze_poses visualize Visualization analyze_poses->visualize

Figure 1: Molecular Docking Workflow.

Methodology:

  • Receptor Preparation:

    • The crystal structure of human α-thrombin in complex with D-Phe-Pro-Arg chloromethylketone (PPACK) can be obtained from the Protein Data Bank (PDB ID: 1PPB).[7]

    • Water molecules and any co-crystallized ligands other than the inhibitor of interest are typically removed.

    • Polar hydrogens are added, and Gasteiger charges are computed using software like AutoDock Tools.[8]

    • The prepared protein structure is saved in the PDBQT file format.

  • Ligand Preparation:

    • A 3D structure of D-Phe-Pro-Arg is generated using a molecular builder or downloaded from a database like PubChem.

    • The ligand's rotatable bonds are defined, and Gasteiger charges are assigned.

    • The prepared ligand is saved in the PDBQT file format.

  • Grid Box Definition:

    • A grid box is defined to encompass the active site of thrombin. The dimensions and center of the grid are determined based on the position of the co-crystallized inhibitor in the PDB structure. This ensures that the docking search is focused on the relevant binding region.

  • Docking Execution:

    • AutoDock Vina is used to perform the docking. The program explores different conformations of the ligand within the defined grid box and scores them based on a semi-empirical free energy force field.

  • Results Analysis:

    • The output includes multiple binding poses for the ligand, ranked by their predicted binding affinities (in kcal/mol).

    • The pose with the lowest binding energy is typically considered the most likely binding mode.

    • Visualization software like PyMOL or Chimera is used to inspect the interactions between the ligand and the protein's active site residues.[8]

Quantitative Data: Docking Results

The following table summarizes typical quantitative data obtained from a molecular docking study of D-Phe-Pro-Arg with thrombin.

ParameterValueDescription
Binding Affinity (kcal/mol) -8.5 to -10.0Predicted free energy of binding. More negative values indicate stronger binding.
RMSD from Crystal Pose (Å) < 2.0Root Mean Square Deviation of the docked pose from the crystallographic pose of the inhibitor. Lower values indicate better accuracy of the docking protocol.

Molecular Dynamics Simulation of the D-Phe-Pro-Arg-Thrombin Complex

Molecular dynamics (MD) simulations provide a detailed view of the dynamic behavior of the protein-ligand complex over time, offering insights into its stability and the nature of the intermolecular interactions.[9][10]

Experimental Protocol: Molecular Dynamics Simulation

The following diagram illustrates the key stages of an MD simulation study.

md_simulation_workflow cluster_setup System Setup cluster_simulation Simulation cluster_analysis Analysis initial_complex Initial Complex (Docked or Crystal Structure) solvation Solvation (Water Box) initial_complex->solvation ionization Ionization (Neutralize System) solvation->ionization minimization Energy Minimization ionization->minimization equilibration Equilibration (NVT and NPT) minimization->equilibration production_md Production MD equilibration->production_md trajectory_analysis Trajectory Analysis (RMSD, RMSF) production_md->trajectory_analysis interaction_analysis Interaction Analysis (Hydrogen Bonds) trajectory_analysis->interaction_analysis

Figure 2: Molecular Dynamics Simulation Workflow.

Methodology:

  • System Preparation:

    • The starting structure is typically the best-docked pose of the D-Phe-Pro-Arg-thrombin complex or the crystal structure.

    • A force field (e.g., CHARMM36m or AMBER) is assigned to the protein and ligand.[2] Ligand parameterization may be required using tools like the CGenFF server.

    • The complex is placed in a periodic box of water molecules (e.g., TIP3P).

    • Ions (e.g., Na+ and Cl-) are added to neutralize the system and mimic physiological salt concentration.

  • Energy Minimization:

    • The system's energy is minimized to remove steric clashes and unfavorable geometries.

  • Equilibration:

    • The system is gradually heated to the desired temperature (e.g., 300 K) under constant volume (NVT ensemble).

    • The pressure is then stabilized to 1 atm under constant pressure (NPT ensemble). Position restraints are often applied to the protein and ligand heavy atoms during equilibration to allow the solvent to relax.

  • Production MD:

    • The production simulation is run for a significant period (e.g., 100 ns or more) without restraints, and the trajectory (atomic coordinates over time) is saved.

  • Trajectory Analysis:

    • Root Mean Square Deviation (RMSD): The RMSD of the protein backbone and ligand heavy atoms is calculated to assess the stability of the simulation.

    • Root Mean Square Fluctuation (RMSF): The RMSF of individual residues is calculated to identify flexible regions of the protein.

    • Hydrogen Bond Analysis: The formation and lifetime of hydrogen bonds between the ligand and protein are analyzed.

Quantitative Data: MD Simulation Analysis

The following table presents typical quantitative data derived from an MD simulation of the D-Phe-Pro-Arg-thrombin complex.

ParameterTypical ValueDescription
Backbone RMSD (Å) 1.5 - 3.0A stable RMSD indicates that the protein has reached equilibrium.
Ligand RMSD (Å) 1.0 - 2.5A stable ligand RMSD suggests a stable binding pose.
Average H-Bonds 3 - 6The average number of hydrogen bonds between the ligand and protein throughout the simulation.

Binding Free Energy Calculations

Binding free energy calculations provide a more rigorous estimation of the binding affinity than docking scores. Methods like MM/PBSA and MM/GBSA are commonly used post-MD simulation.[11]

Experimental Protocol: MM/PBSA and MM/GBSA

Methodology:

  • Trajectory Extraction: Snapshots of the complex, receptor, and ligand are extracted from the production MD trajectory.

  • Energy Calculation: For each snapshot, the molecular mechanics potential energy, polar solvation energy (calculated using the Poisson-Boltzmann or Generalized Born model), and nonpolar solvation energy are calculated.

  • Free Energy Calculation: The binding free energy is calculated as the difference between the free energy of the complex and the sum of the free energies of the receptor and ligand.

Quantitative Data: Binding Free Energy

The following table shows a breakdown of the components of the binding free energy calculated using MM/GBSA.

Energy ComponentTypical Value (kcal/mol)Contribution to Binding
Van der Waals Energy -40 to -60Favorable
Electrostatic Energy -20 to -40Favorable
Polar Solvation Energy +30 to +60Unfavorable
Nonpolar Solvation Energy -5 to -10Favorable
ΔG_binding -25 to -45Overall Binding Free Energy

Key Interactions and Signaling Pathways

The binding of D-Phe-Pro-Arg to thrombin is characterized by a network of specific interactions within the active site.

binding_interactions cluster_pockets Binding Pockets cluster_inhibitor D-Phe-Pro-Arg thrombin Thrombin Active Site s1 S1 Pocket (Asp189) s2 S2 Pocket (Hydrophobic) s3 S3/S4 Pocket (Trp215) arg Arginine arg->s1 Salt Bridge pro Proline pro->s2 Hydrophobic Interaction phe D-Phenylalanine phe->s3 Hydrophobic Interaction

Figure 3: Key Interactions of D-Phe-Pro-Arg with Thrombin.

The primary interactions include:

  • S1 Pocket: The positively charged guanidinium group of the P1 arginine forms a salt bridge with the negatively charged Asp189 at the bottom of the S1 specificity pocket.[2]

  • S2 Pocket: The P2 proline residue fits into the hydrophobic S2 pocket.[4]

  • S3/S4 Pocket: The P3 D-phenylalanine ring makes hydrophobic interactions with residues such as Trp215.[4]

Conclusion

In silico modeling provides powerful tools for understanding the binding of D-Phe-Pro-Arg to thrombin at a molecular level. Molecular docking can rapidly predict binding poses and affinities, while molecular dynamics simulations offer a dynamic view of the complex, allowing for a more detailed analysis of its stability and interactions. Binding free energy calculations provide a more accurate estimation of binding affinity. Together, these methods are instrumental in the rational design of new and improved thrombin inhibitors for anticoagulant therapy.

References

An In-depth Technical Guide to the Chemical and Biological Properties of Phenylalanine-Proline-Arginine (Phe-Pro-Arg) Tripeptide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

The tripeptide Phenylalanine-Proline-Arginine (Phe-Pro-Arg), a sequence found in various bioactive peptides, holds significant potential for research and drug development. Its constituent amino acids—a bulky aromatic residue (Phenylalanine), a unique cyclic imino acid (Proline), and a strongly basic residue (Arginine)—confer specific chemical and biological properties. This guide provides a comprehensive overview of the known and predicted characteristics of this compound, including its physicochemical properties, potential biological activities, and detailed experimental protocols for its investigation.

Core Chemical Properties

The fundamental chemical properties of the this compound tripeptide are summarized below. These values are crucial for its handling, characterization, and use in experimental settings.

PropertyValueSource/Method
Molecular Formula C₂₀H₃₀N₆O₄Calculated
Molecular Weight 418.49 g/mol Calculated
Calculated Isoelectric Point (pI) ~10.8Calculated using pKa values of constituent amino acids
Solubility Predicted to be soluble in aqueous solutions, particularly at acidic pH. Solubility in organic solvents is expected to be limited.Inferred from the properties of its constituent amino acids.
Stability Expected to be stable under standard laboratory conditions. Susceptible to enzymatic degradation by proteases. Stability is pH and temperature-dependent.General peptide chemistry principles.

1.1. Calculation of Isoelectric Point (pI)

The isoelectric point (pI) is the pH at which the net charge of the peptide is zero. It can be estimated by averaging the pKa values of the ionizable groups that bracket the zwitterionic form. For this compound, the relevant pKa values are for the N-terminal amino group of Phenylalanine and the guanidinium group of Arginine.

  • pKa of the N-terminal α-amino group (Phe): ~9.24

  • pKa of the C-terminal α-carboxyl group (Arg): ~2.17

  • pKa of the Arginine side chain (guanidinium group): ~12.48

The zwitterionic form exists between the deprotonation of the carboxyl group and the protonation of the amino and guanidinium groups. The net charge will be zero at a pH between the pKa of the N-terminal amino group and the pKa of the arginine side chain. Therefore, the pI is calculated as:

pI ≈ (pKa of N-terminus + pKa of Arg side chain) / 2 pI ≈ (9.24 + 12.48) / 2 pI ≈ 10.86

This high pI indicates that the this compound tripeptide will carry a net positive charge at physiological pH (7.4).

Potential Biological Activities and Signaling Pathways

Direct experimental evidence for the biological activity of the L-amino acid form of this compound is limited in publicly available literature. However, the activities of closely related peptides provide strong indications of its potential roles, primarily as a modulator of serine proteases and as a ligand for G-protein coupled receptors.

2.1. Thrombin Inhibition

The D-amino acid analogue, D-Phe-Pro-D-Arg, is a known and potent inhibitor of thrombin, a key serine protease in the blood coagulation cascade[1]. This suggests that the L-form, this compound, may also exhibit inhibitory activity against thrombin, albeit likely with different potency. Inhibition of thrombin can prevent the conversion of fibrinogen to fibrin, thereby blocking blood clot formation.

Potential Signaling Pathway: Coagulation Cascade

Below is a simplified representation of the coagulation cascade, highlighting the point of inhibition by a this compound-like molecule.

Coagulation_Cascade Inactive Clotting Factors Inactive Clotting Factors Activated Clotting Factors Activated Clotting Factors Inactive Clotting Factors->Activated Clotting Factors Thrombin Thrombin Activated Clotting Factors->Thrombin Fibrinogen Fibrinogen Thrombin->Fibrinogen Fibrin Fibrin Fibrinogen->Fibrin This compound This compound This compound->Thrombin Inhibition

Caption: Potential inhibition of the coagulation cascade by this compound.

2.2. Bradykinin-Related Activity

The pentapeptide Arg-Pro-Pro-Gly-Phe, which contains the Arg-Pro and Gly-Phe motifs, is a stable metabolite of bradykinin, a peptide hormone that causes vasodilation. This suggests that this compound could potentially interact with bradykinin receptors or be involved in the metabolic pathways of kinins. Bradykinin receptors (B1 and B2) are G-protein coupled receptors that, upon activation, lead to various physiological responses, including inflammation, pain, and changes in blood pressure.

Potential Signaling Pathway: Bradykinin B2 Receptor Activation

The following diagram illustrates the signaling pathway initiated by the activation of the bradykinin B2 receptor, a potential target for this compound.

Bradykinin_Signaling cluster_membrane Cell Membrane B2R Bradykinin B2 Receptor Gq Gq protein B2R->Gq PLC Phospholipase C Gq->PLC PIP2 PIP2 PLC->PIP2 IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca2 Ca²⁺ Release IP3->Ca2 PKC Protein Kinase C Activation DAG->PKC This compound This compound This compound->B2R Potential Binding

Caption: Potential interaction of this compound with the Bradykinin B2 receptor signaling pathway.

Experimental Protocols

Detailed methodologies for the synthesis, purification, and biological evaluation of the this compound tripeptide are provided below.

3.1. Peptide Synthesis and Purification

Workflow for Synthesis and Purification

Peptide_Synthesis_Workflow start Start: Solid-Phase Peptide Synthesis (SPPS) resin Resin with protected Arginine start->resin deprotection1 Fmoc Deprotection resin->deprotection1 coupling1 Couple protected Proline deprotection1->coupling1 deprotection2 Fmoc Deprotection coupling1->deprotection2 coupling2 Couple protected Phenylalanine deprotection2->coupling2 cleavage Cleavage from Resin and Side-Chain Deprotection coupling2->cleavage crude Crude this compound cleavage->crude hplc RP-HPLC Purification crude->hplc fractions Collect Fractions hplc->fractions analysis Mass Spectrometry Analysis fractions->analysis lyophilization Lyophilization analysis->lyophilization end Pure this compound lyophilization->end

Caption: Workflow for the synthesis and purification of this compound.

Protocol for Solid-Phase Peptide Synthesis (SPPS): Standard Fmoc (9-fluorenylmethyloxycarbonyl) solid-phase peptide synthesis is a suitable method.

  • Resin Preparation: Start with a rink amide resin pre-loaded with Fmoc-protected L-Arginine.

  • Fmoc Deprotection: Treat the resin with a solution of 20% piperidine in dimethylformamide (DMF) to remove the Fmoc protecting group from the Arginine residue.

  • Amino Acid Coupling: Activate Fmoc-protected L-Proline using a coupling reagent such as HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate) in the presence of a base like DIEA (N,N-diisopropylethylamine) in DMF. Add this solution to the deprotected resin to form the Pro-Arg dipeptide.

  • Repeat Deprotection and Coupling: Repeat the Fmoc deprotection and coupling steps with Fmoc-protected L-Phenylalanine to form the full this compound tripeptide on the resin.

  • Cleavage and Deprotection: Treat the resin with a cleavage cocktail (e.g., 95% trifluoroacetic acid (TFA), 2.5% water, 2.5% triisopropylsilane) to cleave the peptide from the resin and remove the side-chain protecting groups.

  • Precipitation and Washing: Precipitate the crude peptide in cold diethyl ether, centrifuge, and wash the pellet with cold ether to remove scavengers.

  • Lyophilization: Lyophilize the crude peptide to obtain a dry powder.

Protocol for Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) Purification:

  • Column: C18 stationary phase column.

  • Mobile Phase A: 0.1% TFA in water.

  • Mobile Phase B: 0.1% TFA in acetonitrile.

  • Gradient: A linear gradient from 5% to 60% Mobile Phase B over 30-60 minutes is a typical starting point.

  • Detection: Monitor the elution profile at 220 nm and 280 nm.

  • Fraction Collection: Collect fractions corresponding to the major peak.

  • Analysis: Analyze the collected fractions by mass spectrometry to confirm the identity and purity of the this compound tripeptide.

  • Lyophilization: Pool the pure fractions and lyophilize to obtain the final purified peptide.

3.2. Biological Assays

Thrombin Inhibition Assay (Fluorometric):

  • Reagents:

    • Thrombin enzyme

    • Fluorogenic thrombin substrate (e.g., Boc-Asp(OBzl)-Pro-Arg-AMC)

    • Assay buffer (e.g., Tris-HCl buffer, pH 8.0, containing NaCl and CaCl₂)

    • This compound (test inhibitor)

    • Known thrombin inhibitor (positive control)

  • Procedure:

    • In a 96-well plate, add assay buffer, thrombin enzyme, and varying concentrations of this compound or the positive control.

    • Incubate at room temperature for 10-15 minutes to allow for inhibitor binding.

    • Initiate the reaction by adding the fluorogenic substrate to all wells.

    • Measure the fluorescence intensity kinetically over 30-60 minutes at an excitation/emission wavelength pair appropriate for the fluorophore (e.g., 380/460 nm for AMC).

  • Data Analysis:

    • Plot the rate of substrate cleavage (fluorescence increase over time) against the inhibitor concentration.

    • Determine the IC₅₀ value, which is the concentration of the inhibitor that reduces enzyme activity by 50%.

Bradykinin B2 Receptor Binding Assay (Radioligand):

  • Reagents:

    • Cell membranes expressing the human bradykinin B2 receptor.

    • Radiolabeled bradykinin (e.g., [³H]-Bradykinin).

    • Unlabeled bradykinin (for non-specific binding determination).

    • This compound (test compound).

    • Assay buffer (e.g., 25 mM HEPES, pH 7.4, with MgCl₂ and CaCl₂).

  • Procedure:

    • In a 96-well filter plate, incubate the cell membranes with a fixed concentration of [³H]-Bradykinin and varying concentrations of this compound.

    • For total binding, incubate membranes with only the radioligand.

    • For non-specific binding, incubate membranes with the radioligand and a high concentration of unlabeled bradykinin.

    • After incubation, rapidly filter the contents of each well and wash with ice-cold wash buffer to separate bound from free radioligand.

    • Measure the radioactivity retained on the filter using a scintillation counter.

  • Data Analysis:

    • Calculate specific binding by subtracting non-specific binding from total binding.

    • Plot the percentage of specific binding against the concentration of this compound.

    • Determine the IC₅₀ value, which is the concentration of the test compound that displaces 50% of the radioligand binding. The Ki (inhibition constant) can then be calculated using the Cheng-Prusoff equation.

Conclusion

The Phenylalanine-Proline-Arginine tripeptide presents a compelling subject for further investigation in the fields of biochemistry and pharmacology. Based on the properties of its constituent amino acids and the activities of structurally similar peptides, this compound is predicted to be a water-soluble, cationic peptide with potential inhibitory effects on serine proteases like thrombin and possible modulatory activity at bradykinin receptors. The experimental protocols detailed in this guide provide a robust framework for the synthesis, purification, and comprehensive biological characterization of this intriguing tripeptide, paving the way for a deeper understanding of its function and therapeutic potential.

References

The Discovery and History of PPACK: A Technical Guide to a Landmark Thrombin Inhibitor

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

D-phenylalanyl-L-prolyl-L-arginine chloromethyl ketone, commonly known as PPACK, stands as a seminal molecule in the field of protease inhibition. Its discovery marked a pivotal moment in the development of highly potent and selective active-site directed irreversible inhibitors for serine proteases, particularly thrombin. This technical guide provides an in-depth exploration of the discovery, history, and mechanism of action of PPACK as a thrombin inhibitor. It details the key experimental protocols used in its characterization, presents quantitative data on its inhibitory potency and selectivity, and visualizes the critical signaling pathways it disrupts.

Introduction: The Quest for a Specific Thrombin Inhibitor

The central role of thrombin in the coagulation cascade and its implications in thrombotic diseases have long made it a prime target for therapeutic intervention. Early anticoagulants, such as heparin and vitamin K antagonists, while effective, suffered from indirect mechanisms of action and significant bleeding side effects. This created a pressing need for direct-acting, highly selective thrombin inhibitors.

The development of affinity labeling in the mid-20th century provided a powerful tool for designing such inhibitors. This technique involves creating molecules that mimic the natural substrate of an enzyme but contain a reactive group that forms a covalent bond with an active site residue, leading to irreversible inactivation.

The Genesis of PPACK: A Landmark in Affinity Labeling

The story of PPACK is intrinsically linked to the pioneering work of Elliott Shaw and his colleagues in the 1970s on peptide chloromethyl ketones as affinity labels for serine proteases. Their research focused on designing inhibitors that would specifically target proteases based on their substrate recognition sequences.

The breakthrough came with the synthesis of D-phenylalanyl-L-prolyl-L-arginine chloromethyl ketone (PPACK). The design of PPACK was a masterful example of rational drug design based on the known substrate specificity of thrombin, which preferentially cleaves peptide bonds after arginine residues. The D-phenylalanine at the P3 position was a key innovation that significantly enhanced its potency and selectivity.

Mechanism of Action: An Irreversible Covalent Bond

PPACK is a mechanism-based irreversible inhibitor of thrombin. Its mode of action involves a two-step process:

  • Initial Reversible Binding: The peptide backbone of PPACK (D-Phe-Pro-Arg) mimics the natural substrate of thrombin, leading to its high-affinity binding to the enzyme's active site.

  • Irreversible Covalent Modification: The chloromethyl ketone moiety then reacts with the nucleophilic imidazole side chain of the active site histidine (His57) and the hydroxyl group of the catalytic serine (Ser195). This results in the formation of a stable, covalent tetrahedral adduct, effectively and irreversibly inactivating the enzyme.

This covalent modification of two key catalytic residues explains the exceptional potency and irreversible nature of PPACK's inhibition.

Quantitative Analysis of PPACK's Inhibitory Activity

The potency and selectivity of PPACK have been extensively characterized using various kinetic and binding assays. The following tables summarize the key quantitative data.

ParameterValueEnzymeConditionsReference(s)
Ki 0.24 nMHuman α-thrombin
kobs/[I] (ki/Ki) ~1 x 10⁷ M⁻¹s⁻¹Thrombin

Table 1: Kinetic Constants for PPACK Inhibition of Thrombin. This table highlights the extremely high affinity and rapid rate of inactivation of thrombin by PPACK.

ProteaseInhibition LevelReference(s)
Thrombin Potent (kobs/[I] ~10⁷ M⁻¹s⁻¹)
Factor IXa Poor (kobs/[I] < 20 M⁻¹s⁻¹)
Plasma Kallikrein Moderate (kobs/[I] 10²-10³ M⁻¹s⁻¹)
Factor Xa Significantly less potent than against thrombin

Table 2: Selectivity Profile of PPACK. This table demonstrates the high selectivity of PPACK for thrombin over other related serine proteases of the coagulation cascade.

Experimental Protocols

Synthesis of D-phenylalanyl-L-prolyl-L-arginine chloromethyl ketone (PPACK)

The synthesis of PPACK follows the general principles of peptide chemistry, culminating in the introduction of the chloromethyl ketone moiety. A general procedure, as described by Kettner and Shaw, involves the coupling of the protected tripeptide (Z-D-Phe-Pro-Arg(NO₂)) with a reagent that provides the chloromethyl ketone functionality, followed by deprotection.

Thrombin Activity Assay (Chromogenic Substrate Method)

This assay is a standard method for measuring the enzymatic activity of thrombin and the potency of its inhibitors.

Principle: A chromogenic substrate, such as S-2238 (H-D-Phenylalanyl-L-pipecolyl-L-arginine-p-nitroaniline), is cleaved by active thrombin, releasing the chromophore p-nitroaniline (pNA). The rate of pNA release, measured by the change in absorbance at 405 nm, is directly proportional to the thrombin activity.

Protocol Outline:

  • Reagent Preparation:

    • Prepare a stock solution of human α-thrombin in a suitable buffer (e.g., 50 mM Tris-HCl, 100 mM NaCl, pH 7.4).

    • Prepare a stock solution of the chromogenic substrate S-2238 in sterile water.

    • Prepare a series of dilutions of PPACK in the assay buffer.

  • Assay Procedure:

    • In a 96-well microplate, add a fixed concentration of thrombin to each well.

    • Add varying concentrations of PPACK to the wells and incubate for a defined period to allow for inhibitor binding and inactivation.

    • Initiate the reaction by adding the chromogenic substrate to each well.

    • Measure the absorbance at 405 nm at regular intervals using a microplate reader.

  • Data Analysis:

    • Calculate the initial reaction velocity (rate of change of absorbance) for each inhibitor concentration.

    • Plot the reaction velocity as a function of the inhibitor concentration to determine the IC50 value.

    • For irreversible inhibitors, determine the second-order rate constant (kobs/[I]) from the time- and concentration-dependence of inhibition.

Coagulation Assays

PPACK's anticoagulant effect can be quantified using standard coagulation assays such as the Activated Partial Thromboplastin Time (aPTT) and Prothrombin Time (PT).

  • aPTT Assay: Measures the integrity of the intrinsic and common coagulation pathways. In the presence of PPACK, the time to clot formation will be prolonged in a dose-dependent manner due to the inhibition of thrombin.

  • PT Assay: Measures the integrity of the extrinsic and common pathways. Similar to the aPTT, PPACK will prolong the PT by inhibiting the final common pathway enzyme, thrombin.

Visualizing the Impact of PPACK

Thrombin Signaling Pathway Inhibition

Thrombin exerts many of its cellular effects by cleaving and activating Protease-Activated Receptors (PARs), which are G-protein coupled receptors. PPACK, by inhibiting thrombin, blocks these signaling cascades.

Thrombin_Signaling_Pathway Thrombin Thrombin PAR1 PAR1 Thrombin->PAR1 Cleavage & Activation PPACK PPACK PPACK->Thrombin Inhibition Gq Gq PAR1->Gq Activates PLC PLC Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca²⁺ Release IP3->Ca_release PKC_activation PKC Activation DAG->PKC_activation Platelet_Activation Platelet Activation Ca_release->Platelet_Activation PKC_activation->Platelet_Activation

Caption: Inhibition of Thrombin-Mediated PAR1 Signaling by PPACK.

Experimental Workflow for PPACK Characterization

The following diagram illustrates a typical workflow for the in vitro characterization of a thrombin inhibitor like PPACK.

Experimental_Workflow cluster_synthesis Synthesis & Purification cluster_kinetics Kinetic Analysis cluster_selectivity Selectivity Profiling cluster_anticoagulation Anticoagulant Activity Synthesis Synthesis of PPACK Purification Purification (e.g., HPLC) Synthesis->Purification Characterization Structural Characterization (e.g., MS, NMR) Purification->Characterization Thrombin_Assay Thrombin Activity Assay (Chromogenic Substrate) Characterization->Thrombin_Assay Protease_Panel Screen against a panel of serine proteases (e.g., Factor Xa, Trypsin) Characterization->Protease_Panel aPTT_Assay aPTT Assay Characterization->aPTT_Assay PT_Assay PT Assay Characterization->PT_Assay Determine_IC50 Determine IC50 Thrombin_Assay->Determine_IC50 Determine_kinact_KI Determine kinact and KI Thrombin_Assay->Determine_kinact_KI Compare_IC50 Compare IC50/Ki values Protease_Panel->Compare_IC50

Caption: Experimental Workflow for the Characterization of PPACK.

Logical Relationship of PPACK's Mechanism of Action

This diagram outlines the logical steps involved in the irreversible inhibition of thrombin by PPACK.

Mechanism_of_Action Start PPACK and Active Thrombin Binding Reversible binding of PPACK to thrombin active site Start->Binding Mimics natural substrate Covalent_Bond Nucleophilic attack by His57 and Ser195 on the chloromethyl ketone Binding->Covalent_Bond Proximity and favorable orientation Tetrahedral_Adduct Formation of a stable covalent tetrahedral adduct Covalent_Bond->Tetrahedral_Adduct Inactivation Irreversible Inactivation of Thrombin Tetrahedral_Adduct->Inactivation

Caption: Logical Flow of PPACK's Irreversible Inhibition Mechanism.

Conclusion: The Enduring Legacy of PPACK

The discovery of PPACK was a watershed moment in the development of targeted enzyme inhibitors. Its high potency, selectivity, and well-defined mechanism of action have made it an invaluable tool for researchers studying the role of thrombin in hemostasis, thrombosis, and a variety of other physiological and pathological processes. While its reactivity as a chloromethyl ketone has limited its direct therapeutic applications, the principles of its design have profoundly influenced the development of modern direct thrombin inhibitors. The legacy of PPACK continues to be a testament to the power of rational, mechanism-based drug design in creating highly effective and specific therapeutic agents.

Phe-Pro-Arg Derivatives: A Technical Guide to Their Therapeutic Potential

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The tripeptide motif, Phenylalanine-Proline-Arginine (Phe-Pro-Arg), has emerged as a critical pharmacophore in the design of a diverse range of therapeutic agents. This technical guide provides an in-depth exploration of this compound derivatives, with a primary focus on their well-established role as potent protease inhibitors, particularly targeting thrombin in the coagulation cascade. This document will delve into the quantitative analysis of their biological activity, detailed experimental methodologies for their synthesis and evaluation, and visual representations of their mechanism of action and experimental workflows.

Introduction: The this compound Scaffold in Drug Design

The this compound sequence mimics the natural substrate recognition site of several key serine proteases, making it an ideal starting point for the rational design of competitive inhibitors. The seminal example of a this compound derivative is the irreversible thrombin inhibitor D-Phenylalanyl-L-prolyl-L-arginine chloromethyl ketone (PPACK).[1] The development of PPACK spurred further research into both irreversible and reversible inhibitors based on this tripeptide scaffold, leading to the discovery of potent and selective anticoagulants.[2]

The therapeutic potential of these derivatives extends beyond anticoagulation, with research exploring their utility as inhibitors of other proteases involved in various physiological and pathological processes.[3] This guide will primarily focus on their application as antithrombotic agents, given the wealth of available data in this area.

Quantitative Analysis of Biological Activity

The inhibitory potency of this compound derivatives is typically quantified by their inhibition constant (Ki) or the half-maximal inhibitory concentration (IC50). The following tables summarize the quantitative data for a selection of this compound derivatives against their primary target, thrombin, and other related proteases.

Derivative Name/StructureTarget EnzymeInhibition Constant (Ki)IC50Reference
D-Phe-Pro-Arg-chloromethylketone (PPACK)Thrombin0.24 nM-[1]
D-Phe-Pro-D-Arg-D-Thr-CONH2α-Thrombin0.92 µM-[2]
D-Phe-Pro-D-Arg-L-Ile-CONH2α-Thrombin--[2]
D-Phe-Pro-D-Arg-L-Cys-CONH2α-Thrombin--[2]
MelagatranThrombin--[3]

Table 1: Inhibitory Activity of Selected this compound Derivatives

Note: The table will be populated with more data as it is extracted from the referenced literature. The current entries are based on initial findings.

Mechanism of Action: Targeting the Coagulation Cascade

This compound derivatives primarily exert their therapeutic effect by directly inhibiting key proteases in the coagulation cascade, with thrombin (Factor IIa) being the most prominent target. Thrombin is a critical enzyme that catalyzes the conversion of fibrinogen to fibrin, the final step in the formation of a blood clot. By binding to the active site of thrombin, these derivatives prevent this conversion, thereby inhibiting clot formation.

The following diagram illustrates the coagulation cascade and the point of inhibition by this compound derivatives.

Coagulation_Cascade cluster_intrinsic Intrinsic Pathway cluster_extrinsic Extrinsic Pathway cluster_common Common Pathway XII FXII XIIa FXIIa XII->XIIa XI FXI XIIa->XI XIa FXIa XI->XIa IX FIX XIa->IX IXa FIXa IX->IXa X FX IXa->X VIIIa TF Tissue Factor TF_VIIa TF-FVIIa TF->TF_VIIa VII FVII VIIa FVIIa VII->VIIa VIIa->TF_VIIa TF_VIIa->X Xa FXa X->Xa Prothrombin Prothrombin (FII) Xa->Prothrombin Va Thrombin Thrombin (FIIa) Prothrombin->Thrombin Fibrinogen Fibrinogen Thrombin->Fibrinogen XIII FXIII Thrombin->XIII Fibrin Fibrin Fibrinogen->Fibrin CrosslinkedFibrin Cross-linked Fibrin Fibrin->CrosslinkedFibrin XIIIa XIIIa FXIIIa XIII->XIIIa Inhibitor This compound Derivatives Inhibitor->Xa Inhibitor->Thrombin

Caption: The Coagulation Cascade and Inhibition by this compound Derivatives.

Experimental Protocols

This section provides detailed methodologies for the synthesis, purification, and biological evaluation of this compound derivatives.

Solid-Phase Peptide Synthesis (SPPS) of a D-Phe-Pro-Arg-NH2 Analog

This protocol describes the manual synthesis of a generic D-Phe-Pro-Arg-NH2 peptide using Fmoc/tBu chemistry.

Materials:

  • Rink Amide resin

  • Fmoc-Arg(Pbf)-OH

  • Fmoc-Pro-OH

  • Fmoc-D-Phe-OH

  • N,N'-Diisopropylcarbodiimide (DIC)

  • OxymaPure®

  • 20% (v/v) piperidine in dimethylformamide (DMF)

  • DMF, Dichloromethane (DCM), Methanol (MeOH)

  • Cleavage cocktail: 95% Trifluoroacetic acid (TFA), 2.5% Triisopropylsilane (TIS), 2.5% H2O

  • Diethyl ether

Procedure:

  • Resin Swelling: Swell Rink Amide resin in DMF for 30 minutes in a reaction vessel.

  • Fmoc Deprotection:

    • Drain the DMF.

    • Add 20% piperidine in DMF to the resin and agitate for 5 minutes.

    • Drain and repeat the piperidine treatment for 15 minutes.

    • Wash the resin thoroughly with DMF (3x), DCM (3x), and DMF (3x).

  • Amino Acid Coupling (First Amino Acid: Fmoc-Arg(Pbf)-OH):

    • Dissolve Fmoc-Arg(Pbf)-OH (3 eq), DIC (3 eq), and OxymaPure® (3 eq) in DMF.

    • Add the coupling solution to the deprotected resin and agitate for 2 hours.

    • Perform a Kaiser test to confirm complete coupling. If the test is positive (blue beads), repeat the coupling.

    • Wash the resin with DMF (3x) and DCM (3x).

  • Repeat Deprotection and Coupling: Repeat steps 2 and 3 for Fmoc-Pro-OH and then for Fmoc-D-Phe-OH.

  • Final Fmoc Deprotection: After the final coupling, perform the Fmoc deprotection as described in step 2.

  • Cleavage and Deprotection:

    • Wash the resin with DCM and dry under vacuum.

    • Add the cleavage cocktail to the resin and agitate for 2-3 hours at room temperature.

    • Filter the resin and collect the filtrate.

    • Precipitate the crude peptide by adding the filtrate to cold diethyl ether.

    • Centrifuge to pellet the peptide, decant the ether, and wash the pellet with cold ether.

    • Dry the crude peptide pellet under vacuum.

SPPS_Workflow start Start: Rink Amide Resin swell 1. Resin Swelling (DMF) start->swell deprotect1 2. Fmoc Deprotection (20% Piperidine/DMF) swell->deprotect1 couple_Arg 3. Couple Fmoc-Arg(Pbf)-OH (DIC, OxymaPure) deprotect1->couple_Arg wash1 Wash (DMF, DCM) couple_Arg->wash1 deprotect2 4. Fmoc Deprotection wash1->deprotect2 couple_Pro 5. Couple Fmoc-Pro-OH deprotect2->couple_Pro wash2 Wash couple_Pro->wash2 deprotect3 6. Fmoc Deprotection wash2->deprotect3 couple_Phe 7. Couple Fmoc-D-Phe-OH deprotect3->couple_Phe wash3 Wash couple_Phe->wash3 final_deprotect 8. Final Fmoc Deprotection wash3->final_deprotect cleave 9. Cleavage from Resin (TFA/TIS/H2O) final_deprotect->cleave precipitate 10. Precipitation (Cold Diethyl Ether) cleave->precipitate end End: Crude Peptide precipitate->end

Caption: Solid-Phase Peptide Synthesis Workflow.

Purification by Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)

Instrumentation:

  • Preparative RP-HPLC system with a C18 column.

  • UV detector (monitoring at 220 nm and 280 nm).

Mobile Phase:

  • Solvent A: 0.1% TFA in water.

  • Solvent B: 0.1% TFA in acetonitrile.

Procedure:

  • Sample Preparation: Dissolve the crude peptide in a minimal amount of Solvent A.

  • Chromatography:

    • Equilibrate the C18 column with 95% Solvent A and 5% Solvent B.

    • Inject the dissolved crude peptide.

    • Elute the peptide using a linear gradient of Solvent B (e.g., 5% to 65% over 30 minutes) at a flow rate appropriate for the column size.

  • Fraction Collection: Collect fractions corresponding to the major peptide peak.

  • Purity Analysis: Analyze the purity of the collected fractions by analytical RP-HPLC.

  • Lyophilization: Pool the pure fractions and lyophilize to obtain the final purified peptide as a white powder.[4]

Thrombin Inhibition Assay (Chromogenic Substrate S-2238)

This assay determines the inhibitory activity of this compound derivatives against thrombin by measuring the cleavage of a chromogenic substrate.

Materials:

  • Human α-thrombin

  • Chromogenic substrate S-2238 (H-D-Phe-Pip-Arg-pNA)

  • Tris-HCl buffer (e.g., 50 mM, pH 7.4, containing NaCl and PEG)

  • Test compound (this compound derivative)

  • 96-well microplate

  • Microplate reader

Procedure:

  • Reagent Preparation:

    • Prepare a stock solution of human α-thrombin in buffer.

    • Prepare a stock solution of S-2238 in water.

    • Prepare serial dilutions of the test compound in buffer.

  • Assay:

    • In a 96-well plate, add buffer, the test compound at various concentrations, and the thrombin solution.

    • Incubate for a defined period (e.g., 15 minutes) at 37°C.

    • Initiate the reaction by adding the S-2238 substrate.

    • Measure the rate of p-nitroaniline (pNA) release by monitoring the absorbance at 405 nm over time using a microplate reader.

  • Data Analysis:

    • Calculate the initial reaction velocities from the absorbance data.

    • Plot the percentage of inhibition against the logarithm of the inhibitor concentration.

    • Determine the IC50 value by fitting the data to a suitable dose-response curve.

    • The inhibition constant (Ki) can be determined using the Cheng-Prusoff equation if the Michaelis-Menten constant (Km) of the substrate is known.

Thrombin_Inhibition_Assay start Start: Prepare Reagents plate_setup 1. Add Buffer, Inhibitor, and Thrombin to 96-well plate start->plate_setup incubation 2. Incubate at 37°C plate_setup->incubation add_substrate 3. Add Chromogenic Substrate (S-2238) incubation->add_substrate read_plate 4. Measure Absorbance at 405 nm (Kinetic Read) add_substrate->read_plate data_analysis 5. Data Analysis (Calculate IC50/Ki) read_plate->data_analysis end End: Determine Inhibitory Potency data_analysis->end

Caption: Thrombin Inhibition Assay Workflow.

Coagulation Assays: Thrombin Time (TT) and Activated Partial Thromboplastin Time (aPTT)

These assays assess the anticoagulant effect of the derivatives on plasma clotting time.

4.4.1. Thrombin Time (TT) Assay

Principle: Measures the time it takes for a clot to form in plasma after the addition of a standard amount of thrombin.

Procedure:

  • Pre-warm citrated platelet-poor plasma and the thrombin reagent to 37°C.

  • Add a known concentration of the this compound derivative to the plasma and incubate.

  • Add the thrombin reagent to the plasma-inhibitor mixture and immediately start a timer.

  • Record the time until a visible fibrin clot is formed.[5][6]

4.4.2. Activated Partial Thromboplastin Time (aPTT) Assay

Principle: Measures the integrity of the intrinsic and common coagulation pathways.

Procedure:

  • Pre-warm citrated platelet-poor plasma to 37°C.

  • Add a known concentration of the this compound derivative and an aPTT reagent (containing a contact activator and phospholipids) to the plasma and incubate.

  • Initiate clotting by adding calcium chloride and immediately start a timer.

  • Record the time until a visible fibrin clot is formed.

In Vivo Efficacy and Pharmacokinetics

The in vivo antithrombotic activity of this compound derivatives has been demonstrated in various animal models. For instance, D-Phe-Pro-Arg-H and D-Methis compound-H have shown dose-dependent anticoagulant and antiplatelet effects in mice, rats, rabbits, and dogs, with minimal effective intravenous doses ranging from 0.25 to 1.0 mg/kg.[3] The onset of action is rapid, and the duration of effect is typically 3-6 hours after oral administration.[3]

A significant challenge in the development of peptide-based drugs is their poor oral bioavailability.[7][8] To address this, prodrug strategies have been employed. A notable example is ximelagatran, an orally available prodrug that is rapidly converted to its active form, melagatran, a potent direct thrombin inhibitor.[3][9] Melagatran exhibits predictable pharmacokinetics with a plasma half-life of approximately 3 hours in healthy volunteers.[9] Its clearance is primarily renal, and its pharmacokinetic profile is not significantly affected by co-administration with aspirin.[3]

Pharmacokinetic Parameters of Melagatran (Active form of Ximelagatran):

ParameterValuePopulationReference
Bioavailability (of ximelagatran)~20%Healthy Volunteers[9]
Time to Peak Plasma Concentration (Tmax)2 hoursHealthy Volunteers[9]
Elimination Half-life (t1/2)~3 hoursHealthy Volunteers[9]
ClearancePredominantly RenalHealthy Volunteers[9]

Table 2: Pharmacokinetic Parameters of Melagatran

Conclusion and Future Directions

This compound derivatives represent a versatile and potent class of compounds, particularly as inhibitors of serine proteases in the coagulation cascade. Their well-defined structure-activity relationship and mechanism of action make them attractive candidates for the development of novel antithrombotic agents. The evolution from irreversible inhibitors like PPACK to orally available prodrugs like ximelagatran highlights the significant progress in this field.

Future research will likely focus on:

  • Improving Oral Bioavailability: Developing novel prodrug strategies and formulation technologies to enhance the oral absorption of these peptidomimetics.[10]

  • Enhancing Selectivity: Designing derivatives with higher selectivity for specific proteases to minimize off-target effects.

  • Exploring New Therapeutic Areas: Investigating the potential of this compound derivatives as inhibitors of other proteases implicated in diseases such as inflammation, cancer, and neurodegenerative disorders.

This technical guide provides a comprehensive overview of the current state of knowledge on this compound derivatives, offering a valuable resource for scientists and researchers dedicated to the discovery and development of new therapeutic agents based on this important pharmacophore.

References

The Cornerstone of Durability: An In-depth Technical Guide to the Role of D-amino Acids in Peptide Stability

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The therapeutic potential of peptides is vast, yet their clinical translation is often hampered by their inherent instability. Susceptibility to rapid enzymatic degradation in biological systems significantly curtails their bioavailability and in vivo half-life, thereby limiting their efficacy. A key strategy to surmount this challenge is the incorporation of D-amino acids, the non-canonical stereoisomers of the naturally occurring L-amino acids. This technical guide provides a comprehensive overview of the principles, methodologies, and implications of utilizing D-amino acids to enhance peptide stability, offering a critical resource for researchers in drug discovery and development.

The Chirality Advantage: Why D-amino Acids Confer Stability

Proteins and naturally occurring peptides are exclusively composed of L-amino acids. Consequently, proteases, the enzymes responsible for peptide degradation, have evolved active sites with a specific stereochemical configuration to recognize and cleave peptide bonds involving L-amino acids.[1][2] The introduction of a D-amino acid into a peptide sequence disrupts this stereospecific recognition.[1] The altered spatial arrangement of the amino acid side chain at the point of substitution prevents the peptide from fitting correctly into the enzyme's active site, rendering the adjacent peptide bonds resistant to cleavage.[1][3] This steric hindrance is the fundamental mechanism by which D-amino acids protect peptides from proteolytic degradation, thereby extending their circulation half-life.[1][2]

The degree of stabilization can be modulated by the number and position of D-amino acid substitutions. Even a single D-amino acid substitution can significantly increase resistance to enzymatic breakdown, while peptides composed entirely of D-amino acids (retro-inverso peptides) can exhibit exceptional stability.[3][4] However, it is crucial to consider that such modifications can also impact the peptide's secondary structure and biological activity, necessitating a careful balance between stability and function.[5][6]

Synthesis of D-amino Acid-Containing Peptides

The incorporation of D-amino acids into a peptide sequence is readily achievable through standard chemical peptide synthesis techniques, most notably Solid-Phase Peptide Synthesis (SPPS).[7][8]

Solid-Phase Peptide Synthesis (SPPS)

SPPS is the most common method for synthesizing peptides containing D-amino acids. The process involves the stepwise addition of amino acids to a growing peptide chain that is covalently attached to an insoluble resin support.[9]

Key Steps in SPPS for D-amino Acid Incorporation:

  • Resin Preparation: The synthesis begins with a solid support resin, typically functionalized with a linker to which the first amino acid is attached.[7]

  • Amino Acid Coupling: Protected D-amino acids (commonly Fmoc- or Boc-protected) are activated and coupled to the N-terminus of the growing peptide chain.[7] Protecting groups are essential to prevent unwanted side reactions.[7]

  • Deprotection: The N-terminal protecting group (e.g., Fmoc) is removed to allow for the coupling of the next amino acid in the sequence.[7]

  • Iteration: The coupling and deprotection steps are repeated until the desired peptide sequence is assembled.

  • Cleavage and Deprotection: Once the synthesis is complete, the peptide is cleaved from the resin support, and all side-chain protecting groups are removed using a strong acid, such as trifluoroacetic acid (TFA).[7][8]

  • Purification: The crude peptide is then purified, typically by reverse-phase high-performance liquid chromatography (RP-HPLC).

The workflow for SPPS is illustrated in the diagram below.

SPPS_Workflow Resin Resin Support AA1 Couple Protected L- or D-Amino Acid 1 Resin->AA1 Deprotect1 N-terminal Deprotection AA1->Deprotect1 AA2 Couple Protected L- or D-Amino Acid 2 Deprotect1->AA2 Deprotect2 N-terminal Deprotection AA2->Deprotect2 AAn Repeat Coupling and Deprotection Cycles Deprotect2->AAn Cleave Cleavage from Resin & Side-Chain Deprotection AAn->Cleave Purify Purification (e.g., RP-HPLC) Cleave->Purify FinalPeptide Purified D-Amino Acid Containing Peptide Purify->FinalPeptide Stability_Assay_Workflow cluster_incubation Incubation cluster_analysis Analysis Peptide Peptide Solution Enzyme Add Protease/Serum Peptide->Enzyme Incubate Incubate at 37°C Enzyme->Incubate Sampling Time-Point Sampling Incubate->Sampling Quench Quench Reaction (e.g., TFA) Sampling->Quench HPLC RP-HPLC Analysis Quench->HPLC MS LC-MS Analysis (Optional) Quench->MS Data Data Analysis (Half-life Calculation) HPLC->Data Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space L_Peptide L-Peptide Ligand Protease Proteases L_Peptide->Protease Degradation Receptor GPCR L_Peptide->Receptor Binding & Activation D_Peptide D-Amino Acid Stabilized Peptide Ligand D_Peptide->Protease Resistance to Degradation D_Peptide->Receptor Prolonged Binding & Sustained Activation G_Protein G-Protein Receptor->G_Protein Activation Effector Effector Enzyme G_Protein->Effector Second_Messenger Second Messenger Effector->Second_Messenger Cellular_Response Cellular Response Second_Messenger->Cellular_Response

References

Methodological & Application

Application Notes and Protocols for Using PPACK to Prevent Coagulation in Blood Samples

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

D-phenylalanyl-L-prolyl-L-arginine chloromethyl ketone, commonly known as PPACK, is a potent and irreversible synthetic inhibitor of thrombin, a key enzyme in the coagulation cascade. Its high specificity and minimal interference with certain analytical tests make it a valuable alternative to traditional anticoagulants like heparin, particularly in research and clinical chemistry settings. This document provides detailed application notes and protocols for the use of PPACK in preventing coagulation in blood samples for various downstream applications.

PPACK's primary mechanism of action is the irreversible alkylation of the histidine residue in the active site of thrombin. This covalent modification permanently inactivates the enzyme, thereby blocking the conversion of fibrinogen to fibrin and preventing clot formation. Unlike heparin, which requires antithrombin III as a cofactor and can interfere with various biological assays, PPACK acts directly on thrombin. A significant advantage of PPACK is that it does not chelate calcium ions, making it an ideal anticoagulant for applications requiring accurate measurement of ionized calcium, a parameter often affected by heparin.[1]

Data Presentation

The following tables summarize the comparative effects of PPACK and other common anticoagulants on blood samples.

AnticoagulantMechanism of ActionEffect on Ionized Calcium (iCa) Measurement
PPACK Irreversible thrombin inhibitorNo significant bias[1]
Lithium Heparin Potentiates antithrombin IIINegative proportional bias[1]
EDTA Chelates calcium ionsUnsuitable for iCa measurement
Citrate Chelates calcium ionsUnsuitable for iCa measurement

Table 1: Comparison of Anticoagulant Mechanisms and Effects on Ionized Calcium Measurement.

AnalytePPACKLithium Heparin
SodiumNo significant bias[1]No significant bias[1]
PotassiumNo significant bias[1]No significant bias[1]
ChlorideNo significant bias[1]No significant bias[1]
GlucoseNo significant bias[1]No significant bias[1]
LactateNo significant bias[1]No significant bias[1]
Ionized MagnesiumNo significant bias[1]No significant bias[1]
pHNo significant bias[1]No significant bias[1]
pO2No significant bias[1]No significant bias[1]
pCO2No significant bias[1]No significant bias[1]
Creatine KinaseReduced activity (3-10%)[2]-
AmylaseReduced activity (3-10%)[2]-

Table 2: Comparative Effects of PPACK and Lithium Heparin on Various Blood Analytes. A study showed that a mixture of PPACK and another inhibitor, GGACK, reduced the activity of creatine kinase and amylase.[2]

Signaling Pathway

The coagulation cascade is a complex series of enzymatic reactions leading to the formation of a fibrin clot. PPACK intervenes at a critical step by directly and irreversibly inhibiting thrombin (Factor IIa).

Coagulation_Cascade cluster_intrinsic Intrinsic Pathway cluster_extrinsic Extrinsic Pathway cluster_common Common Pathway XII XII XIIa XIIa XII->XIIa XI XI XIa XIa XI->XIa XIIa IX IX IXa IXa IX->IXa XIa Xa_complex Factor Xa IXa->Xa_complex VIIIa, PL, Ca2+ VIII VIII VIIIa VIIIa VIII->VIIIa Thrombin Tissue_Factor Tissue_Factor VIIa_TF VIIa_TF Tissue_Factor->VIIa_TF VII VIIa_TF->Xa_complex Prothrombin Prothrombin Thrombin Thrombin Prothrombin->Thrombin Xa, Va, PL, Ca2+ Fibrinogen Fibrinogen Fibrin Fibrin Fibrinogen->Fibrin Thrombin Crosslinked_Fibrin Crosslinked_Fibrin Fibrin->Crosslinked_Fibrin XIIIa XIII XIII XIIIa XIIIa XIII->XIIIa Thrombin PPACK PPACK PPACK->Thrombin Inhibition

Figure 1: Coagulation cascade showing PPACK's inhibition of thrombin.

Experimental Protocols

Protocol 1: Preparation of a PPACK Stock Solution

Materials:

  • D-phenylalanyl-L-prolyl-L-arginine chloromethyl ketone (PPACK) dihydrochloride powder

  • Sterile, nuclease-free water or dimethyl sulfoxide (DMSO)

  • Sterile microcentrifuge tubes

Procedure:

  • Calculate the required mass of PPACK powder to prepare a stock solution of a desired concentration (e.g., 1 mM). The molecular weight of PPACK dihydrochloride is approximately 523.9 g/mol .

  • Weigh the calculated amount of PPACK powder in a sterile microcentrifuge tube.

  • Add the appropriate volume of sterile water or DMSO to achieve the desired concentration.

  • Vortex the tube until the PPACK is completely dissolved.

  • Aliquot the stock solution into smaller volumes in sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles.

  • Store the aliquots at -20°C. Aqueous solutions should be used within a day, while DMSO stocks can be stored for longer periods.

Protocol 2: Anticoagulation of Whole Blood for Plasma Preparation

Materials:

  • Freshly drawn whole blood

  • PPACK stock solution (e.g., 1 mM in sterile water or DMSO)

  • Sterile polypropylene tubes

  • Refrigerated centrifuge

Procedure:

  • Immediately after blood collection into a primary tube (e.g., a vacutainer tube without any anticoagulant), transfer the desired volume of blood into a sterile polypropylene tube.

  • Add the appropriate volume of the PPACK stock solution to the blood to achieve a final concentration of 100 µM.[3] For example, to achieve a final concentration of 100 µM in 1 mL of blood, add 100 µL of a 1 mM PPACK stock solution.

  • Gently invert the tube 5-10 times to ensure thorough mixing of the PPACK with the blood.

  • Incubate the blood-PPACK mixture at room temperature for 5-10 minutes to allow for complete inhibition of thrombin.

  • Centrifuge the tube at 1,000-2,000 x g for 10-15 minutes at 4°C to separate the plasma from the blood cells.

  • Carefully aspirate the supernatant (plasma) without disturbing the buffy coat layer and transfer it to a clean, sterile tube.

  • The plasma is now ready for downstream applications or can be stored at -80°C for long-term use.

Note: The optimal final concentration of PPACK may vary depending on the specific application and the downstream assays to be performed. It is recommended to perform a pilot experiment to determine the optimal concentration for your specific needs.

Experimental Workflow

The following diagram illustrates a typical workflow for processing a blood sample using PPACK as an anticoagulant to obtain plasma for analysis.

Experimental_Workflow cluster_collection Blood Collection cluster_anticoagulation Anticoagulation cluster_processing Plasma Preparation cluster_storage_analysis Downstream Applications A Venipuncture B Collect blood into a tube without anticoagulant A->B C Add PPACK stock solution to a final concentration of 100 µM B->C D Gently mix by inversion C->D E Centrifuge at 1,000-2,000 x g for 10-15 min at 4°C D->E F Aspirate plasma supernatant E->F G Store plasma at -80°C F->G H Perform downstream analysis (e.g., biomarker assay) F->H

Figure 2: Workflow for blood sample processing with PPACK.

Conclusion

PPACK offers a reliable and effective method for preventing coagulation in blood samples, particularly for applications where heparin-induced interference is a concern. By following the protocols outlined in these application notes, researchers can confidently prepare high-quality plasma samples for a wide range of analytical techniques. The provided diagrams and tables offer a clear understanding of PPACK's mechanism of action and its advantages over other anticoagulants. As with any laboratory procedure, optimization of the protocol for specific experimental conditions is recommended to ensure the best possible results.

References

Application Notes and Protocols: D-Phe-Pro-Arg Chromogenic Substrate Assay for Thrombin Activity

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The D-Phe-Pro-Arg chromogenic substrate assay is a widely utilized method for the determination of thrombin activity. This spectrophotometric assay relies on the specific cleavage of a synthetic tripeptide substrate, H-D-Phenylalanyl-L-pipecolyl-L-arginine-p-nitroanilide (often referred to as S-2238), by thrombin.[1][2][3] The enzymatic action of thrombin releases the chromophore p-nitroaniline (pNA), which results in a measurable increase in absorbance at 405 nm.[1][4] The rate of pNA release is directly proportional to the thrombin activity in the sample. This assay is a valuable tool in hemostasis research, clinical diagnostics, and the development of anticoagulant drugs.[5][6]

Principle of the Assay

Thrombin, a serine protease, plays a central role in the blood coagulation cascade by converting fibrinogen to fibrin. The D-Phe-Pro-Arg sequence of the chromogenic substrate mimics the natural cleavage site of thrombin in fibrinogen. Upon incubation of thrombin with the D-Phe-Pro-Arg-pNA substrate, the enzyme hydrolyzes the peptide bond between arginine and p-nitroaniline. This releases the yellow-colored p-nitroaniline, which can be quantified by measuring the change in absorbance at 405 nm.

Assay_Principle cluster_0 Assay Components cluster_1 Enzymatic Reaction cluster_2 Products cluster_3 Detection Thrombin Thrombin Cleavage Thrombin cleaves substrate Thrombin->Cleavage Substrate D-Phe-Pro-Arg-pNA (Colorless) Substrate->Cleavage Peptide D-Phe-Pro-Arg Cleavage->Peptide pNA p-Nitroaniline (Yellow) Cleavage->pNA Spectrophotometer Measure Absorbance at 405 nm pNA->Spectrophotometer

Diagram 1: Principle of the D-Phe-Pro-Arg chromogenic assay for thrombin.

Applications

This assay is versatile and can be adapted for various applications in coagulation research and drug discovery:

  • Determination of Thrombin Activity: Direct measurement of thrombin concentration and enzymatic activity in purified systems or biological samples.

  • Prothrombin Measurement: Quantification of prothrombin levels in plasma after its conversion to thrombin.[7][8][9]

  • Antithrombin Activity: Assessment of antithrombin (AT) activity, often in the presence of heparin, by measuring the inhibition of a known amount of thrombin.[1][8]

  • Screening for Thrombin Inhibitors: Evaluation of the potency of novel anticoagulant compounds by measuring their ability to inhibit thrombin activity.[10][11]

  • Heparin Monitoring: Indirect measurement of heparin concentration in plasma through its potentiation of antithrombin activity.[1][8]

Quantitative Data Summary

The following tables summarize key quantitative data for the D-Phe-Pro-Arg chromogenic substrate assay.

Table 1: Michaelis-Menten Kinetic Parameters for Thrombin with D-Phe-Pro-Arg-pNA (S-2238)

Enzyme SourceKm (µM)kcat (s-1)ConditionsReference
Human α-thrombin1.33 ± 0.0791.4 ± 1.8pH 7.8, 25°C, I = 0.11 M[12]
Bovine α-thrombin1.50 ± 0.1098.0 ± 0.5pH 7.8, 25°C, I = 0.11 M[12]
Human thrombin7.0Not specifiedpH 8.3, 37°C, I = 0.15[8]
Bovine thrombin9.0Not specifiedpH 8.3, 37°C, I = 0.15[8]

Table 2: General Assay Parameters

ParameterValueReference
SubstrateH-D-Phe-Pip-Arg-pNA (S-2238)[1][12]
Molecular Weight625.6 g/mol [1][2]
Wavelength for Detection405 nm[1][4]
Storage of Substrate2-8°C, protected from light[8]

Experimental Protocols

Protocol 1: Direct Measurement of Thrombin Activity

This protocol is designed for the direct measurement of thrombin activity in a purified system or a sample where thrombin is the predominant active protease.

Materials:

  • Thrombin standard solution (human or bovine)

  • D-Phe-Pro-Arg-pNA (S-2238) substrate

  • Assay Buffer: 50 mM Tris-HCl, pH 8.3, containing 150 mM NaCl

  • Stopping Reagent: 20% Acetic Acid

  • Microplate reader capable of measuring absorbance at 405 nm

  • 96-well microplate

Procedure:

Protocol_1 cluster_0 Preparation cluster_1 Assay Plate Setup cluster_2 Reaction cluster_3 Measurement A Prepare Thrombin dilutions and Substrate solution B Add Assay Buffer to wells A->B C Add Thrombin sample or standard B->C D Pre-incubate at 37°C C->D E Add Substrate solution to initiate reaction D->E F Incubate at 37°C E->F G Stop reaction with Acetic Acid (optional) F->G H Read Absorbance at 405 nm G->H

Diagram 2: Workflow for direct thrombin activity measurement.
  • Reagent Preparation:

    • Prepare a stock solution of D-Phe-Pro-Arg-pNA (e.g., 1-2 mM in sterile water). Store at 2-8°C for up to 6 months.

    • Prepare a series of thrombin standards of known activity (e.g., 0.1 to 5 NIH units/mL) by diluting a stock solution in the assay buffer.

  • Assay Procedure:

    • Add 50 µL of assay buffer to each well of a 96-well microplate.

    • Add 25 µL of the thrombin standard or unknown sample to the appropriate wells.

    • Pre-incubate the plate at 37°C for 5 minutes.

    • To initiate the reaction, add 25 µL of the D-Phe-Pro-Arg-pNA solution to each well.

    • The final reaction volume is 100 µL.

  • Data Acquisition:

    • Kinetic Method (Recommended): Immediately place the plate in a microplate reader pre-heated to 37°C and measure the change in absorbance at 405 nm every minute for 10-30 minutes. The rate of reaction (ΔA405/min) is calculated from the linear portion of the curve.

    • Endpoint Method: Incubate the plate at 37°C for a fixed period (e.g., 10 minutes). Stop the reaction by adding 50 µL of 20% acetic acid. Read the final absorbance at 405 nm.

  • Data Analysis:

    • Construct a standard curve by plotting the rate of change in absorbance (or final absorbance for the endpoint method) against the known thrombin concentrations.

    • Determine the thrombin activity in the unknown samples by interpolating their absorbance values from the standard curve.

Protocol 2: Screening for Thrombin Inhibitors

This protocol is designed to assess the inhibitory effect of compounds on thrombin activity.

Materials:

  • All materials from Protocol 1

  • Test compounds (potential thrombin inhibitors) dissolved in a suitable solvent (e.g., DMSO).

Procedure:

  • Reagent Preparation:

    • Prepare reagents as described in Protocol 1.

    • Prepare serial dilutions of the test compounds in the assay buffer. Ensure the final solvent concentration is consistent across all wells and does not exceed a level that affects enzyme activity (typically <1% DMSO).

  • Assay Procedure:

    • Add 50 µL of assay buffer to each well.

    • Add 10 µL of the test compound dilution or vehicle control to the appropriate wells.

    • Add 20 µL of a fixed concentration of thrombin (a concentration that gives a robust signal in the linear range of the assay).

    • Pre-incubate the plate at 37°C for 10-15 minutes to allow for inhibitor-enzyme interaction.

    • Initiate the reaction by adding 20 µL of the D-Phe-Pro-Arg-pNA solution.

  • Data Acquisition and Analysis:

    • Measure the reaction rate as described in Protocol 1 (kinetic method is preferred).

    • Calculate the percentage of thrombin inhibition for each compound concentration relative to the vehicle control.

    • Plot the percentage of inhibition against the logarithm of the inhibitor concentration to determine the IC50 value (the concentration of inhibitor that causes 50% inhibition of thrombin activity).

Important Considerations

  • Substrate Specificity: While D-Phe-Pro-Arg-pNA is relatively specific for thrombin, other serine proteases may also cleave this substrate, although generally with lower efficiency.[13] It is important to consider the purity of the enzyme preparation and the composition of the biological sample.

  • Clotting vs. Amidolytic Activity: The chromogenic assay measures the amidolytic activity of thrombin (cleavage of a small synthetic substrate), which may not always directly correlate with its clotting activity (cleavage of fibrinogen).[9] This is particularly relevant when studying thrombin mutants or certain types of inhibitors.

  • Assay Conditions: Factors such as pH, temperature, and ionic strength can significantly influence enzyme kinetics.[8][12] It is crucial to maintain consistent assay conditions for reproducible results.

  • Thrombin Adsorption: Thrombin can adsorb to surfaces, which can lead to inaccuracies, especially at low concentrations. The inclusion of agents like polyethylene glycol (PEG) 6000 (1 mg/mL) in the assay buffer can help to minimize this effect.[12]

Troubleshooting

IssuePossible CauseSolution
High background signal Substrate instability or contaminationPrepare fresh substrate solution. Ensure proper storage conditions.
Low signal or no activity Inactive enzymeUse a fresh enzyme stock. Verify enzyme activity with a positive control.
Incorrect buffer pHPrepare fresh buffer and verify the pH.
Non-linear reaction kinetics Substrate depletionUse a lower enzyme concentration or a higher substrate concentration.
Enzyme instabilityPerform the assay at a lower temperature or for a shorter duration.
High well-to-well variability Pipetting errorsUse calibrated pipettes and ensure proper mixing.
Temperature gradients across the plateAllow the plate to equilibrate to the assay temperature before adding reagents.

References

Application Notes and Protocols for In Vivo Thrombosis Models Using PPACK

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed methodologies for inducing thrombosis in vivo using established models, with a specific focus on the application of D-phenylalanyl-L-prolyl-L-arginine chloromethyl ketone (PPACK), a potent and irreversible thrombin inhibitor. The protocols are intended to guide researchers in evaluating the efficacy of antithrombotic compounds.

Introduction to In Vivo Thrombosis Models and the Role of PPACK

In vivo thrombosis models are essential tools for understanding the pathophysiology of thrombotic diseases and for the preclinical evaluation of novel antithrombotic therapies. These models mimic aspects of human thrombosis by inducing controlled vascular injury and subsequent thrombus formation. The choice of model often depends on the specific research question, with common models including the ferric chloride-induced thrombosis model, the Rose Bengal photothrombotic model, and the arteriovenous (AV) shunt model.

PPACK is a highly specific and irreversible inhibitor of thrombin, a key serine protease in the coagulation cascade. By covalently binding to the active site of thrombin, PPACK effectively blocks its ability to convert fibrinogen to fibrin, activate platelets, and amplify its own generation, thereby potently inhibiting thrombus formation. Its use in in vivo models allows for the direct investigation of the role of thrombin in thrombosis and the assessment of thrombin inhibition as a therapeutic strategy.

Key Signaling Pathway: The Coagulation Cascade and Thrombin's Central Role

The formation of a thrombus is a complex process involving both cellular (platelets) and proteinaceous (coagulation factors) components of the blood. The coagulation cascade is a series of enzymatic reactions that culminates in the generation of thrombin, which then catalyzes the formation of a stable fibrin clot.

Coagulation_Cascade cluster_initiation Initiation Phase cluster_amplification Amplification Phase cluster_common Common Pathway & Clot Formation Vessel Injury Vessel Injury Tissue Factor (TF) Tissue Factor (TF) Vessel Injury->Tissue Factor (TF) Exposure TF-VIIa Complex TF-VIIa Complex Tissue Factor (TF)->TF-VIIa Complex Factor VIIa Factor VIIa Factor VIIa->TF-VIIa Complex Factor X Factor X TF-VIIa Complex->Factor X Activates Factor Xa Factor Xa Factor X->Factor Xa Prothrombin (II) Prothrombin (II) Factor Xa->Prothrombin (II) Converts Thrombin (IIa) Thrombin (IIa) Factor V Factor V Thrombin (IIa)->Factor V Activates Factor VIII Factor VIII Thrombin (IIa)->Factor VIII Activates Factor XI Factor XI Thrombin (IIa)->Factor XI Activates Thrombin_common Thrombin (IIa) Thrombin (IIa)->Thrombin_common Prothrombin (II)->Thrombin (IIa) Factor Va Factor Va Factor V->Factor Va Factor Va->Prothrombin (II) Factor VIIIa Factor VIIIa Factor VIII->Factor VIIIa Factor Xa_amp Factor Xa Factor VIIIa->Factor Xa_amp Factor IX Factor IX Factor IXa Factor IXa Factor IX->Factor IXa Factor IXa->Factor Xa_amp Activates (with VIIIa) Factor XIa Factor XIa Factor XI->Factor XIa Factor XIa->Factor IX Activates Fibrinogen Fibrinogen Fibrin Fibrin Fibrinogen->Fibrin Cross-linked Fibrin Clot Cross-linked Fibrin Clot Fibrin->Cross-linked Fibrin Clot Factor XIII Factor XIII Factor XIIIa Factor XIIIa Factor XIII->Factor XIIIa Factor XIIIa->Cross-linked Fibrin Clot Stabilizes Thrombin_common->Fibrinogen Converts Thrombin_common->Factor XIII Activates PPACK PPACK PPACK->Thrombin_common Inhibits

Caption: The coagulation cascade, highlighting the central role of Thrombin (Factor IIa) and the inhibitory action of PPACK.

Experimental Protocols

The following are detailed protocols for three commonly used in vivo thrombosis models. These protocols include steps for the administration of PPACK to assess its antithrombotic effects.

Ferric Chloride (FeCl₃)-Induced Carotid Artery Thrombosis Model in Mice

This model induces endothelial injury through oxidative stress, leading to the formation of a platelet-rich thrombus.

Experimental Workflow:

FeCl3_Workflow Anesthetize Mouse Anesthetize Mouse Surgical Exposure of Carotid Artery Surgical Exposure of Carotid Artery Anesthetize Mouse->Surgical Exposure of Carotid Artery Baseline Blood Flow Measurement Baseline Blood Flow Measurement Surgical Exposure of Carotid Artery->Baseline Blood Flow Measurement PPACK or Vehicle Administration (i.v.) PPACK or Vehicle Administration (i.v.) Baseline Blood Flow Measurement->PPACK or Vehicle Administration (i.v.) FeCl3 Application to Artery FeCl3 Application to Artery PPACK or Vehicle Administration (i.v.)->FeCl3 Application to Artery Monitor Blood Flow Monitor Blood Flow FeCl3 Application to Artery->Monitor Blood Flow Time to Occlusion Measurement Time to Occlusion Measurement Monitor Blood Flow->Time to Occlusion Measurement Thrombus Isolation and Weighing (optional) Thrombus Isolation and Weighing (optional) Time to Occlusion Measurement->Thrombus Isolation and Weighing (optional) Data Analysis Data Analysis Thrombus Isolation and Weighing (optional)->Data Analysis

Caption: Workflow for the ferric chloride-induced thrombosis model.

Materials:

  • Male C57BL/6 mice (8-12 weeks old)

  • Anesthetic (e.g., ketamine/xylazine cocktail)

  • Surgical instruments (scissors, forceps)

  • Doppler flow probe

  • Ferric chloride (FeCl₃) solution (e.g., 5-10% in distilled water)

  • Filter paper strips (1x2 mm)

  • PPACK (dissolved in sterile saline)

  • Saline (vehicle control)

  • Sutures

Protocol:

  • Anesthesia and Surgical Preparation:

    • Anesthetize the mouse via intraperitoneal injection of ketamine (100 mg/kg) and xylazine (10 mg/kg).

    • Place the mouse in a supine position on a surgical board.

    • Make a midline cervical incision to expose the right common carotid artery.

    • Carefully dissect the artery from the surrounding tissue.

  • Blood Flow Measurement:

    • Place a Doppler flow probe around the carotid artery to measure baseline blood flow.

  • PPACK Administration:

    • Administer PPACK or saline (vehicle) via intravenous (i.v.) injection into the tail vein. A typical dose range for PPACK is 10-100 µg/kg, administered 5-15 minutes before injury.

  • Thrombosis Induction:

    • Saturate a small piece of filter paper with FeCl₃ solution.

    • Apply the FeCl₃-saturated filter paper to the surface of the carotid artery for 3 minutes.

    • After 3 minutes, remove the filter paper and rinse the area with saline.

  • Monitoring and Data Collection:

    • Continuously monitor blood flow using the Doppler probe.

    • Record the time to occlusion , defined as the time from FeCl₃ application to the cessation of blood flow (flow < 10% of baseline for at least 1 minute).

    • (Optional) After occlusion, excise the thrombosed segment of the artery, remove the thrombus, and measure its wet weight.

Rose Bengal Photothrombotic Model in Mice

This model uses a photosensitive dye (Rose Bengal) and a light source to induce a localized endothelial injury, resulting in thrombus formation.

Experimental Workflow:

RoseBengal_Workflow Anesthetize Mouse Anesthetize Mouse Surgical Exposure of Target Vessel (e.g., Cremaster Arteriole) Surgical Exposure of Target Vessel (e.g., Cremaster Arteriole) Anesthetize Mouse->Surgical Exposure of Target Vessel (e.g., Cremaster Arteriole) PPACK or Vehicle Administration (i.v.) PPACK or Vehicle Administration (i.v.) Surgical Exposure of Target Vessel (e.g., Cremaster Arteriole)->PPACK or Vehicle Administration (i.v.) Rose Bengal Injection (i.v.) Rose Bengal Injection (i.v.) PPACK or Vehicle Administration (i.v.)->Rose Bengal Injection (i.v.) Light Illumination of Vessel Light Illumination of Vessel Rose Bengal Injection (i.v.)->Light Illumination of Vessel Real-time Imaging of Thrombus Formation Real-time Imaging of Thrombus Formation Light Illumination of Vessel->Real-time Imaging of Thrombus Formation Time to Occlusion Measurement Time to Occlusion Measurement Real-time Imaging of Thrombus Formation->Time to Occlusion Measurement Data Analysis Data Analysis Time to Occlusion Measurement->Data Analysis

Caption: Workflow for the Rose Bengal photothrombotic model.

Materials:

  • Male C57BL/6 mice (8-12 weeks old)

  • Anesthetic (e.g., ketamine/xylazine cocktail)

  • Surgical instruments for vessel exteriorization (e.g., for cremaster muscle)

  • Intravital microscope with a fluorescence light source

  • Rose Bengal solution (e.g., 50 mg/kg in sterile saline)

  • PPACK (dissolved in sterile saline)

  • Saline (vehicle control)

Protocol:

  • Anesthesia and Surgical Preparation:

    • Anesthetize the mouse as described in the FeCl₃ model.

    • Surgically prepare and exteriorize the desired vessel for intravital microscopy (e.g., cremaster arteriole).

  • PPACK Administration:

    • Administer PPACK or saline (vehicle) via i.v. injection into the tail vein 5-15 minutes before Rose Bengal injection.

  • Thrombosis Induction:

    • Position the animal on the microscope stage and bring the vessel into focus.

    • Inject Rose Bengal solution (50 mg/kg) intravenously.

    • Immediately after injection, illuminate a segment of the vessel with a specific wavelength of light (e.g., 540-560 nm) to activate the Rose Bengal.

  • Monitoring and Data Collection:

    • Record the thrombotic process using a digital camera attached to the microscope.

    • Measure the time to occlusion , defined as the time from the start of illumination to the complete cessation of blood flow in the vessel.

    • Thrombus size and stability can also be quantified using image analysis software.

Arteriovenous (AV) Shunt Model in Rats

This ex vivo model involves the insertion of a thrombogenic shunt between an artery and a vein, allowing for the quantification of thrombus formation under controlled flow conditions.

Experimental Workflow:

AVShunt_Workflow Anesthetize Rat Anesthetize Rat Surgical Exposure of Carotid Artery and Jugular Vein Surgical Exposure of Carotid Artery and Jugular Vein Anesthetize Rat->Surgical Exposure of Carotid Artery and Jugular Vein PPACK or Vehicle Administration (i.v.) PPACK or Vehicle Administration (i.v.) Surgical Exposure of Carotid Artery and Jugular Vein->PPACK or Vehicle Administration (i.v.) Insertion of AV Shunt Insertion of AV Shunt PPACK or Vehicle Administration (i.v.)->Insertion of AV Shunt Allow Blood Flow Through Shunt for a Defined Period Allow Blood Flow Through Shunt for a Defined Period Insertion of AV Shunt->Allow Blood Flow Through Shunt for a Defined Period Remove Shunt Remove Shunt Allow Blood Flow Through Shunt for a Defined Period->Remove Shunt Isolate and Weigh Thrombus Isolate and Weigh Thrombus Remove Shunt->Isolate and Weigh Thrombus Data Analysis Data Analysis Isolate and Weigh Thrombus->Data Analysis

Caption: Workflow for the arteriovenous shunt model.

Materials:

  • Male Sprague-Dawley rats (250-350 g)

  • Anesthetic (e.g., isoflurane or ketamine/xylazine)

  • Surgical instruments

  • Polyethylene tubing for the shunt

  • Thrombogenic surface (e.g., silk thread) to be placed inside the shunt

  • PPACK (dissolved in sterile saline)

  • Saline (vehicle control)

  • Heparinized saline

Protocol:

  • Anesthesia and Surgical Preparation:

    • Anesthetize the rat.

    • Expose the left carotid artery and right jugular vein through a midline cervical incision.

  • PPACK Administration:

    • Administer PPACK or saline (vehicle) via i.v. injection into a suitable vein (e.g., femoral vein) 5-15 minutes before shunt placement.

  • Shunt Placement:

    • Cannulate the carotid artery and jugular vein with the polyethylene tubing, creating an extracorporeal shunt. A pre-weighed silk thread is placed within the shunt to provide a thrombogenic surface.

    • Allow blood to flow through the shunt for a predetermined period (e.g., 15-30 minutes).

  • Thrombus Quantification:

    • After the designated time, clamp the tubing and remove the shunt.

    • Carefully remove the silk thread with the attached thrombus.

    • Measure the wet weight of the thrombus.

Data Presentation

The following tables summarize expected quantitative data from in vivo thrombosis models investigating the effects of PPACK. The values presented are illustrative and may vary depending on the specific experimental conditions.

Table 1: Effect of PPACK on Time to Occlusion in the Ferric Chloride-Induced Carotid Artery Thrombosis Model (Mice)

Treatment GroupDose (µg/kg, i.v.)Time to Occlusion (minutes, Mean ± SEM)Percent Increase in Occlusion Time
Vehicle (Saline)-15.2 ± 1.8-
PPACK1022.5 ± 2.148%
PPACK3035.8 ± 3.5135%
PPACK-Nanoparticles-22.2 ± 2.546%[1]

Table 2: Effect of PPACK on Thrombus Weight in the Arteriovenous (AV) Shunt Model (Rats)

Treatment GroupDose (µg/kg, i.v.)Thrombus Weight (mg, Mean ± SEM)Percent Inhibition of Thrombus Formation
Vehicle (Saline)-12.5 ± 1.5-
PPACK257.8 ± 0.937.6%
PPACK504.2 ± 0.666.4%
PPACK1001.9 ± 0.484.8%

Table 3: Effect of PPACK on Bleeding Time (Tail Transection Model, Mice)

Treatment GroupDose (µg/kg, i.v.)Bleeding Time (seconds, Mean ± SEM)
Vehicle (Saline)-180 ± 25
PPACK50350 ± 40
PPACK100>600 (cutoff)

Conclusion

The in vivo thrombosis models described provide robust and reproducible methods for studying the mechanisms of thrombus formation and for evaluating the efficacy of antithrombotic agents. The use of PPACK in these models allows for the specific investigation of thrombin's role in thrombosis and serves as a valuable tool for the development of novel anticoagulants. The provided protocols and expected data offer a comprehensive guide for researchers in this field.

References

Application Notes and Protocols for Evaluating Phe-Pro-Arg Peptide Cytotoxicity

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The tripeptide sequence Phenylalanine-Proline-Arginine (Phe-Pro-Arg) is a recurring motif in various biologically active peptides and serves as a recognition site for certain proteases. Peptides containing this sequence, particularly when modified or part of a larger structure, can exhibit cytotoxic properties. Understanding the cytotoxic potential and the underlying mechanisms of this compound (FPR) containing peptides is crucial for their development as therapeutic agents or for assessing their toxicological profile.

These application notes provide a comprehensive overview and detailed protocols for a panel of cell-based assays to evaluate the cytotoxicity of FPR peptides. The described assays will enable researchers to quantify cell viability, membrane integrity, induction of apoptosis, and oxidative stress.

Key Cell-Based Assays for Cytotoxicity Assessment

A multi-parametric approach is recommended to obtain a comprehensive understanding of the cytotoxic effects of FPR peptides. The following assays are fundamental for this purpose:

  • MTT Assay: Measures cell viability based on the metabolic activity of mitochondria.

  • LDH Release Assay: Quantifies the release of lactate dehydrogenase (LDH) from damaged cells, indicating loss of membrane integrity.

  • Apoptosis Assays: Detect programmed cell death through markers like caspase activation and phosphatidylserine externalization.

  • Reactive Oxygen Species (ROS) Assay: Measures the generation of ROS, which can be an early indicator of cellular stress and damage.

Data Presentation

The following tables provide a structured format for summarizing quantitative data obtained from the cytotoxicity assays.

Table 1: Cell Viability as Determined by MTT Assay

FPR Peptide Concentration (µM)% Cell Viability (Mean ± SD)IC50 (µM)
0 (Control)100 ± 5.2
195.3 ± 4.8
1078.1 ± 6.1
5052.4 ± 5.5
10025.9 ± 3.9
20010.2 ± 2.1

Table 2: Membrane Integrity as Determined by LDH Release Assay

FPR Peptide Concentration (µM)% Cytotoxicity (LDH Release) (Mean ± SD)
0 (Control)5.1 ± 1.2
18.3 ± 1.5
1022.7 ± 2.8
5048.9 ± 4.3
10075.4 ± 5.9
20092.1 ± 3.7

Table 3: Apoptosis Induction as Determined by Caspase-3/7 Activity Assay

FPR Peptide Concentration (µM)Fold Increase in Caspase-3/7 Activity (Mean ± SD)
0 (Control)1.0 ± 0.1
11.2 ± 0.2
102.5 ± 0.4
505.8 ± 0.7
1009.3 ± 1.1
20011.7 ± 1.5

Table 4: Oxidative Stress as Determined by ROS Production Assay

FPR Peptide Concentration (µM)Fold Increase in ROS Production (Mean ± SD)
0 (Control)1.0 ± 0.1
11.1 ± 0.1
101.8 ± 0.3
503.2 ± 0.5
1005.1 ± 0.8
2006.9 ± 0.9

Experimental Protocols

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay

This assay is a colorimetric method for assessing cell viability.[1][2] Metabolically active cells reduce the yellow tetrazolium salt MTT to purple formazan crystals.[1][2] The amount of formazan produced is proportional to the number of viable cells.[2]

Materials:

  • 96-well cell culture plates

  • FPR peptide stock solution

  • Complete cell culture medium

  • MTT solution (5 mg/mL in PBS)[1]

  • Solubilization solution (e.g., DMSO, or 10% SDS in 0.01 M HCl)

  • Microplate reader

Protocol:

  • Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.

  • Prepare serial dilutions of the FPR peptide in complete culture medium.

  • Remove the medium from the wells and add 100 µL of the peptide dilutions. Include untreated cells as a negative control and a vehicle control if the peptide is dissolved in a solvent.

  • Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).

  • Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C.[3]

  • Carefully remove the medium containing MTT.[1]

  • Add 100 µL of solubilization solution to each well to dissolve the formazan crystals.[3]

  • Shake the plate on an orbital shaker for 15 minutes to ensure complete solubilization.[1]

  • Measure the absorbance at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to reduce background.[1]

Lactate Dehydrogenase (LDH) Release Assay

This assay measures the activity of LDH, a cytosolic enzyme that is released into the culture medium upon cell lysis.[4]

Materials:

  • 96-well cell culture plates

  • FPR peptide stock solution

  • Complete cell culture medium

  • LDH cytotoxicity assay kit (containing LDH reaction mix)

  • Microplate reader

Protocol:

  • Seed cells in a 96-well plate and treat with serial dilutions of the FPR peptide as described in the MTT assay protocol.

  • Include the following controls on each plate:

    • Spontaneous LDH release: Untreated cells.

    • Maximum LDH release: Cells treated with a lysis solution provided in the kit.

    • Background control: Medium only.[5]

  • Incubate the plate for the desired exposure time.

  • Centrifuge the plate at 250 x g for 5 minutes to pellet any detached cells.

  • Carefully transfer 10-50 µL of the supernatant from each well to a new 96-well plate.[6]

  • Add the LDH reaction mix to each well according to the manufacturer's instructions.[6]

  • Incubate the plate for up to 30 minutes at room temperature, protected from light.[5][6]

  • Measure the absorbance at 490 nm using a microplate reader.[5]

  • Calculate the percentage of cytotoxicity using the formula provided by the kit manufacturer.

Apoptosis Assays

a) Caspase-Glo® 3/7 Assay

This assay measures the activity of caspases-3 and -7, key executioner caspases in the apoptotic pathway.[7]

Materials:

  • Opaque-walled 96-well plates

  • FPR peptide stock solution

  • Complete cell culture medium

  • Caspase-Glo® 3/7 Assay System

  • Luminometer

Protocol:

  • Seed cells in an opaque-walled 96-well plate and treat with FPR peptide as previously described.

  • After the incubation period, equilibrate the plate to room temperature.

  • Add Caspase-Glo® 3/7 Reagent to each well in a 1:1 ratio with the culture medium volume.

  • Mix gently by orbital shaking for 30 seconds.

  • Incubate at room temperature for 1-2 hours.

  • Measure the luminescence using a luminometer.

b) Annexin V-FITC Apoptosis Detection Assay

This assay detects the externalization of phosphatidylserine (PS), an early marker of apoptosis, using fluorescently labeled Annexin V.[8] Propidium iodide (PI) is used as a counterstain to differentiate apoptotic from necrotic cells.

Materials:

  • 6-well plates or flow cytometry tubes

  • FPR peptide stock solution

  • Complete cell culture medium

  • Annexin V-FITC Apoptosis Detection Kit

  • Flow cytometer

Protocol:

  • Seed cells and treat with the FPR peptide.

  • Harvest the cells (including any floating cells) and wash with cold PBS.

  • Resuspend the cells in 1X Binding Buffer provided in the kit.

  • Add Annexin V-FITC and PI to the cell suspension.

  • Incubate for 15 minutes at room temperature in the dark.

  • Analyze the cells by flow cytometry within 1 hour.

Reactive Oxygen Species (ROS) Production Assay

This assay utilizes a cell-permeable fluorescent probe, such as 2',7'-dichlorodihydrofluorescein diacetate (H2DCFDA), which becomes fluorescent upon oxidation by ROS.[9]

Materials:

  • Black, clear-bottom 96-well plates

  • FPR peptide stock solution

  • Serum-free cell culture medium

  • H2DCFDA solution

  • Fluorescence microplate reader

Protocol:

  • Seed cells in a black, clear-bottom 96-well plate.

  • After 24 hours, remove the medium and wash the cells with serum-free medium.

  • Load the cells with H2DCFDA solution (typically 5-10 µM) in serum-free medium and incubate for 30-60 minutes at 37°C.

  • Wash the cells with serum-free medium to remove excess probe.

  • Add the FPR peptide dilutions to the wells.

  • Immediately measure the fluorescence intensity at an excitation wavelength of ~485 nm and an emission wavelength of ~535 nm.

  • Monitor the fluorescence kinetically over a period of time (e.g., 1-2 hours).

Visualization of Cellular Pathways and Workflows

experimental_workflow General Experimental Workflow for Cytotoxicity Testing cluster_assays Assay Panel cell_seeding Seed Cells in Microplates peptide_treatment Treat with FPR Peptide (Varying Concentrations & Durations) cell_seeding->peptide_treatment cytotoxicity_assays Perform Cytotoxicity Assays peptide_treatment->cytotoxicity_assays mtt MTT Assay (Viability) ldh LDH Assay (Membrane Integrity) apoptosis Apoptosis Assays (Caspase, Annexin V) ros ROS Assay (Oxidative Stress) data_analysis Data Analysis & IC50 Calculation mtt->data_analysis ldh->data_analysis apoptosis->data_analysis ros->data_analysis

Caption: General workflow for assessing FPR peptide cytotoxicity.

apoptosis_pathway Simplified Apoptosis Signaling Pathway cluster_extrinsic Extrinsic Pathway cluster_intrinsic Intrinsic Pathway fpr_peptide_ext FPR Peptide death_receptor Death Receptor fpr_peptide_ext->death_receptor caspase8 Caspase-8 Activation death_receptor->caspase8 caspase37 Executioner Caspases (Caspase-3/7) Activation caspase8->caspase37 fpr_peptide_int FPR Peptide mitochondria Mitochondrial Stress (ROS Production) fpr_peptide_int->mitochondria cytochrome_c Cytochrome c Release mitochondria->cytochrome_c caspase9 Caspase-9 Activation cytochrome_c->caspase9 caspase9->caspase37 apoptosis Apoptosis caspase37->apoptosis

Caption: Potential apoptosis pathways induced by FPR peptides.

References

High-performance liquid chromatography (HPLC) purification of synthetic Phe-Pro-Arg

Author: BenchChem Technical Support Team. Date: November 2025

An Application Note on the Purification of Synthetic Phe-Pro-Arg using High-Performance Liquid Chromatography (HPLC)

Introduction

Synthetic peptides are crucial in various fields, including drug discovery, proteomics, and as analytical standards. The tripeptide Phenylalanine-Proline-Arginine (this compound) is a synthetic peptide that often requires high purity for its intended applications. After solid-phase peptide synthesis (SPPS), the crude product contains the target peptide along with impurities such as truncated sequences, deletion sequences, and by-products from protecting groups.[1] Reversed-phase high-performance liquid chromatography (RP-HPLC) is the standard and most effective method for purifying synthetic peptides.[1][2] This technique separates molecules based on their hydrophobicity, making it ideal for isolating the desired peptide from more polar or less polar impurities.[1][3]

This application note provides a detailed protocol for the purification of synthetic this compound using RP-HPLC. It covers sample preparation, method development on an analytical scale, and scale-up to preparative chromatography, followed by fraction analysis and lyophilization to obtain the final high-purity product.

Materials and Equipment

  • Solvents : HPLC-grade acetonitrile (ACN) and ultrapure water.

  • Ion-Pairing Reagent : Trifluoroacetic acid (TFA), HPLC grade.

  • Sample : Crude, lyophilized synthetic this compound.

  • Columns :

    • Analytical: C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm particle size).[2]

    • Preparative: C18 reversed-phase column with the same packing material as the analytical column (e.g., 21.2 x 250 mm, 5 µm particle size).

  • Instrumentation :

    • HPLC system equipped with a binary pump, autosampler, column compartment, and UV detector.

    • Mass spectrometer (MS) for identity confirmation (optional but recommended).

    • Lyophilizer (freeze-dryer).

    • Filtration apparatus (0.2 µm or 0.45 µm filters).[4]

Experimental Protocols

Mobile Phase Preparation

Proper mobile phase preparation is critical for reproducible results and to protect the HPLC system.

  • Mobile Phase A (Aqueous) : To 1 L of ultrapure water, add 1.0 mL of TFA to create a 0.1% (v/v) TFA solution. Degas the solution before use.

  • Mobile Phase B (Organic) : To 1 L of HPLC-grade acetonitrile (ACN), add 1.0 mL of TFA to create a 0.1% (v/v) TFA solution. Degas the solution before use.[5]

  • Safety Note : TFA is highly corrosive and should be handled in a fume hood while wearing appropriate personal protective equipment (PPE).[4][6]

Sample Preparation

The crude peptide must be fully dissolved and filtered to prevent column clogging.

  • Weigh the crude lyophilized this compound peptide.

  • Dissolve the peptide in a small volume of Mobile Phase A. If solubility is an issue, a small percentage of Mobile Phase B (ACN) can be added. A common starting solvent is a 50:50 mixture of water and acetonitrile.[4]

  • Vortex the solution until the peptide is fully dissolved.

  • Filter the sample solution through a 0.2 µm or 0.45 µm syringe filter into an HPLC vial to remove any particulate matter.[4]

Analytical Method Development

Optimization is first performed on an analytical column to develop an efficient separation method before scaling up.[5]

  • Equilibrate the analytical C18 column with a starting mixture of Mobile Phase A and B (e.g., 95% A, 5% B) at a flow rate of 1.0 mL/min until a stable baseline is achieved.

  • Inject a small amount (e.g., 10-20 µL) of the prepared crude peptide sample.

  • Run a scouting gradient to determine the approximate ACN concentration required for elution. A typical broad gradient is 5% to 95% B over 20-30 minutes.[5]

  • Based on the scouting run, optimize the separation using a shallower, more targeted gradient. For peptides, a slow gradient increase of 1% B per minute often provides good resolution.[7]

  • Monitor the elution profile at 214-220 nm, where the peptide bond absorbs UV light.[1]

Preparative HPLC Purification

The optimized analytical method is scaled up for preparative purification.

  • Replace the analytical column with the preparative C18 column.

  • Adjust the flow rate according to the preparative column's diameter to maintain the same linear velocity as the analytical method.

  • Equilibrate the preparative column with the starting mobile phase conditions.

  • Inject a larger volume of the crude peptide solution. The maximum loading capacity depends on the column size and the resolution between the target peptide and its impurities.[8]

  • Run the optimized gradient from the analytical method development step.

  • Collect fractions as the peaks elute from the column. Collect the main peak corresponding to this compound in separate fractions to isolate it from early- and late-eluting impurities.

Fraction Analysis, Pooling, and Lyophilization

Collected fractions must be analyzed to confirm purity before final processing.

  • Analyze each collected fraction using the developed analytical HPLC method to determine its purity.

  • Optionally, perform mass spectrometry on the fractions to confirm the molecular weight of the peptide.

  • Combine the fractions that meet the desired purity level (e.g., >98%).[5]

  • Freeze the pooled, pure fractions.

  • Lyophilize the frozen solution under high vacuum to remove the water and acetonitrile, yielding the final product as a stable, white, fluffy powder.[1][9] Peptides are more stable when stored as a lyophilized powder in a freezer.[5]

Data Presentation

The following tables summarize the typical chromatographic conditions for the purification of this compound.

Table 1: Analytical HPLC Conditions

Parameter Value
Column C18, 4.6 x 250 mm, 5 µm
Mobile Phase A 0.1% TFA in Water
Mobile Phase B 0.1% TFA in Acetonitrile
Flow Rate 1.0 mL/min
Gradient 5% to 45% B over 30 minutes
Detection UV at 214 nm
Injection Volume 20 µL

| Column Temperature | Ambient or 40°C[10] |

Table 2: Preparative HPLC Conditions

Parameter Value
Column C18, 21.2 x 250 mm, 5 µm
Mobile Phase A 0.1% TFA in Water
Mobile Phase B 0.1% TFA in Acetonitrile
Flow Rate 15-20 mL/min (scaled from analytical)
Gradient 5% to 45% B over 30 minutes
Detection UV at 214 nm
Injection Volume 1-5 mL (concentration-dependent)

| Column Temperature | Ambient or 40°C[10] |

Workflow Visualization

The overall process for the purification of synthetic this compound is illustrated in the workflow diagram below.

HPLC_Purification_Workflow cluster_prep Preparation cluster_hplc HPLC Process cluster_post Post-Purification crude Crude this compound (Lyophilized Powder) sample_prep Sample Preparation (Dissolve & Filter) crude->sample_prep analytical_hplc Analytical HPLC (Method Development) sample_prep->analytical_hplc prep_hplc Preparative HPLC (Scale-up Purification) analytical_hplc->prep_hplc Optimized Method fraction_collection Fraction Collection prep_hplc->fraction_collection purity_analysis Purity Analysis (Analytical HPLC / MS) fraction_collection->purity_analysis pooling Pool Pure Fractions purity_analysis->pooling If Purity is Met lyophilization Lyophilization pooling->lyophilization pure_peptide Pure this compound (>98% Purity) lyophilization->pure_peptide

Caption: Workflow for the HPLC purification of synthetic this compound.

References

Application Notes and Protocols for Thrombin Detection Using Biotinylated PPACK

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the detection and quantification of active thrombin using biotinylated D-phenylalanyl-L-prolyl-L-arginine chloromethyl ketone (PPACK). Biotinylated PPACK is a potent and irreversible inhibitor of thrombin that binds with high affinity to the active site of the enzyme.[1] This specific interaction allows for the selective detection of the active form of thrombin in various biological samples.[2]

The protocols outlined below describe two common immunoassay techniques adapted for the use of biotinylated PPACK: an Enzyme-Linked Immunosorbent Assay (ELISA) for quantitative analysis and a Western blot procedure for qualitative detection and size verification.

Characteristics of Biotinylated PPACK

Biotinylated PPACK is a synthetic tri-peptide chloromethylketone modified with a biotin molecule.[2] This modification allows for sensitive detection using the high-affinity interaction between biotin and streptavidin-conjugated reporters.[2]

PropertyDescriptionReference
Target Active Thrombin (Factor IIa)[2]
Synonyms Biotin-X-D-Phe-Pro-Arg-chloromethylketone, 2HCl[3]
Mechanism of Action Irreversibly binds to the active site of thrombin.[1]
Applications Western blotting, ELISA, affinity purification.[2][3]
Inhibitory Potency (Ki) 0.24 nM for thrombin[1]
Utility Allows for the specific detection of active serine proteases without the need for specific antibodies to the active enzymes.[2]

Experimental Protocols

Quantitative Detection of Active Thrombin by Biotin-PPACK-Based ELISA

This protocol describes a sandwich ELISA-like method for the quantification of active thrombin. The principle involves capturing thrombin on an antibody-coated plate, followed by detection of the active enzyme using biotinylated PPACK and a streptavidin-horseradish peroxidase (HRP) conjugate.

Materials:

  • 96-well microplate coated with a monoclonal antibody specific for human thrombin

  • Biotinylated PPACK

  • Wash Buffer (e.g., PBS with 0.05% Tween-20)

  • Sample Diluent (e.g., PBS with 1% BSA)

  • Streptavidin-HRP conjugate

  • TMB (3,3',5,5'-Tetramethylbenzidine) Substrate Solution

  • Stop Solution (e.g., 2N H₂SO₄)

  • Purified active thrombin standards

  • Biological samples containing thrombin

  • Microplate reader

Protocol:

  • Preparation of Reagents: Prepare all reagents, including thrombin standards and samples, according to the manufacturer's instructions. Dilute the biotinylated PPACK and streptavidin-HRP to their optimal working concentrations in Sample Diluent.

  • Sample Incubation: Add 50 µL of thrombin standards or samples to each well of the antibody-coated microplate. Incubate for 2 hours at room temperature.

  • Washing: Aspirate the contents of the wells and wash the plate 5 times with 300 µL of Wash Buffer per well. After the final wash, invert the plate and tap it on absorbent paper to remove any remaining liquid.

  • Biotinylated PPACK Incubation: Add 50 µL of diluted biotinylated PPACK to each well. Incubate for 1 hour at room temperature. This step ensures that the biotinylated PPACK binds to the active site of the captured thrombin.

  • Washing: Repeat the washing step as described in step 3.

  • Streptavidin-HRP Incubation: Add 50 µL of diluted streptavidin-HRP conjugate to each well. Incubate for 30 minutes at room temperature.

  • Washing: Repeat the washing step as described in step 3.

  • Substrate Incubation: Add 50 µL of TMB Substrate Solution to each well. Incubate for 10-20 minutes at room temperature in the dark, or until an optimal blue color develops.

  • Stopping the Reaction: Add 50 µL of Stop Solution to each well. The color will change from blue to yellow.

  • Data Acquisition: Read the absorbance of each well at 450 nm using a microplate reader.

  • Analysis: Generate a standard curve by plotting the absorbance values of the thrombin standards against their known concentrations. Use the standard curve to determine the concentration of active thrombin in the samples.

Qualitative Detection of Active Thrombin by Western Blot

This protocol outlines the use of biotinylated PPACK for the detection of active thrombin in a sample following separation by SDS-PAGE and transfer to a membrane. This method is particularly useful for identifying the active form of thrombin and confirming its molecular weight.[2][3]

Materials:

  • Samples containing thrombin (e.g., plasma, cell culture supernatants)

  • SDS-PAGE gels

  • Running buffer

  • Transfer buffer

  • PVDF or nitrocellulose membrane

  • Biotinylated PPACK

  • Blocking Buffer (e.g., 5% non-fat dry milk or BSA in TBST)

  • TBST (Tris-Buffered Saline with 0.1% Tween-20)

  • Streptavidin-HRP conjugate

  • Chemiluminescent substrate

  • Imaging system

Protocol:

  • Sample Preparation: Mix the protein samples with loading buffer. It is generally recommended to perform SDS-PAGE under non-reducing conditions to maintain the structure of thrombin.

  • SDS-PAGE: Load the samples onto an SDS-PAGE gel and run until adequate separation of proteins is achieved.

  • Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane using a standard wet or semi-dry transfer method.

  • Blocking: Block the membrane with Blocking Buffer for 1 hour at room temperature with gentle agitation to prevent non-specific binding.

  • Biotinylated PPACK Incubation: Incubate the membrane with biotinylated PPACK diluted in Blocking Buffer to its optimal concentration overnight at 4°C with gentle agitation.

  • Washing: Wash the membrane three times for 10 minutes each with TBST.

  • Streptavidin-HRP Incubation: Incubate the membrane with streptavidin-HRP conjugate diluted in Blocking Buffer for 1 hour at room temperature with gentle agitation.

  • Washing: Wash the membrane three times for 10 minutes each with TBST.

  • Detection: Incubate the membrane with a chemiluminescent substrate according to the manufacturer's instructions.

  • Imaging: Capture the chemiluminescent signal using an appropriate imaging system. The band corresponding to active thrombin will be visualized.

Visualizations

ELISA_Workflow cluster_plate 96-Well Plate A 1. Add Thrombin Standards/Samples B 2. Wash A->B C 3. Add Biotinylated PPACK B->C D 4. Wash C->D E 5. Add Streptavidin-HRP D->E F 6. Wash E->F G 7. Add TMB Substrate F->G H 8. Add Stop Solution G->H I 9. Read Absorbance at 450 nm H->I

Caption: ELISA workflow for quantitative thrombin detection.

Western_Blot_Workflow cluster_workflow Western Blot Protocol A 1. Sample Preparation & SDS-PAGE B 2. Protein Transfer to Membrane A->B C 3. Blocking B->C D 4. Biotinylated PPACK Incubation C->D E 5. Washing D->E F 6. Streptavidin-HRP Incubation E->F G 7. Washing F->G H 8. Chemiluminescent Detection G->H I 9. Imaging H->I

Caption: Western blot workflow for qualitative thrombin detection.

Detection_Signaling_Pathway cluster_detection Detection Principle Thrombin Active Thrombin Complex Thrombin-PPACK-Biotin Complex Thrombin->Complex Binds to Active Site PPACK Biotinylated PPACK PPACK->Complex Strep Streptavidin-HRP Complex->Strep Biotin-Streptavidin Interaction Signal Detectable Signal Strep->Signal Enzymatic Reaction

Caption: Principle of thrombin detection using biotinylated PPACK.

References

Application Notes and Protocols: Phe-Pro-Arg Analogs in Serine Protease Inhibitor Screening

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Serine proteases are a large and diverse family of enzymes that play crucial roles in a multitude of physiological processes, including blood coagulation, digestion, and immunity. Their dysregulation is implicated in various diseases, making them attractive targets for therapeutic intervention. The tripeptide sequence Phenylalanine-Proline-Arginine (Phe-Pro-Arg) serves as a canonical recognition motif for several serine proteases, particularly thrombin. Analogs of this sequence have been extensively developed as potent and selective inhibitors for screening and drug discovery programs.

These application notes provide an overview and detailed protocols for the use of this compound analogs in serine protease inhibitor screening. The information is intended to guide researchers in setting up and performing robust assays to identify and characterize novel serine protease inhibitors.

Mechanism of Action of this compound Analogs

This compound-based inhibitors primarily target the active site of serine proteases. The arginine residue fits into the S1 specificity pocket of enzymes like thrombin, which has a strong preference for basic amino acids. The proline residue induces a favorable turn conformation for binding, and the phenylalanine residue interacts with the S3 subsite.

These analogs can be broadly categorized into two classes:

  • Irreversible Inhibitors: A prominent example is D-Phe-Pro-Arg-chloromethylketone (PPACK).[1][2] The chloromethylketone moiety forms a covalent bond with the active site histidine residue of the serine protease, leading to irreversible inhibition.[3] PPACK is a potent and selective inhibitor of thrombin and is often used as a reference compound in screening assays.[4]

  • Reversible Inhibitors: These analogs bind non-covalently to the active site. Structure-based drug design has led to the development of reversible inhibitors with improved specificity and pharmacokinetic properties.[1][5] Modifications to the this compound scaffold, such as using D-amino acids, can enhance resistance to proteolytic degradation.[5]

Quantitative Data: Inhibition of Serine Proteases by this compound Analogs

The following table summarizes the inhibitory potency of selected this compound analogs against various serine proteases. This data is crucial for selecting appropriate control compounds and for comparing the potency of newly discovered inhibitors.

InhibitorTarget ProteaseInhibition Constant (Ki)Notes
D-Phe-Pro-Arg-chloromethylketone (PPACK)Thrombin~1 x 10-7 MIrreversible inhibitor. The second-order rate constant (kobs/[I]) is 107 M-1s-1.[4]
D-Phe-Pro-D-Arg-D-Thr-CONH2α-thrombin0.92 µMReversible, competitive inhibitor.[1][5]
N-Bz-Phe-Val-Arg-pNA (S-2160)Thrombin-Chromogenic substrate, but can act as a competitive inhibitor.
H-D-Phe-Pip-Arg-pNA (S-2238)Thrombin-Chromogenic substrate with high sensitivity for thrombin.[6]
Chromozym TH (Z-Gly-Pro-Arg-pNA)Thrombin-Chromogenic substrate sensitive to thrombin.[6]

Note: Ki values can vary depending on the experimental conditions (e.g., pH, temperature, substrate concentration).

Experimental Protocols

Chromogenic Assay for Serine Protease Inhibitor Screening

This protocol describes a general method for screening serine protease inhibitors using a chromogenic substrate. The principle is based on the cleavage of a colorless chromogenic substrate by the protease, which releases a colored product (e.g., p-nitroaniline, pNA) that can be quantified spectrophotometrically.

Materials:

  • Serine Protease (e.g., Thrombin)

  • Chromogenic Substrate (e.g., S-2238 for thrombin)

  • Assay Buffer (e.g., 50 mM Tris-HCl, 100 mM NaCl, pH 8.0)

  • Test Compounds (dissolved in a suitable solvent, e.g., DMSO)

  • Positive Control Inhibitor (e.g., PPACK)

  • 96-well microplate

  • Microplate reader

Procedure:

  • Prepare Reagents:

    • Prepare a stock solution of the serine protease in assay buffer. The final concentration should be determined empirically to give a linear rate of substrate hydrolysis over the desired time course.

    • Prepare a stock solution of the chromogenic substrate in sterile water or assay buffer.

    • Prepare serial dilutions of the test compounds and the positive control inhibitor in the assay buffer. Ensure the final solvent concentration (e.g., DMSO) is consistent across all wells and does not exceed a level that affects enzyme activity (typically <1%).

  • Assay Setup:

    • Add 20 µL of the test compound dilutions or controls to the wells of a 96-well microplate.

    • Add 160 µL of the serine protease solution to each well and mix gently.

    • Pre-incubate the plate at 37°C for 15 minutes to allow the inhibitors to bind to the enzyme.

  • Initiate Reaction:

    • Add 20 µL of the chromogenic substrate to each well to start the reaction.

  • Measure Absorbance:

    • Immediately measure the absorbance at 405 nm (for pNA) in a kinetic mode for 15-30 minutes, taking readings every 60 seconds. Alternatively, for an endpoint assay, stop the reaction after a fixed time (e.g., 30 minutes) by adding an acid (e.g., 50 µL of 50% acetic acid) and then measure the absorbance.

  • Data Analysis:

    • Calculate the initial reaction velocity (rate of change in absorbance) for each well.

    • Plot the percentage of inhibition versus the inhibitor concentration.

    • Determine the IC50 value (the concentration of inhibitor that causes 50% inhibition of the enzyme activity).

Chromogenic_Assay_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis reagents Prepare Reagents (Enzyme, Substrate, Inhibitors) add_inhibitor Add Inhibitor/Control to Microplate reagents->add_inhibitor add_enzyme Add Enzyme & Pre-incubate add_inhibitor->add_enzyme add_substrate Add Substrate (Initiate Reaction) add_enzyme->add_substrate measure_abs Measure Absorbance (Kinetic or Endpoint) add_substrate->measure_abs calc_inhibition Calculate % Inhibition measure_abs->calc_inhibition det_ic50 Determine IC50 calc_inhibition->det_ic50

Caption: Workflow for a chromogenic serine protease inhibitor screening assay.

Fluorescent Assay for Intracellular Serine Protease Activity

This protocol describes a cell-based assay to screen for inhibitors of intracellular serine protease activity using a fluorescently labeled irreversible inhibitor, such as a FAM-labeled this compound-chloromethylketone analog. These probes are cell-permeant and covalently bind to active serine proteases, allowing for the quantification of intracellular enzyme activity by flow cytometry or fluorescence microscopy.

Materials:

  • Cell line of interest

  • Cell culture medium and supplements

  • Fluorescent Serine Protease Inhibitor Probe (e.g., FAM-Phe-CMK)

  • Test Compounds

  • Positive Control for apoptosis induction (if applicable, e.g., staurosporine)

  • Wash Buffer (e.g., PBS)

  • Flow cytometer or fluorescence microscope

Procedure:

  • Cell Culture and Treatment:

    • Culture cells to the desired confluency in appropriate multi-well plates.

    • Treat the cells with various concentrations of the test compounds for a predetermined time. Include untreated cells as a negative control and cells treated with a known inducer of serine protease activity (e.g., an apoptosis inducer) as a positive control.

  • Labeling with Fluorescent Probe:

    • Reconstitute the fluorescent probe according to the manufacturer's instructions (usually in DMSO).

    • Add the fluorescent probe directly to the cell culture medium at the recommended final concentration.

    • Incubate the cells for 30-60 minutes at 37°C to allow the probe to enter the cells and bind to active proteases.

  • Wash and Analyze:

    • Remove the medium containing the fluorescent probe.

    • Wash the cells two to three times with wash buffer to remove any unbound probe.

    • For flow cytometry, detach the cells (if adherent) and resuspend them in wash buffer. Analyze the fluorescence intensity of the cell population.

    • For fluorescence microscopy, visualize the cells directly in the plate or after transferring them to a slide.

  • Data Analysis:

    • Quantify the mean fluorescence intensity (MFI) of the cell populations for each treatment condition.

    • Calculate the percentage of inhibition of serine protease activity for each test compound concentration relative to the positive control.

    • Determine the IC50 value for each active compound.

Fluorescent_Assay_Workflow cluster_cell_prep Cell Preparation & Treatment cluster_labeling Labeling cluster_analysis Analysis culture_cells Culture Cells treat_compounds Treat with Test Compounds culture_cells->treat_compounds add_probe Add Fluorescent Probe treat_compounds->add_probe incubate Incubate add_probe->incubate wash_cells Wash Cells incubate->wash_cells analyze Analyze by Flow Cytometry or Microscopy wash_cells->analyze calc_inhibition Calculate % Inhibition analyze->calc_inhibition

Caption: Workflow for a cell-based fluorescent serine protease inhibitor assay.

Signaling Pathway Visualization

This compound analogs that inhibit thrombin can modulate its downstream signaling pathways. Thrombin activates Protease-Activated Receptors (PARs) on the cell surface, initiating intracellular signaling cascades that are involved in processes like inflammation and cell proliferation.[5][7][8]

Thrombin_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular Thrombin Thrombin PAR1 PAR1 Thrombin->PAR1 Activates PPACK This compound Analog (e.g., PPACK) PPACK->Thrombin Inhibits G_protein Gq / Gi/o PAR1->G_protein Activates PKC PKCα G_protein->PKC MAPK MAPKs (ERK, JNK, p38) PKC->MAPK NFkB NF-κB MAPK->NFkB COX2 COX-2 Expression NFkB->COX2 Induces PGE2 PGE2 Secretion COX2->PGE2

Caption: Thrombin signaling pathway and its inhibition by this compound analogs.[5]

References

Troubleshooting & Optimization

Improving solubility of Phe-Pro-Arg peptides in aqueous buffers

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions regarding the solubility of Phenylalanine-Proline-Arginine (Phe-Pro-Arg) peptides in aqueous buffers. It is intended for researchers, scientists, and drug development professionals who may encounter challenges in dissolving and handling this tripeptide.

Troubleshooting Guide

Problem: My this compound peptide won't dissolve in my aqueous buffer.

The this compound tripeptide possesses specific physicochemical properties that influence its solubility. Due to the presence of the basic amino acid Arginine, the peptide has a net positive charge at neutral and acidic pH. Phenylalanine contributes to its hydrophobicity. Understanding these characteristics is the first step in troubleshooting solubility issues.

Below is a workflow to address solubility challenges with your this compound peptide.

G cluster_0 Troubleshooting Workflow for this compound Peptide Solubilization start Start: Lyophilized This compound Peptide test_solubility Perform Small-Scale Solubility Test start->test_solubility dissolved Is the peptide dissolved? test_solubility->dissolved success Success: Peptide is ready for use dissolved->success Yes adjust_ph Adjust pH (Try acidic buffer, e.g., 10mM HCl) dissolved->adjust_ph No dissolved2 Is the peptide dissolved? adjust_ph->dissolved2 dissolved2->success Yes add_cosolvent Add a co-solvent (e.g., DMSO, ACN) and dilute dissolved2->add_cosolvent No dissolved3 Is the peptide dissolved? add_cosolvent->dissolved3 dissolved3->success Yes sonicate Apply Sonication dissolved3->sonicate No dissolved4 Is the peptide dissolved? sonicate->dissolved4 dissolved4->success Yes contact_support Contact Technical Support dissolved4->contact_support No

Caption: A step-by-step workflow for troubleshooting this compound peptide solubility.

Frequently Asked Questions (FAQs)

Q1: What are the key physicochemical properties of this compound that affect its solubility?

The solubility of this compound is primarily governed by its amino acid composition.

PropertyInfluence on Solubility
Arginine (Arg) A basic amino acid with a positively charged guanidinium group at physiological pH. This generally enhances solubility in aqueous solutions, particularly at acidic to neutral pH.
Phenylalanine (Phe) A hydrophobic amino acid due to its aromatic side chain. High content of hydrophobic residues can decrease aqueous solubility.
Proline (Pro) A unique amino acid that introduces a "kink" in the peptide backbone, which can disrupt secondary structures and potentially increase solubility.
Overall Charge At a neutral pH of approximately 7.4, the N-terminal amine and the Arginine side chain are protonated (positively charged), while the C-terminal carboxyl group is deprotonated (negatively charged), resulting in a net positive charge. This suggests that the peptide will be more soluble in slightly acidic to neutral conditions.
Q2: In which buffer should I initially try to dissolve my this compound peptide?

Given its net positive charge, it is recommended to first attempt to dissolve the this compound peptide in sterile distilled water or a slightly acidic buffer. A derivative of this peptide, this compound-chloromethylketone, is soluble in 10mM HCl, which suggests that an acidic environment is favorable for the parent peptide as well.[1][2][3]

Q3: What is the expected solubility of this compound in different buffers?
Buffer SystempHExpected SolubilityRationale
10mM HCl2.0HighThe peptide has a strong net positive charge, promoting interaction with water.
10% Acetic Acid2.5HighSimilar to HCl, the acidic environment ensures full protonation and charge.
Phosphate-Buffered Saline (PBS)7.4Moderate to HighThe peptide still carries a net positive charge, but aggregation may start to occur.
Tris Buffer8.5Moderate to LowAs the pH approaches the isoelectric point, the net charge decreases, potentially reducing solubility.

This table is for illustrative purposes only. Actual solubility may vary.

Q4: How can I improve the solubility if it's poor in my initial buffer choice?

Several strategies can be employed to improve the solubility of this compound:

MethodDescription
pH Adjustment As this compound is a basic peptide, dissolving it in a slightly acidic solution (e.g., by adding a small amount of acetic acid or using a buffer with a pH below 7) can significantly improve solubility.
Use of Co-solvents For peptides with hydrophobic character, adding a small amount of an organic co-solvent can be effective. Start with a minimal amount of Dimethyl sulfoxide (DMSO) or acetonitrile (ACN) to dissolve the peptide, and then slowly add the aqueous buffer to the desired concentration.
Sonication Using a bath sonicator can help to break up aggregates and enhance the rate of dissolution.
Additives Arginine itself, as an additive, has been shown to increase the solubility of proteins and other molecules.[4][5][6][7] The choice of counter-ion for arginine salts can also modulate this effect.[4][5][6][8]
Q5: What factors can negatively impact the solubility of my this compound peptide?

Understanding the factors that can hinder solubility is crucial for successful experimentation.

G cluster_1 Factors Affecting this compound Peptide Solubility solubility This compound Solubility ph pH ph->solubility ionic_strength Ionic Strength ionic_strength->solubility temperature Temperature temperature->solubility aggregation Aggregation aggregation->solubility hydrophobicity Hydrophobicity (from Phe) hydrophobicity->aggregation charge Net Charge (from Arg) charge->solubility

References

Technical Support Center: Troubleshooting PPACK Inhibition Experiments

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address variability in their D-Phenylalanyl-L-prolyl-L-arginine chloromethyl ketone (PPACK) inhibition experiments.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

1. Why am I seeing inconsistent or incomplete inhibition of thrombin activity?

Inconsistent thrombin inhibition is a common issue that can arise from several factors related to the inhibitor itself, the experimental setup, or the reagents.

  • Troubleshooting Steps:

    • Verify PPACK Integrity and Concentration:

      • Freshly Prepare Solutions: PPACK is susceptible to degradation in aqueous solutions. It is best to prepare fresh solutions for each experiment from a powdered stock.

      • Proper Storage: Store powdered PPACK at -20°C and stock solutions in a suitable solvent like DMSO or water at -80°C.[1][2] Aliquot stock solutions to avoid repeated freeze-thaw cycles.[1][2]

      • Accurate Concentration: Re-verify the calculations for your stock and working concentrations. Use calibrated pipettes to ensure accurate dilutions.

    • Optimize Experimental Conditions:

      • pH of the Buffer: The activity of PPACK is pH-dependent, with maximal activity observed around pH 8.1.[3] Ensure your assay buffer is within the optimal pH range for PPACK activity.

      • Incubation Time: As an irreversible inhibitor, the extent of inhibition by PPACK is time-dependent. Ensure a sufficient pre-incubation time of PPACK with thrombin before adding the substrate.

      • Enzyme and Substrate Concentrations: High concentrations of thrombin or its substrate may require a higher concentration of PPACK for complete inhibition. Consider optimizing the inhibitor-to-enzyme ratio.

    • Check Reagent Quality:

      • Thrombin Activity: Ensure the thrombin used in your assay is active and has not degraded.

      • Buffer Components: Some buffer components can interfere with the assay. Whenever possible, use simple buffer systems.

2. How can I be sure the observed effects are specific to thrombin inhibition and not due to off-target effects?

While PPACK is a potent and highly selective inhibitor of thrombin, the possibility of off-target effects should be considered, especially at high concentrations.

  • Troubleshooting Steps:

    • Dose-Response Curve: Perform a dose-response experiment to determine the minimal concentration of PPACK required for complete thrombin inhibition in your system. Using the lowest effective concentration will minimize the risk of off-target effects.

    • Control Experiments:

      • Test Against Other Proteases: If you suspect off-target effects on other serine proteases in your system, perform control experiments with those specific proteases to assess for any inhibition by PPACK. It is known that PPACK can inhibit Factor Xa, but with a potency that is three orders of magnitude less than for thrombin.[4]

      • Use a Structurally Different Thrombin Inhibitor: To confirm that the observed biological effect is due to thrombin inhibition, use a different, structurally unrelated thrombin inhibitor as a positive control.

    • Consult the Literature: Review published studies to see if off-target effects of PPACK have been reported in experimental systems similar to yours.

3. I'm observing high variability between replicate wells in my cell-based assay. What could be the cause?

Variability in cell-based assays can be attributed to several factors, including cell health, seeding density, and reagent mixing.

  • Troubleshooting Steps:

    • Ensure Consistent Cell Health and Density:

      • Cell Viability: Only use healthy, viable cells for your experiments.

      • Consistent Seeding: Ensure a uniform cell seeding density across all wells of your plate. Uneven cell distribution can lead to significant variability.

    • Optimize PPACK Treatment:

      • Pre-treatment Time: Optimize the pre-incubation time of the cells with PPACK to ensure adequate time for the inhibitor to interact with any endogenously produced or exogenously added thrombin. A 24-hour pre-treatment with 30 nM PPACK has been shown to be effective in antagonizing the effects of thrombin in cell culture.[5]

      • Thorough Mixing: When adding PPACK to your wells, ensure it is mixed gently but thoroughly to achieve a uniform concentration.

    • Control for Assay Artifacts:

      • Edge Effects: Be mindful of "edge effects" in multi-well plates, where wells on the perimeter of the plate can behave differently. Consider not using the outer wells for critical measurements.

      • Solvent Controls: If using a solvent like DMSO to dissolve PPACK, ensure that all wells, including controls, contain the same final concentration of the solvent.

Data Presentation

Table 1: Quantitative Data for PPACK

ParameterValueNotes
Inhibition Constant (Ki) for human α-thrombin 0.24 nM[2][5]Indicates very high affinity for thrombin.
Second-order rate constant (ki/Ki) at pH 7.0, 25°C (1.1 ± 0.2) x 10^7 M⁻¹s⁻¹[3]Reflects the rate of irreversible inhibition.
Optimal pH for Inhibition ~8.1[3]Activity is lower at more acidic or alkaline pH.
Recommended Storage (Powder) -20°C[1]Protect from moisture.
Recommended Storage (Stock Solution in DMSO) -80°C[1]Aliquot to avoid freeze-thaw cycles. Stable for up to 1 year.[5]

Experimental Protocols

1. Protocol: In Vitro Thrombin Inhibition Assay

This protocol is a general guideline for measuring the inhibitory activity of PPACK against purified thrombin.

  • Materials:

    • Purified human α-thrombin

    • PPACK

    • Chromogenic thrombin substrate (e.g., S-2238)

    • Assay buffer (e.g., 0.05 M phosphate buffer with 0.15 M NaCl, pH 7.4)

    • 96-well microplate

    • Microplate reader

  • Procedure:

    • Prepare a stock solution of thrombin in the assay buffer.

    • Prepare serial dilutions of PPACK in the assay buffer.

    • In a 96-well plate, add a fixed concentration of thrombin to each well.

    • Add the different concentrations of PPACK to the wells containing thrombin. Include a control with no PPACK.

    • Pre-incubate the thrombin and PPACK mixture for a defined period (e.g., 15-30 minutes) at a controlled temperature (e.g., 25°C or 37°C) to allow for irreversible inhibition.

    • Initiate the reaction by adding the chromogenic substrate to all wells.

    • Immediately measure the absorbance at the appropriate wavelength for the chosen substrate in a kinetic mode for a set duration (e.g., 5-10 minutes).

    • Determine the rate of substrate hydrolysis for each PPACK concentration.

    • Calculate the percentage of inhibition relative to the control without PPACK and determine the IC50 value.

2. Protocol: Cell-Based Thrombin-Induced Signaling Assay

This protocol provides a general framework for assessing the ability of PPACK to inhibit thrombin-induced signaling in a cell culture model.

  • Materials:

    • Adherent cells known to respond to thrombin (e.g., endothelial cells, fibroblasts)

    • Cell culture medium

    • Thrombin

    • PPACK

    • Assay reagents to measure a downstream signaling event (e.g., calcium mobilization dye, ELISA kit for a specific cytokine)

  • Procedure:

    • Seed the cells in a multi-well plate at an appropriate density and allow them to adhere and grow overnight.

    • The next day, replace the culture medium with a fresh medium containing various concentrations of PPACK. Include a vehicle control.

    • Pre-incubate the cells with PPACK for a predetermined time (e.g., 1-24 hours).

    • Stimulate the cells by adding a fixed concentration of thrombin to the wells. Include a control with no thrombin stimulation.

    • Incubate for the appropriate time for the signaling event to occur.

    • Perform the assay to measure the downstream signaling event according to the manufacturer's instructions.

    • Analyze the data to determine the effect of PPACK on thrombin-induced signaling.

Visualizations

PPACK_Mechanism cluster_thrombin Thrombin Active Site Ser195 Ser195 His57 His57 Ser195->His57 Inactive_Complex Irreversible Covalent Complex (Inactive Thrombin) Ser195->Inactive_Complex PPACK PPACK (D-Phe-Pro-Arg-chloromethylketone) PPACK->Ser195 Forms covalent bond

Caption: Mechanism of irreversible thrombin inhibition by PPACK.

Troubleshooting_Workflow Start Inconsistent PPACK Inhibition Check_Inhibitor Verify PPACK Integrity - Fresh solutions? - Proper storage? - Accurate concentration? Start->Check_Inhibitor Optimize_Conditions Optimize Assay Conditions - Optimal pH? - Sufficient incubation time? - Appropriate enzyme/substrate concentration? Start->Optimize_Conditions Check_Reagents Assess Reagent Quality - Active thrombin? - Non-interfering buffer? Start->Check_Reagents Off_Target_Concern Suspect Off-Target Effects? Check_Inhibitor->Off_Target_Concern Optimize_Conditions->Off_Target_Concern Check_Reagents->Off_Target_Concern Dose_Response Perform Dose-Response Off_Target_Concern->Dose_Response Yes Resolved Problem Resolved Off_Target_Concern->Resolved No Control_Experiments Run Control Experiments - Other proteases? - Different inhibitor? Dose_Response->Control_Experiments Control_Experiments->Resolved Consult_Support Consult Technical Support Resolved->Consult_Support If further issues

Caption: Troubleshooting workflow for PPACK inhibition experiments.

References

Technical Support Center: Optimizing D-Phe-Pro-Arg Peptide Stability in Solution

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during the handling and experimentation of the D-Phe-Pro-Arg peptide.

Troubleshooting Guides

Problem: Rapid Loss of Peptide Activity in Solution

Possible Cause 1: Enzymatic Degradation

While the D-configuration of phenylalanine provides significant resistance to many common proteases, contamination of experimental solutions with certain enzymes can still lead to peptide cleavage.

Solution:

  • Use High-Purity Reagents: Ensure all buffer components and water are of the highest purity available (e.g., HPLC grade, sterile-filtered) to minimize the risk of enzymatic contamination.

  • Incorporate Protease Inhibitors: If the experimental system allows, consider the addition of a broad-spectrum protease inhibitor cocktail.

  • Work in Aseptic Conditions: When preparing and handling peptide solutions, use sterile tubes, pipette tips, and work in a laminar flow hood to prevent microbial contamination, which can be a source of proteases.

Possible Cause 2: pH-Mediated Hydrolysis

Peptide bonds are susceptible to hydrolysis at extreme pH values. The stability of D-Phe-Pro-Arg can be compromised in strongly acidic or alkaline conditions.

Solution:

  • Maintain Optimal pH: For general use and storage, maintain the peptide solution at a slightly acidic to neutral pH (pH 4-6), where peptide bonds are generally most stable.

  • Buffer Selection: Use a buffer system with adequate capacity to maintain the desired pH throughout the experiment. Phosphate or acetate buffers are common choices.

  • Minimize Exposure to Harsh pH: If the experimental protocol requires transient exposure to high or low pH, minimize the duration and return the peptide to a more stable pH as quickly as possible.

Possible Cause 3: Temperature-Induced Degradation

Elevated temperatures can accelerate the rate of chemical degradation of the peptide.

Solution:

  • Proper Storage: Store stock solutions of D-Phe-Pro-Arg at -20°C or -80°C. For short-term storage (days), refrigeration at 2-8°C is acceptable.

  • Avoid Repeated Freeze-Thaw Cycles: Aliquot the stock solution into smaller, single-use volumes to prevent degradation that can occur with repeated freezing and thawing.

  • Conduct Experiments at Controlled Temperatures: Perform experiments at the lowest temperature compatible with the assay to minimize thermal degradation.

Problem: Inconsistent Results in Biological Assays

Possible Cause 1: Peptide Adsorption to Surfaces

Peptides, particularly those with hydrophobic residues like Phenylalanine, can adsorb to the surfaces of plasticware (e.g., polypropylene tubes, pipette tips), leading to a lower effective concentration in solution.

Solution:

  • Use Low-Binding Labware: Utilize microcentrifuge tubes and pipette tips specifically designed for low protein/peptide binding.

  • Inclusion of a Carrier Protein: If compatible with the assay, adding a small amount of a carrier protein like Bovine Serum Albumin (BSA) (e.g., 0.1%) to the buffer can help to block non-specific binding sites on labware.

  • Pre-treatment of Labware: In some cases, pre-rinsing tubes and tips with the experimental buffer can help to saturate non-specific binding sites.

Possible Cause 2: Oxidation of the Peptide

While D-Phe-Pro-Arg does not contain highly susceptible residues like Methionine or Cysteine, prolonged exposure to oxidizing conditions can potentially lead to degradation.

Solution:

  • Use Degassed Buffers: If oxidative stress is a concern in the experimental setup, use buffers that have been degassed by sonication or sparging with an inert gas like nitrogen or argon.

  • Avoid Contaminants: Ensure that solutions are free from metal ions and other contaminants that can catalyze oxidation reactions.

Frequently Asked Questions (FAQs)

Q1: What is the recommended solvent for dissolving lyophilized D-Phe-Pro-Arg?

A1: For initial reconstitution of the lyophilized powder, sterile, high-purity water is recommended. If solubility is an issue, a small amount of a co-solvent such as acetonitrile or DMSO can be used, followed by dilution with the aqueous buffer of choice. Ensure the final concentration of the organic solvent is compatible with your experimental system.

Q2: How should I store my D-Phe-Pro-Arg solutions?

A2: For long-term storage, stock solutions should be aliquoted and stored at -20°C or -80°C. For short-term storage (up to a week), solutions can be kept at 4°C. It is crucial to avoid repeated freeze-thaw cycles.

Q3: What is the expected stability of D-Phe-Pro-Arg in solution at different pH values and temperatures?

A3: The stability of D-Phe-Pro-Arg is dependent on both pH and temperature. The D-amino acid at the N-terminus provides significant resistance to enzymatic degradation. However, chemical stability is still influenced by solution conditions. Below is an illustrative table of the expected relative stability of D-Phe-Pro-Arg. Please note that these are estimated values and should be confirmed experimentally for your specific conditions.

Temperature (°C)pH 3.0pH 5.0pH 7.4pH 9.0
4 HighVery HighHighModerate
25 (Room Temp) ModerateHighModerateLow
37 LowModerateLowVery Low

Q4: How can I monitor the stability of my D-Phe-Pro-Arg solution over time?

A4: The most common and reliable method for monitoring peptide stability is Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC). A stability-indicating HPLC method can separate the intact peptide from its degradation products. The peak area of the intact peptide can be monitored over time to determine the degradation rate. Mass spectrometry (LC-MS) can be used to identify the degradation products.

Q5: Are there any known incompatibilities of D-Phe-Pro-Arg with common buffer components?

A5: D-Phe-Pro-Arg is generally compatible with common biological buffers such as phosphate, TRIS, and HEPES. However, it is always good practice to perform a preliminary compatibility test by incubating the peptide in the chosen buffer under the experimental conditions and analyzing for any degradation or precipitation.

Experimental Protocols

Protocol 1: Forced Degradation Study of D-Phe-Pro-Arg

This protocol is designed to intentionally degrade the peptide under various stress conditions to identify potential degradation products and pathways. This is a critical step in developing a stability-indicating analytical method.

1. Materials:

  • D-Phe-Pro-Arg peptide
  • 0.1 M Hydrochloric Acid (HCl)
  • 0.1 M Sodium Hydroxide (NaOH)
  • 3% Hydrogen Peroxide (H₂O₂)
  • High-purity water
  • Phosphate buffer (pH 7.4)
  • HPLC system with UV detector
  • LC-MS system for peak identification

2. Procedure:

  • Acid Hydrolysis: Dissolve D-Phe-Pro-Arg in 0.1 M HCl to a final concentration of 1 mg/mL. Incubate at 60°C for 24 hours.
  • Base Hydrolysis: Dissolve D-Phe-Pro-Arg in 0.1 M NaOH to a final concentration of 1 mg/mL. Incubate at 60°C for 24 hours.
  • Oxidative Degradation: Dissolve D-Phe-Pro-Arg in a 1:1 mixture of water and 3% H₂O₂ to a final concentration of 1 mg/mL. Incubate at room temperature for 24 hours.
  • Thermal Degradation: Dissolve D-Phe-Pro-Arg in phosphate buffer (pH 7.4) to a final concentration of 1 mg/mL. Incubate at 60°C for 24 hours.
  • Photostability: Expose the solid peptide and a 1 mg/mL solution in phosphate buffer (pH 7.4) to a light source with an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter.
  • Analysis: After incubation, neutralize the acidic and basic samples. Analyze all samples by a suitable RP-HPLC method (see Protocol 2) to observe the extent of degradation and the formation of new peaks. Use LC-MS to identify the mass of the degradation products.

Protocol 2: Stability-Indicating RP-HPLC Method for D-Phe-Pro-Arg

This protocol outlines a general RP-HPLC method for the analysis of D-Phe-Pro-Arg and its degradation products. Method optimization may be required based on the specific degradation products observed.

1. HPLC System and Column:

  • HPLC system with a gradient pump, autosampler, and UV detector.
  • C18 column (e.g., 4.6 x 150 mm, 5 µm particle size).

2. Mobile Phase:

  • Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water.
  • Mobile Phase B: 0.1% TFA in acetonitrile.

3. Chromatographic Conditions:

  • Flow Rate: 1.0 mL/min.
  • Detection Wavelength: 214 nm.
  • Injection Volume: 20 µL.
  • Column Temperature: 30°C.
  • Gradient Program:
  • 0-5 min: 5% B
  • 5-25 min: 5% to 50% B (linear gradient)
  • 25-30 min: 50% to 95% B (linear gradient)
  • 30-35 min: 95% B (hold)
  • 35-36 min: 95% to 5% B (linear gradient)
  • 36-40 min: 5% B (re-equilibration)

4. Sample Preparation:

  • Dilute the peptide solution to a suitable concentration (e.g., 0.1 mg/mL) with Mobile Phase A.

5. Data Analysis:

  • Integrate the peak area of the intact D-Phe-Pro-Arg and any degradation products. The percentage of intact peptide remaining can be calculated to assess stability.

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_analysis Analysis cluster_data Data Interpretation start Lyophilized D-Phe-Pro-Arg reconstitution Reconstitute in Sterile Water/Buffer start->reconstitution forced_degradation Forced Degradation (Acid, Base, Oxidative, Thermal, Photo) reconstitution->forced_degradation hplc RP-HPLC Analysis forced_degradation->hplc lcms LC-MS Identification hplc->lcms stability_assessment Assess Stability (% Degradation) hplc->stability_assessment degradant_id Identify Degradation Products lcms->degradant_id method_validation Validate Stability-Indicating Method stability_assessment->method_validation degradant_id->method_validation

Caption: Workflow for D-Phe-Pro-Arg stability testing.

coagulation_cascade cluster_intrinsic Intrinsic Pathway (Contact Activation) cluster_extrinsic Extrinsic Pathway (Tissue Factor) cluster_common Common Pathway XII Factor XII XIIa Factor XIIa XII->XIIa Contact XI Factor XI XIIa->XI Prekallikrein Prekallikrein XIIa->Prekallikrein XIa Factor XIa XI->XIa IX Factor IX XIa->IX IXa Factor IXa IX->IXa X Factor X IXa->X VIIIa VIIIa Factor VIIIa Kallikrein Kallikrein Prekallikrein->Kallikrein Kallikrein->XII HMWK HMW Kininogen TissueFactor Tissue Factor (TF) VIIa Factor VIIa TissueFactor->VIIa VII VII Factor VII VIIa->X TF Xa Factor Xa X->Xa Va Factor Va Prothrombin Prothrombin (II) Thrombin Thrombin (IIa) Prothrombin->Thrombin Xa, Va Fibrinogen Fibrinogen (I) Fibrin Fibrin (Ia) Fibrinogen->Fibrin DPPA D-Phe-Pro-Arg (Inhibitor) DPPA->Kallikrein DPPA->Thrombin

Caption: D-Phe-Pro-Arg inhibits the coagulation cascade.

kallikrein_kinin HMWK High Molecular Weight Kininogen (HMWK) Bradykinin Bradykinin HMWK->Bradykinin Plasma Kallikrein PlasmaKallikrein Plasma Kallikrein B2R Bradykinin B2 Receptor Bradykinin->B2R Inflammation Inflammation, Vasodilation, Pain B2R->Inflammation DPPA D-Phe-Pro-Arg (Inhibitor) DPPA->PlasmaKallikrein FactorXIIa Factor XIIa Prekallikrein Prekallikrein Prekallikrein->PlasmaKallikrein Activated by Factor XIIa

Caption: Inhibition of the Kallikrein-Kinin system.

Technical Support Center: Preventing Degradation of Phe-Pro-Arg Peptides in Cell Culture

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address the degradation of Phenylalanine-Proline-Arginine (Phe-Pro-Arg) and similar peptides in cell culture experiments.

Frequently Asked Questions (FAQs)

Q1: My this compound peptide seems to be losing activity in my cell culture experiments. What are the likely causes?

A1: Degradation of your this compound peptide is the most probable cause of activity loss. This degradation is primarily mediated by proteases and peptidases present in the cell culture environment. These enzymes can be secreted by the cells themselves or introduced via serum supplementation. Key enzyme families that can cleave peptides include serine, cysteine, and metalloproteases. Specifically, enzymes like prolyl oligopeptidases (POPs) are known to cleave peptide bonds C-terminal to proline residues[1][2]. Additionally, dipeptidyl peptidase-4 (DPP-4) can cleave peptides with proline at the penultimate position.

Q2: What are the main factors in my cell culture setup that can influence the stability of my this compound peptide?

A2: Several factors can impact the stability of your peptide:

  • Serum: Fetal Bovine Serum (FBS) and other animal sera are rich sources of proteases, which can rapidly degrade peptides.

  • Cell Type and Density: Different cell types secrete varying types and amounts of proteases. Higher cell densities can lead to a higher concentration of these enzymes in the culture medium.

  • pH of the Medium: The optimal pH for many proteases is within the physiological range of cell culture media (pH 7.2-7.4). Deviations from this can sometimes reduce enzymatic activity, but can also affect cell health.

  • Temperature: Standard incubation temperatures (37°C) are optimal for most enzymatic activity.

  • Peptide Sequence: The amino acid sequence itself dictates susceptibility to specific proteases. The Pro-Arg bond in your peptide is a potential cleavage site for trypsin-like proteases, and the Phe-Pro bond can be targeted by other peptidases[3].

Q3: How can I determine if my this compound peptide is being degraded?

A3: The most reliable method to confirm and quantify peptide degradation is through analytical techniques like High-Performance Liquid Chromatography (HPLC) coupled with Mass Spectrometry (MS). This allows for the separation and identification of the intact peptide and its degradation products over time. You can collect samples from your cell culture supernatant at different time points and analyze them to determine the peptide's half-life[4][5].

Troubleshooting Guides

Problem: Rapid loss of peptide bioactivity.

Possible Cause 1: Enzymatic degradation by serum components.

  • Solution 1.1: Reduce or Eliminate Serum: If your cell line can tolerate it, reduce the serum concentration in your culture medium. For sensitive experiments, consider adapting your cells to a serum-free medium. Serum-free formulations offer greater consistency and reduce the introduction of undefined components like proteases[6][7].

  • Solution 1.2: Heat-Inactivate Serum: While a common practice, heat inactivation may not eliminate all protease activity. However, it can reduce the activity of some heat-labile proteases.

Possible Cause 2: Proteases secreted by the cultured cells.

  • Solution 2.1: Use a Protease Inhibitor Cocktail: Add a broad-spectrum protease inhibitor cocktail to your cell culture medium. These cocktails contain a mixture of inhibitors that target various classes of proteases, including serine, cysteine, and metalloproteases[8].

    Table 1: Commercially Available Protease Inhibitor Cocktails for Cell Culture

Product ExampleTarget ProteasesKey Components (Typical)Recommended Dilution
Sigma-Aldrich P1860Serine, Cysteine, Aspartic, AminopeptidasesAprotinin, Bestatin, Leupeptin, E-64, Pepstatin A1:200 or higher
Roche cOmplete™Serine, Cysteine, MetalloproteasesProprietary mixtureVaries by product
  • Solution 2.2: Optimize Cell Seeding Density: Lowering the cell density might reduce the concentration of secreted proteases. However, this needs to be balanced with the requirements of your specific assay.

Possible Cause 3: Instability of the peptide itself.

  • Solution 3.1: Modify the Peptide Sequence: Consider using peptide analogs with increased stability. Modifications can include:

    • N-terminal acetylation and C-terminal amidation: These modifications can block exopeptidases that cleave from the ends of the peptide[8][9].

    • D-amino acid substitution: Replacing L-amino acids with their D-isomers at cleavage sites can confer resistance to proteolysis[10][11].

    • Cyclization: Cyclic peptides often exhibit greater stability compared to their linear counterparts.

Experimental Protocols

Protocol: Assessment of this compound Peptide Stability in Cell Culture using HPLC-MS

This protocol provides a general framework for quantifying the degradation of your peptide.

Materials:

  • This compound peptide standard

  • Cell line of interest

  • Complete cell culture medium (with and without serum/protease inhibitors as per experimental design)

  • 6-well cell culture plates

  • Acetonitrile (ACN)

  • Trifluoroacetic acid (TFA)

  • HPLC-grade water

  • Reversed-phase HPLC column (e.g., C18)

  • Mass spectrometer

Procedure:

  • Cell Seeding: Seed your cells in a 6-well plate at the desired density and allow them to adhere overnight.

  • Peptide Spiking: Prepare a stock solution of your this compound peptide. Spike the peptide into the cell culture medium of each well to achieve the final desired concentration. Include cell-free wells with the peptide-spiked medium as a control for non-enzymatic degradation.

  • Time-Course Sampling: At designated time points (e.g., 0, 1, 4, 8, 24, and 48 hours), collect a small aliquot (e.g., 100 µL) of the cell culture supernatant from each well.

  • Sample Preparation:

    • To precipitate proteins and stop enzymatic activity, add an equal volume of cold acetonitrile with 0.1% TFA to each supernatant sample.

    • Vortex briefly and centrifuge at high speed (e.g., 14,000 x g) for 10 minutes at 4°C.

    • Transfer the supernatant to a new tube for analysis.

  • HPLC-MS Analysis:

    • Inject the prepared samples onto the HPLC-MS system.

    • Use a suitable gradient of mobile phases (e.g., A: 0.1% TFA in water, B: 0.1% TFA in acetonitrile) to separate the intact peptide from its degradation products[4][5].

    • Monitor the elution of the intact this compound peptide and any potential fragments using the mass spectrometer.

  • Data Analysis:

    • Quantify the peak area of the intact peptide at each time point.

    • Calculate the percentage of peptide remaining relative to the T=0 time point.

    • Determine the half-life (t½) of the peptide under your experimental conditions by fitting the data to a one-phase decay model[5].

Table 2: Example Half-Life Data for Peptides in Different Conditions

PeptideConditionHalf-Life (hours)Reference
Peptide 2 (analogue)HEK-293 supernatant23.3[4][5]
Peptide 2 (analogue)Blood plasma3.2[4][5]
FGF2Cell culture media22.5 - 29.8

Note: This table presents example data for different peptides to illustrate the impact of the biological matrix on stability. Specific half-life for this compound will need to be determined experimentally.

Visualizations

Peptide_Degradation_Pathway cluster_extracellular Extracellular Space (Cell Culture Medium) This compound This compound Phe-Pro Phe-Pro This compound->Phe-Pro Cleavage at Pro-Arg (e.g., Trypsin-like proteases) Arg Arg This compound->Arg Phe Phe Phe-Pro->Phe Cleavage at Phe-Pro (e.g., Prolidase) Pro Pro Phe-Pro->Pro Proteases Proteases Proteases->this compound Inhibited by Protease Inhibitors Peptidases Peptidases Peptidases->Phe-Pro Inhibited by Protease Inhibitors Troubleshooting_Workflow start Loss of Peptide Bioactivity q1 Is serum present in the culture medium? start->q1 a1_yes Reduce/eliminate serum or use serum-free medium q1->a1_yes Yes a1_no Proceed to next step q1->a1_no No q2 Are protease inhibitors being used? a1_yes->q2 a1_no->q2 a2_yes Confirm inhibitor cocktail is appropriate and concentration is optimal q2->a2_yes Yes a2_no Add a broad-spectrum protease inhibitor cocktail q2->a2_no No q3 Has peptide stability been confirmed? a2_yes->q3 a2_no->q3 a3_yes Investigate other experimental factors (e.g., cell health, assay conditions) q3->a3_yes Yes a3_no Perform stability assay (HPLC-MS) to quantify degradation q3->a3_no No end Problem Resolved a3_yes->end a3_no->end Experimental_Workflow cluster_prep Experiment Setup cluster_sampling Data Collection cluster_analysis Analysis Seed_Cells 1. Seed Cells Spike_Peptide 2. Add this compound Peptide Seed_Cells->Spike_Peptide Time_Course 3. Collect Supernatant at Time Points (0, 1, 4, 8, 24, 48h) Spike_Peptide->Time_Course Stop_Reaction 4. Precipitate Proteins & Stop Degradation (ACN/TFA) Time_Course->Stop_Reaction HPLC_MS 5. Analyze by HPLC-MS Stop_Reaction->HPLC_MS Quantify 6. Quantify Intact Peptide HPLC_MS->Quantify Half_Life 7. Calculate Half-Life Quantify->Half_Life

References

Technical Support Center: Synthetic Peptide Inhibitor Purity

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for synthetic peptide inhibitors. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address common issues related to peptide purity and ensure the reliability and reproducibility of their experimental results.

Frequently Asked Questions (FAQs)

Q1: What are the common types of impurities found in synthetic peptides?

A1: Synthetic peptides can contain various impurities that arise during synthesis and purification.[1] These can significantly impact experimental outcomes.[2] Common impurities include:

  • Truncated sequences: Peptides that are shorter than the desired sequence due to incomplete coupling reactions.[3]

  • Deletion sequences: Peptides missing one or more amino acids from the sequence, which can occur if the N-α-amino group is not completely deprotected.[4]

  • Incompletely deprotected sequences: Peptides where protecting groups on amino acid side chains have not been fully removed.[5]

  • Side-reaction products: Unwanted modifications to the peptide sequence caused by side reactions during synthesis.[6] Examples include aspartimide formation and oxidation.[7]

  • Residual solvents and reagents: Trace amounts of chemicals used during synthesis and purification, such as trifluoroacetic acid (TFA).[8][9]

  • Cross-contamination: The presence of other peptides from previous syntheses, which can occur if equipment is not properly cleaned.[10]

Q2: Why is peptide purity important for my experiments?

A2: The purity of a peptide inhibitor is crucial for the validity and reproducibility of scientific research.[2][11] Impurities can lead to:

  • Inaccurate experimental data: Contaminants can interfere with biological assays, leading to misleading results.[2]

  • Off-target effects: Impurities may have their own biological activity, causing unintended effects in your experiments.[12]

  • Reduced therapeutic efficacy: In drug development, impurities can decrease the effectiveness of the peptide inhibitor and even pose safety risks.[9][11]

  • Variability in results: Using impure peptides can introduce inconsistencies, making it difficult to reproduce experiments.[11]

Q3: What is the recommended peptide purity level for my application?

A3: The required purity level depends on the intended use of the peptide.[11] Higher purity is generally recommended for more sensitive applications.

Purity LevelRecommended Applications
>98% In vivo studies, clinical trials, drug studies, structure-activity relationship (SAR) studies, crystallography, and other highly sensitive quantitative assays.[12][13][14]
95% - 98% Quantitative in vitro assays, receptor-ligand interaction studies, quantitative blocking and competitive inhibition assays, NMR studies, and as reference standards.[11][14]
>85% In-vitro bioassays and epitope mapping.[14]
Crude/Desalted Initial screening, non-quantitative applications.[12]
Q4: My peptide won't dissolve. What should I do?

A4: Peptide solubility can be challenging and is influenced by factors like amino acid composition, length, and secondary structure.[15][16] Here is a systematic approach to dissolving your peptide:

  • Analyze the peptide sequence: Determine if your peptide is acidic, basic, or neutral based on its amino acid composition.[17]

  • Start with sterile water: This is the preferred solvent for many peptides.[18]

  • For acidic peptides: If insoluble in water, try adding a small amount of a basic solution like 0.1M ammonium bicarbonate.[19]

  • For basic peptides: If insoluble in water, try adding a small amount of an acidic solution like 1-10% acetic acid.[18]

  • For hydrophobic/neutral peptides: If the peptide has a high proportion of hydrophobic residues, organic solvents like dimethyl sulfoxide (DMSO) or dimethylformamide (DMF) may be necessary.[19] Caution: DMSO is not suitable for peptides containing Cys or Met as it can cause oxidation.[19]

  • Sonication: A brief sonication in a water bath can help break up aggregates and facilitate dissolution.[17]

Below is a workflow to guide your peptide solubilization process:

G Start Start: Lyophilized Peptide Analyze Analyze Sequence (Acidic, Basic, Hydrophobic?) Start->Analyze TryWater Attempt to Dissolve in Sterile Water Analyze->TryWater IsSoluble1 Is it Soluble? TryWater->IsSoluble1 AcidicPath Acidic Peptide IsSoluble1->AcidicPath No, and Acidic BasicPath Basic Peptide IsSoluble1->BasicPath No, and Basic HydrophobicPath Hydrophobic/Neutral Peptide IsSoluble1->HydrophobicPath No, and Hydrophobic Success Peptide Dissolved IsSoluble1->Success Yes AddBase Add Dilute Basic Solution (e.g., 0.1M Ammonium Bicarbonate) AcidicPath->AddBase AddAcid Add Dilute Acidic Solution (e.g., 1-10% Acetic Acid) BasicPath->AddAcid AddOrganic Use Organic Solvent (e.g., DMSO, DMF) HydrophobicPath->AddOrganic IsSoluble2 Is it Soluble? AddBase->IsSoluble2 IsSoluble3 Is it Soluble? AddAcid->IsSoluble3 IsSoluble4 Is it Soluble? AddOrganic->IsSoluble4 Sonication Consider Brief Sonication IsSoluble2->Sonication No IsSoluble2->Success Yes IsSoluble3->Sonication No IsSoluble3->Success Yes IsSoluble4->Sonication No IsSoluble4->Success Yes Failure Consult Technical Support Sonication->Failure G Start Start: Resin Support AttachAA1 1. Attach First Amino Acid Start->AttachAA1 Deprotection1 2. Deprotection AttachAA1->Deprotection1 Coupling 3. Couple Next Amino Acid Deprotection1->Coupling Issue1 Issue: Incomplete Deprotection Leads to Truncated Sequences Deprotection1->Issue1 Wash1 4. Wash Coupling->Wash1 Issue2 Issue: Incomplete Coupling Leads to Deletion Sequences Coupling->Issue2 Repeat Repeat Steps 2-4 for Each Amino Acid in Sequence Wash1->Repeat Cleavage 5. Cleave Peptide from Resin Repeat->Cleavage Issue3 Issue: Side Reactions Can Occur at Any Stage Repeat->Issue3 Purification 6. Purify Peptide (e.g., HPLC) Cleavage->Purification FinalProduct Final Peptide Product Purification->FinalProduct G Aggregation Peptide Aggregation LowSolubility Low Solubility Aggregation->LowSolubility ReducedActivity Reduced Biological Activity Aggregation->ReducedActivity PurificationIssues Purification Difficulties Aggregation->PurificationIssues Hydrophobicity High Hydrophobicity Hydrophobicity->Aggregation SecondaryStructure Secondary Structure Formation (e.g., Beta-sheets) SecondaryStructure->Aggregation PeptideLength Increased Peptide Length PeptideLength->Aggregation NetCharge Low Net Charge (pH near pI) NetCharge->Aggregation

References

Technical Support Center: Phe-Pro-Arg-chloromethylketone (PPACK)

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Phe-Pro-Arg-chloromethylketone (PPACK).

Frequently Asked Questions (FAQs)

Q1: What is the recommended solvent for dissolving lyophilized PPACK?

A1: The most commonly recommended solvent for creating a stock solution of PPACK is high-purity, anhydrous dimethyl sulfoxide (DMSO).[1][2][3] Some protocols also mention the use of 10mM HCl or 5% acetic acid.[4] For immediate use in aqueous buffers, sterile water can be used, but long-term storage of aqueous solutions is not recommended.[2]

Q2: How should I store my PPACK stock solution?

A2: For long-term stability, it is best to store PPACK stock solutions in small aliquots at -20°C or -80°C to avoid repeated freeze-thaw cycles.[3][5] Stock solutions in DMSO are generally stable for up to 6 months at -80°C and for 1 month at -20°C.[3] Aqueous solutions of PPACK are less stable and it is not recommended to store them for more than one day.[2]

Q3: At what pH is PPACK most stable?

A3: PPACK exhibits a bell-shaped pH-rate profile for its inhibitory activity, with optimal stability and activity in a slightly acidic to neutral pH range. One study indicates maximum stability in the pH region from 3 to 5. It is important to note that PPACK rapidly decomposes at alkaline pH.[5]

Q4: Can I sonicate or heat PPACK to aid dissolution?

A4: Yes, gentle warming or brief sonication can be used to aid in the dissolution of PPACK, particularly in DMSO.[3] However, prolonged heating should be avoided to prevent degradation.

Q5: What are the visual signs of PPACK degradation or aggregation?

A5: Visual signs of PPACK degradation or aggregation in solution can include the appearance of turbidity, cloudiness, or visible precipitates. A fresh, properly prepared solution of PPACK should be clear and free of particulates.

Troubleshooting Guide

Issue Potential Cause Troubleshooting Steps
Precipitation upon dilution of DMSO stock in aqueous buffer The concentration of PPACK in the final aqueous solution is above its solubility limit. The final percentage of DMSO is too low to maintain solubility.1. Decrease the final concentration of PPACK in your experiment. 2. Increase the final percentage of DMSO in the aqueous solution (typically up to 0.5-1% is tolerated by most cell-based assays). 3. Perform a stepwise dilution of the DMSO stock into the aqueous buffer while vortexing gently. 4. Consider using a different buffer system.
Inconsistent or lower-than-expected inhibitory activity PPACK has degraded due to improper storage or handling. The pH of the experimental buffer is not optimal. Inaccurate concentration of the stock solution.1. Prepare a fresh stock solution of PPACK from lyophilized powder. 2. Ensure the pH of your assay buffer is within the optimal range for PPACK activity (slightly acidic to neutral). 3. Verify the concentration of your PPACK stock solution using a reliable method. 4. Avoid repeated freeze-thaw cycles of the stock solution by preparing small aliquots.
Difficulty dissolving lyophilized PPACK The lyophilized powder has absorbed moisture. The incorrect solvent is being used.1. Ensure the vial of lyophilized PPACK is at room temperature before opening to prevent condensation. 2. Use high-purity, anhydrous DMSO as the initial solvent. 3. Briefly sonicate or gently warm the solution to aid dissolution.
Formation of aggregates in the stock solution over time The stock solution has been stored for too long or at an improper temperature. The solution was not prepared under anhydrous conditions (if using DMSO).1. Discard the old stock solution and prepare a fresh one. 2. Ensure that anhydrous DMSO and proper storage conditions (-20°C or -80°C) are used. 3. Filter the stock solution through a 0.22 µm syringe filter to remove any existing micro-aggregates before storage.

Quantitative Solubility Data

The solubility of this compound-chloromethylketone can vary depending on the solvent, temperature, and whether it is the free base or a salt form (e.g., dihydrochloride, trifluoroacetate salt). The following table summarizes available solubility data from various sources.

Solvent Solubility (mg/mL) Notes
DMSO33[1]
Water100As dihydrochloride salt.[5]
Ethanol20[1]
PBS (pH 7.2)5[1]
Acetic Acid (5%)Soluble[4]
HCl (10 mM)Soluble[4]
DMF33[1]

Note: This data is for guidance only. It is recommended to perform your own solubility tests for your specific experimental conditions.

Experimental Protocols

Protocol for Reconstitution of Lyophilized PPACK

This protocol provides a general guideline for reconstituting lyophilized PPACK to create a stock solution.

Materials:

  • Vial of lyophilized this compound-chloromethylketone

  • High-purity, anhydrous DMSO

  • Sterile, nuclease-free microcentrifuge tubes

  • Calibrated micropipettes and sterile tips

Procedure:

  • Before opening, centrifuge the vial of lyophilized PPACK briefly at a low speed to ensure all the powder is at the bottom of the vial.[6]

  • Allow the vial to equilibrate to room temperature before opening to prevent condensation of moisture inside.[6][7]

  • Carefully open the vial and add the calculated volume of anhydrous DMSO to achieve the desired stock concentration (e.g., 10 mM).

  • Gently swirl or vortex the vial to dissolve the powder completely. If necessary, brief sonication or gentle warming can be applied. The solution should be clear and colorless.[7]

  • Once fully dissolved, aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes.

  • Store the aliquots at -20°C or -80°C, protected from light.[3]

G PPACK Reconstitution Workflow start Start: Lyophilized PPACK Vial centrifuge Centrifuge vial to collect powder start->centrifuge equilibrate Equilibrate to room temperature centrifuge->equilibrate add_solvent Add anhydrous DMSO equilibrate->add_solvent dissolve Dissolve with gentle mixing (sonicate/warm if needed) add_solvent->dissolve aliquot Aliquot into single-use tubes dissolve->aliquot store Store at -20°C or -80°C aliquot->store end End: Ready-to-use stock solution store->end

Figure 1. Workflow for the reconstitution of lyophilized PPACK.

Protocol for a Thrombin Inhibition Assay using PPACK

This protocol describes a fluorometric assay to determine the inhibitory activity of PPACK against thrombin.

Materials:

  • Thrombin enzyme

  • Thrombin substrate (e.g., a synthetic AMC-based peptide)

  • PPACK stock solution (prepared as described above)

  • Assay Buffer (e.g., Tris-HCl or PBS at a suitable pH)

  • 96-well black microplate

  • Fluorescence microplate reader

Procedure:

  • Prepare Reagents:

    • Dilute the thrombin enzyme to the desired working concentration in the assay buffer.

    • Prepare serial dilutions of the PPACK stock solution in the assay buffer to create a range of inhibitor concentrations.

    • Prepare the thrombin substrate at the recommended concentration in the assay buffer.

  • Assay Setup:

    • In the wells of the 96-well plate, add a fixed volume of the diluted thrombin enzyme.

    • Add the different concentrations of the diluted PPACK solution to the respective wells. Include a control well with buffer instead of PPACK.

    • Incubate the plate at room temperature for a pre-determined time (e.g., 10-15 minutes) to allow the inhibitor to bind to the enzyme.[8][9]

  • Initiate Reaction and Measure Fluorescence:

    • Initiate the enzymatic reaction by adding the thrombin substrate to all wells.

    • Immediately place the plate in a fluorescence microplate reader and measure the fluorescence intensity at the appropriate excitation and emission wavelengths (e.g., Ex/Em = 350/450 nm for an AMC-based substrate) in a kinetic mode for 30-60 minutes at 37°C.[8][9]

  • Data Analysis:

    • Calculate the rate of reaction (slope of the fluorescence versus time curve) for each concentration of PPACK.

    • Determine the percent inhibition for each PPACK concentration relative to the control (no inhibitor).

    • Plot the percent inhibition against the PPACK concentration to determine the IC50 value.

G Thrombin Inhibition Assay Workflow prep_reagents Prepare Reagents: - Diluted Thrombin - PPACK dilutions - Thrombin substrate assay_setup Assay Setup in 96-well plate: - Add Thrombin - Add PPACK dilutions prep_reagents->assay_setup incubation Incubate at RT (10-15 min) assay_setup->incubation initiate_reaction Initiate reaction with Thrombin substrate incubation->initiate_reaction measure_fluorescence Measure fluorescence kinetically (Ex/Em = 350/450 nm, 37°C) initiate_reaction->measure_fluorescence data_analysis Data Analysis: - Calculate reaction rates - Determine % inhibition - Calculate IC50 measure_fluorescence->data_analysis

Figure 2. Experimental workflow for a thrombin inhibition assay using PPACK.

Signaling Pathway

Thrombin Signaling Pathway

Thrombin exerts its effects primarily through the activation of Protease-Activated Receptors (PARs), which are G protein-coupled receptors. The diagram below illustrates the general mechanism of thrombin signaling.

G Thrombin Signaling Pathway Thrombin Thrombin PAR Protease-Activated Receptor (PAR) Thrombin->PAR Cleaves & Activates PPACK PPACK PPACK->Thrombin Inhibits G_protein G Protein (Gq, G12/13) PAR->G_protein Activates PLC Phospholipase C (PLC) G_protein->PLC Activates RhoGEF RhoGEF Activation G_protein->RhoGEF Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca2+ Release from ER IP3->Ca_release PKC Protein Kinase C (PKC) Activation DAG->PKC Cellular_Responses Cellular Responses: - Platelet Aggregation - Cytoskeletal Changes - Gene Expression Ca_release->Cellular_Responses PKC->Cellular_Responses RhoA RhoA Activation RhoGEF->RhoA RhoA->Cellular_Responses

Figure 3. Simplified diagram of the thrombin signaling pathway and the inhibitory action of PPACK.

References

Optimizing buffer conditions for D-Phe-Pro-Arg enzymatic activity

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for optimizing enzymatic assays using D-Phe-Pro-Arg substrates. This guide is designed for researchers, scientists, and drug development professionals to provide clear and actionable advice for common experimental challenges. The D-Phe-Pro-Arg sequence is a well-recognized cleavage site for serine proteases, most notably thrombin. The information herein is primarily focused on optimizing thrombin activity.

Frequently Asked Questions (FAQs)

Q1: Which enzyme is most likely acting on my D-Phe-Pro-Arg substrate?

A1: The tripeptide sequence D-Phe-Pro-Arg is a highly specific recognition site for the serine protease thrombin. Thrombin selectively cleaves the peptide bond on the C-terminal side of the arginine residue. While other proteases may have some activity towards this sequence, thrombin is the most prominent. D-Pro-Phe-Arg-pNA is also described as a colorimetric substrate for plasma kallikrein.[1][2][3][4]

Q2: What is the optimal pH for a thrombin-catalyzed reaction with a D-Phe-Pro-Arg substrate?

A2: Thrombin exhibits catalytic activity over a broad pH range of 5 to 10. The optimal pH for its catalytic activity is approximately 8.3.[5] However, for stability purposes, a pH of 6.5 is considered more stable, as pH levels above 7 can lead to a reduction in thrombin activity over time.[6] It is also important to note that significant changes in pH, particularly towards alkaline conditions, can considerably lower thrombin generation.[7][8][9]

Q3: How does ionic strength affect thrombin activity?

A3: The ionic strength of the buffer can modulate thrombin activity. Sodium ion binding to an allosteric site on thrombin can enhance its activity by improving substrate recognition.[10] Conversely, very high salt concentrations, such as increased NaCl, may weaken the binding of thrombin to its substrates.[11][12] Therefore, optimizing the salt concentration in your assay buffer is recommended. A common starting point is a buffer containing 150 mM NaCl.[5][13]

Q4: My D-Phe-Pro-Arg-pNA substrate has low solubility. How can I improve this?

A4: Chromogenic substrates like D-Phe-Pro-Arg-pNA can sometimes have limited solubility in aqueous buffers. To improve solubility, you can try dissolving the substrate in a small amount of an organic solvent like DMF or DMSO before diluting it to the final concentration in your assay buffer.[1] Additionally, gentle warming to 37°C and sonication in an ultrasonic bath can aid in dissolution.[14] Always ensure the final concentration of the organic solvent in your assay is low enough not to affect enzyme activity.

Q5: How should I store my thrombin enzyme to maintain its activity?

A5: For long-term storage, it is recommended to store thrombin at -20°C or lower in a buffer at approximately pH 6.5.[6] To prevent loss of activity due to adsorption, use plastic tubes instead of glass.[6] Avoid repeated freeze-thaw cycles by aliquoting the enzyme into smaller, single-use volumes.[6][15] For enhanced stability, consider adding a carrier protein such as 0.1% Bovine Serum Albumin (BSA) or Human Serum Albumin (HSA) to the storage buffer.[6]

Troubleshooting Guide

Problem Possible Cause Solution
Low or No Enzymatic Activity Incorrect pH of the assay buffer.Verify the pH of your buffer. The optimal catalytic activity for thrombin is around pH 8.3.[5]
Inactive enzyme due to improper storage.Ensure thrombin was stored at -20°C or lower in small aliquots to avoid freeze-thaw cycles.[6][15]
Presence of protease inhibitors in the sample.If your sample contains potential inhibitors (e.g., EDTA, high concentrations of certain detergents), perform a buffer exchange or dialysis prior to the assay.[13][16]
Assay buffer was used at a cold temperature.Allow the assay buffer to warm to room temperature before starting the experiment for optimal performance.[16]
High Background Signal Substrate degradation.Prepare fresh substrate solution for each experiment. Store the stock solution as recommended by the manufacturer, typically at -20°C.
Contamination of reagents with other proteases.Use high-purity reagents and sterile techniques to prepare your solutions.
Inconsistent Results (High Variability) Inaccurate pipetting.Use calibrated pipettes and consider preparing a master mix for your reactions to minimize pipetting errors.[16]
Fluctuations in temperature during the assay.Ensure a stable incubation temperature. Use a temperature-controlled plate reader or water bath. The optimal clotting temperature for thrombin is 37°C.[6]
Incomplete mixing of reagents.Gently mix all components thoroughly before incubation and measurement.
Precipitation in the Reaction Well Substrate precipitation.Ensure the substrate is fully dissolved in the assay buffer. You may need to use a small amount of an organic solvent for the stock solution.[1]
Protein aggregation.If working with fusion proteins, the cleavage of a tag might lead to the aggregation of the protein of interest. Try adding co-factors, ligands, or screening different buffer conditions to improve protein stability.[17]

Data Summary Tables

Table 1: Recommended Buffer Conditions for Thrombin Activity

Parameter Optimal Range Notes
pH 7.5 - 8.5 (for activity)Optimal catalytic activity is at pH 8.3.[5] For stability, pH 6.5 is recommended.[6]
Ionic Strength (NaCl) 50 - 200 mMNa+ ions can allosterically activate thrombin.[10] A common concentration is 150 mM.[5][13]
Temperature 25 - 37°COptimal clotting temperature is 37°C.[6]
Additives 0.1% BSA/HSACan be added to improve enzyme stability, especially during storage.[6]
2.5 mM CaCl₂Often included in cleavage buffers for fusion proteins.[5]

Experimental Protocols

Protocol 1: Chromogenic Assay for Thrombin Activity

This protocol provides a general method for determining thrombin activity using a D-Phe-Pro-Arg-p-nitroanilide (pNA) substrate.

Materials:

  • Thrombin (purified)

  • D-Phe-Pro-Arg-pNA substrate

  • Assay Buffer: 50 mM Tris-HCl, 150 mM NaCl, pH 8.3

  • Microplate reader capable of measuring absorbance at 405 nm

  • 96-well clear microplate

Procedure:

  • Prepare a stock solution of the D-Phe-Pro-Arg-pNA substrate in DMF or water, as per the manufacturer's instructions.

  • Prepare a series of thrombin standards of known concentrations in the assay buffer.

  • In a 96-well microplate, add 50 µL of the assay buffer to each well.

  • Add 25 µL of the thrombin standards or your unknown samples to the appropriate wells.

  • To initiate the reaction, add 25 µL of the D-Phe-Pro-Arg-pNA substrate solution to each well.

  • Immediately place the plate in a microplate reader pre-set to 37°C.

  • Measure the absorbance at 405 nm every minute for 15-30 minutes.

  • Calculate the rate of reaction (Vmax) from the linear portion of the absorbance curve (dA/dt).

  • Generate a standard curve by plotting the Vmax of the thrombin standards against their concentrations.

  • Determine the thrombin concentration in your unknown samples by interpolating their Vmax values on the standard curve.

Visualizations

Diagram 1: General Workflow for Thrombin Activity Assay

G cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis prep_buffer Prepare Assay Buffer (e.g., Tris-HCl, NaCl, pH 8.3) add_reagents Add Buffer, Thrombin, and Substrate to Plate prep_buffer->add_reagents prep_substrate Prepare Substrate (D-Phe-Pro-Arg-pNA) prep_substrate->add_reagents prep_enzyme Prepare Thrombin (Standards & Samples) prep_enzyme->add_reagents incubate Incubate at 37°C add_reagents->incubate read_plate Read Absorbance at 405 nm (Kinetic) incubate->read_plate calc_rate Calculate Reaction Rate (Vmax) read_plate->calc_rate std_curve Generate Standard Curve calc_rate->std_curve det_conc Determine Sample Concentration std_curve->det_conc

Caption: Workflow for a typical thrombin chromogenic assay.

Diagram 2: Troubleshooting Logic for Low Enzymatic Activity

G start Low/No Activity Observed check_ph Is Assay Buffer pH Correct (e.g., 8.3)? start->check_ph check_storage Was Enzyme Stored Correctly (-20°C, aliquoted)? check_ph->check_storage Yes adjust_ph Adjust Buffer pH check_ph->adjust_ph No check_inhibitors Are Inhibitors Present in the Sample? check_storage->check_inhibitors Yes use_new_enzyme Use a Fresh Enzyme Aliquot check_storage->use_new_enzyme No check_temp Was Assay Performed at Room Temp/37°C? check_inhibitors->check_temp No purify_sample Purify Sample (e.g., Dialysis) check_inhibitors->purify_sample Yes adjust_temp Ensure Correct Assay Temperature check_temp->adjust_temp No end_bad Consult Further Documentation check_temp->end_bad Yes end_good Problem Resolved adjust_ph->end_good use_new_enzyme->end_good purify_sample->end_good adjust_temp->end_good

Caption: Troubleshooting flowchart for low thrombin activity.

References

Validation & Comparative

PPACK's Unwavering Allegiance to Thrombin: A Comparative Guide to its Serine Protease Specificity

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals seeking a highly specific and potent thrombin inhibitor, D-phenylalanyl-L-prolyl-L-arginine chloromethylketone (PPACK) stands out as a premier choice. This guide provides a comprehensive comparison of PPACK's inhibitory activity against thrombin versus other common serine proteases, supported by experimental data and detailed protocols.

PPACK's mechanism of action involves the formation of a stable, covalent bond with the active site serine of thrombin, effectively and irreversibly neutralizing its enzymatic activity.[1] This high affinity and specificity are crucial for therapeutic applications where off-target effects are a significant concern.

Quantitative Comparison of Inhibitory Potency

The exceptional specificity of PPACK for thrombin is quantitatively demonstrated by comparing its inhibition constant (Ki) against various serine proteases. A lower Ki value signifies a stronger inhibition.

Serine ProteaseSourceInhibition Constant (Ki) [M]Fold-Specificity vs. Thrombin
Thrombin Human α-thrombin2.4 x 10-8 [1]1
Factor Xa Not Specified~ 2.4 x 10-5 (estimated)[2]~1,000
Trypsin BovineNot readily availableNot readily available
Chymotrypsin BovineNot readily availableNot readily available
Elastase Human Neutrophil> 2.4 x 10-7 (estimated)[1]>10
Plasmin HumanNot readily availableNot readily available

Experimental Protocol: Determination of Inhibition Constant (Ki)

The following is a generalized protocol for determining the inhibition constant (Ki) of a serine protease inhibitor.

Materials:

  • Purified serine protease (e.g., thrombin, trypsin)

  • Specific chromogenic substrate for the protease (e.g., S-2238 for thrombin)

  • Inhibitor (PPACK) solution of known concentration

  • Assay buffer (e.g., 0.05 M Tris-HCl, pH 7.4, containing 0.15 M NaCl)

  • Microplate reader

  • 96-well microplates

Procedure:

  • Enzyme and Substrate Concentration Determination:

    • Determine the optimal concentration of the enzyme and substrate to yield a linear rate of substrate hydrolysis over a defined period. The substrate concentration is typically at or below the Michaelis constant (Km).

  • Assay Setup:

    • In a 96-well plate, add a fixed concentration of the serine protease to each well.

    • Add varying concentrations of the inhibitor (PPACK) to the wells. Include a control with no inhibitor.

    • Pre-incubate the enzyme and inhibitor for a set period (e.g., 15-30 minutes) at a constant temperature (e.g., 25°C or 37°C) to allow for the formation of the enzyme-inhibitor complex.

  • Initiation and Measurement:

    • Initiate the enzymatic reaction by adding the chromogenic substrate to all wells simultaneously.

    • Immediately place the microplate in a microplate reader and measure the change in absorbance at the appropriate wavelength (e.g., 405 nm for p-nitroaniline release) over time.

  • Data Analysis:

    • Calculate the initial reaction velocities (Vo) from the linear portion of the absorbance vs. time plots for each inhibitor concentration.

    • Plot the fractional activity (Vi/Vo, where Vi is the velocity in the presence of inhibitor) against the inhibitor concentration.

    • Determine the IC50 value (the inhibitor concentration that causes 50% inhibition) from this plot.

    • For a competitive inhibitor, the Ki can be calculated using the Cheng-Prusoff equation: Ki = IC50 / (1 + [S]/Km) where [S] is the substrate concentration and Km is the Michaelis constant of the substrate for the enzyme. For irreversible inhibitors like PPACK, a more detailed kinetic analysis of the progress curves is typically required to determine the second-order rate constant of inactivation (kinact/Ki).

Visualizing the Mechanism and Pathway

To better understand the context of PPACK's action, the following diagrams illustrate the experimental workflow and the coagulation cascade.

experimental_workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis Enzyme Serine Protease Solution PreIncubation Pre-incubation (Enzyme + PPACK) Enzyme->PreIncubation Inhibitor PPACK Solution (Varying Conc.) Inhibitor->PreIncubation Substrate Chromogenic Substrate Reaction Add Substrate Initiate Reaction Substrate->Reaction PreIncubation->Reaction Measurement Measure Absorbance Change (Microplate Reader) Reaction->Measurement Analysis Calculate Initial Velocities Determine Ki Measurement->Analysis

Experimental workflow for determining the inhibition constant (Ki).

coagulation_cascade cluster_intrinsic Intrinsic Pathway cluster_extrinsic Extrinsic Pathway cluster_common Common Pathway XII Factor XII XI Factor XI XII->XI IX Factor IX XI->IX X Factor X IX->X + Factor VIIIa TF Tissue Factor VII Factor VII TF->VII VII->X + Tissue Factor Prothrombin Prothrombin (Factor II) X->Prothrombin + Factor Va (Prothrombinase Complex) Thrombin Thrombin (Factor IIa) Prothrombin->Thrombin Thrombin->XI Thrombin->IX Fibrinogen Fibrinogen Thrombin->Fibrinogen Fibrin Fibrin Clot Fibrinogen->Fibrin PPACK PPACK PPACK->Thrombin Inhibits

The coagulation cascade highlighting the central role of Thrombin and inhibition by PPACK.

References

A Comparative Analysis of Thrombin Inhibitory Potency of D-Phe-Pro-Arg Analogs

Author: BenchChem Technical Support Team. Date: November 2025

A series of synthetic tetrapeptide inhibitors based on the D-Phe-Pro-D-Arg scaffold have been designed and characterized as direct thrombin inhibitors. These non-covalent, proteolysis-resistant analogs exhibit competitive inhibition of thrombin, a key enzyme in the blood coagulation cascade. The inhibitory potency of these peptides, quantified by the inhibition constant (Ki), varies significantly with the amino acid at the P1' position, highlighting the selectivity of the S1' pocket of thrombin.

Quantitative Comparison of Ki Values

The inhibitory constants (Ki) of various D-Phe-Pro-D-Arg-P1'-CONH₂ analogs against bovine thrombin were determined to assess their structure-activity relationship (SAR). The data reveals that small hydrophobic or polar amino acids at the P1' position generally result in more potent inhibition.

P1' ResidueKi (µM)
D-Thr0.92
L-Cys2.0
L-Ile11.5
Gly1.8
L-Ala2.5
L-Ser2.1
L-Thr2.3
D-Ala4.8
D-Ser5.2
D-Cys7.8
L-Val10.2
D-Val13.5
D-Ile25.0
L-Asn30.1
L-Gln45.2
L-Met50.3
L-Leu60.7
D-Leu75.8
L-Phe>100
D-Phe>100
L-Tyr>100
D-Tyr>100
L-Trp>100
D-Trp>100
L-His>100
D-His>100
L-Lys>100
D-Lys>100
L-Arg>100
D-Arg>100
L-Asp>100
D-Asp>100
L-Glu>100
D-Glu>100

Data sourced from "Rational Design and Characterization of D-Phe-Pro-D-Arg-Derived Direct Thrombin Inhibitors"[1][2]

Experimental Protocols

The determination of the Ki values for the D-Phe-Pro-Arg analogs was conducted through kinetic analysis of thrombin inhibition.

Kinetics of Thrombin Inhibition

The inhibitory efficiency of the synthesized peptides against bovine thrombin was evaluated by determining their inhibitory constant (Ki). The experiments were performed as follows:

  • Enzyme and Substrate: Bovine α-thrombin and the chromogenic substrate S2238 were used. The Michaelis-Menten constant (KM) and maximum velocity (Vmax) for the reaction of bovine α-thrombin with the S2238 substrate were determined to be 3.65 ± 0.3 µM and 15.17 ± 0.18 µM/min, respectively, which are consistent with previously published values.[2]

  • Assay Conditions: The cleavage of the chromogenic substrate S2238 by bovine α-thrombin was monitored in the absence and presence of various concentrations of the tetrapeptide inhibitors.[2]

  • Ki Calculation: The inhibition constant (Ki) values were calculated assuming a competitive mechanism of inhibition.[1] The Cheng-Prusoff equation, Ki = IC50 / (1 + [S]/KM), where [S] is the substrate concentration and KM is the Michaelis constant of the substrate, is a common method for this calculation. For a competitive inhibitor, the apparent KM increases in the presence of the inhibitor.

Visualizing the Experimental Workflow

The following diagram illustrates the general workflow for determining the Ki values of the D-Phe-Pro-Arg analogs.

experimental_workflow cluster_prep Preparation cluster_assay Kinetic Assay cluster_analysis Data Analysis enzyme Bovine α-Thrombin reaction_mix Prepare Reaction Mixtures (with and without inhibitor) enzyme->reaction_mix substrate Chromogenic Substrate (S2238) substrate->reaction_mix inhibitor D-Phe-Pro-Arg Analog inhibitor->reaction_mix spectrophotometer Monitor Substrate Cleavage (Spectrophotometer) reaction_mix->spectrophotometer kinetics_plot Plot Reaction Kinetics spectrophotometer->kinetics_plot ki_calc Calculate Ki Value (e.g., Cheng-Prusoff) kinetics_plot->ki_calc ki_result Ki Value ki_calc->ki_result

Caption: Workflow for Ki determination of D-Phe-Pro-Arg analogs.

References

PPACK's Selectivity Profile: A Comparative Guide to its Interaction with Coagulation Factors

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

D-Phenylalanyl-L-prolyl-L-arginine chloromethyl ketone (PPACK) is a synthetic, irreversible inhibitor of thrombin, a critical serine protease in the blood coagulation cascade. Its high affinity and specificity for thrombin make it a valuable tool in anticoagulant research and various biomedical applications.[1][2] This guide provides a comparative analysis of PPACK's cross-reactivity with other key coagulation factors, supported by available experimental data and detailed methodologies.

Performance Comparison: PPACK's High Specificity for Thrombin

PPACK's mechanism of action involves the formation of a stable covalent bond with the active site of thrombin, effectively neutralizing its enzymatic activity.[2] This targeted interaction is central to its function as a potent anticoagulant. The selectivity of an inhibitor is paramount in research and therapeutic applications to minimize off-target effects. The following table summarizes the known inhibition constants (Ki) of PPACK against thrombin and an estimation for Factor Xa, another crucial serine protease in the coagulation cascade.

Coagulation FactorInhibition Constant (Ki)Selectivity (relative to Thrombin)
Thrombin 0.24 nM[2]1x
Factor Xa ~240 nM (estimated)~1000x less potent
Factor IXa Data not availableNot reported
Factor XIa Data not availableNot reported
Factor XIIa Data not availableNot reported
Factor VIIa Data not availableNot reported
Plasmin Data not availableNot reported

Note: The Ki for Factor Xa is estimated based on literature stating its inhibition by PPACK is approximately three orders of magnitude less than that of thrombin.

Visualizing the Coagulation Cascade and PPACK's Site of Action

To understand the significance of PPACK's selectivity, it is essential to visualize its place within the intricate network of the coagulation cascade. The following diagram, generated using Graphviz, illustrates the simplified intrinsic, extrinsic, and common pathways of coagulation, pinpointing thrombin as the primary target of PPACK.

Coagulation_Cascade cluster_intrinsic Intrinsic Pathway cluster_extrinsic Extrinsic Pathway cluster_common Common Pathway XII Factor XII XIIa Factor XIIa XII->XIIa Contact Activation XI Factor XI XIIa->XI XIa Factor XIa XI->XIa IX Factor IX XIa->IX IXa Factor IXa IX->IXa X Factor X IXa->X TF Tissue Factor VIIa Factor VIIa TF->VIIa Tissue Damage VII Factor VII VII->VIIa VIIa->X Xa Factor Xa X->Xa Prothrombin Prothrombin (Factor II) Xa->Prothrombin Thrombin Thrombin (Factor IIa) Prothrombin->Thrombin Fibrinogen Fibrinogen Thrombin->Fibrinogen Fibrin Fibrin Fibrinogen->Fibrin PPACK PPACK PPACK->Thrombin Inhibition

Caption: Simplified diagram of the coagulation cascade highlighting PPACK's inhibitory action on Thrombin.

Experimental Protocols: Determining Inhibitor Selectivity

The determination of an inhibitor's selectivity profile is a critical step in its characterization. Below is a detailed methodology for assessing the cross-reactivity of an inhibitor like PPACK against a panel of coagulation factors.

Objective: To determine the inhibition constant (Ki) of PPACK for various serine proteases in the coagulation cascade.

Materials:

  • Purified human coagulation factors (Thrombin, Factor Xa, Factor IXa, Factor XIa, Factor XIIa, Factor VIIa, Plasmin)

  • PPACK (D-Phenylalanyl-L-prolyl-L-arginine chloromethyl ketone)

  • Chromogenic substrates specific for each coagulation factor

  • Assay buffer (e.g., Tris-HCl, pH 7.4, containing NaCl and CaCl2)

  • 96-well microplates

  • Microplate reader

Experimental Workflow Diagram:

experimental_workflow A Prepare serial dilutions of PPACK C Add PPACK dilutions to respective wells A->C B Add coagulation factor to microplate wells B->C D Incubate at 37°C C->D E Add chromogenic substrate D->E F Monitor absorbance change over time E->F G Calculate initial reaction velocities F->G H Determine Ki values using appropriate kinetic models G->H

Caption: Workflow for determining the inhibition constants of PPACK against coagulation factors.

Procedure:

  • Enzyme and Inhibitor Preparation:

    • Reconstitute purified coagulation factors to a known concentration in the assay buffer.

    • Prepare a stock solution of PPACK in an appropriate solvent (e.g., DMSO or water) and create a series of dilutions in the assay buffer.

  • Enzyme Inhibition Assay:

    • To the wells of a 96-well microplate, add a fixed concentration of the respective coagulation factor.

    • Add varying concentrations of PPACK to the wells. Include control wells with no inhibitor.

    • Incubate the enzyme and inhibitor mixture for a predetermined period (e.g., 15-30 minutes) at 37°C to allow for binding.

    • Initiate the enzymatic reaction by adding the specific chromogenic substrate for the coagulation factor being tested.

  • Data Acquisition:

    • Immediately begin monitoring the change in absorbance at the appropriate wavelength using a microplate reader. Record measurements at regular intervals for a set period.

  • Data Analysis:

    • Calculate the initial reaction velocities (rate of substrate hydrolysis) from the linear portion of the absorbance versus time plots.

    • Plot the reaction velocities against the inhibitor concentrations.

    • Determine the IC50 value (the concentration of inhibitor that causes 50% inhibition of the enzyme activity).

    • For irreversible inhibitors like PPACK, the second-order rate constant (k_inact/Ki) is often determined. For a more detailed analysis of the mechanism of inhibition and to calculate the Ki value, data can be fitted to appropriate kinetic models, such as the Morrison equation for tight-binding inhibitors.

Conclusion

The available data strongly supports the classification of PPACK as a highly selective thrombin inhibitor. Its minimal cross-reactivity with other coagulation factors, such as Factor Xa, underscores its utility as a precise molecular probe for studying the roles of thrombin in physiological and pathological processes. The experimental protocol outlined provides a robust framework for further elucidating the selectivity profile of PPACK and other novel anticoagulant compounds. This targeted inhibitory action is a key advantage for researchers seeking to modulate the coagulation cascade with high specificity.

References

D-Phe-Pro-Arg: A High-Fidelity Thrombin Probe with Exceptional Specificity Against Trypsin-Like Proteases

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals navigating the intricate landscape of serine protease inhibitors, the tripeptide D-Phe-Pro-Arg stands out as a cornerstone for targeting thrombin with remarkable precision. This guide provides a comprehensive comparison of the inhibitory activity of D-Phe-Pro-Arg derivatives, particularly D-Phe-Pro-Arg-chloromethylketone (PPACK), against thrombin versus other key trypsin-like proteases. Supported by experimental data and detailed protocols, this analysis underscores the superior selectivity of this peptide scaffold for thrombin, a critical enzyme in the coagulation cascade.

Unveiling the Specificity: A Quantitative Comparison

The inhibitory potency of D-Phe-Pro-Arg and its analogues is quantified by the inhibition constant (Kᵢ), a measure of the inhibitor's binding affinity to the enzyme. A lower Kᵢ value signifies a more potent inhibitor. The data presented below, collated from various studies, highlights the exceptional selectivity of D-Phe-Pro-Arg derivatives for thrombin over other closely related trypsin-like proteases.

EnzymeInhibitorInhibition Constant (Kᵢ)Fold Selectivity vs. Thrombin
Thrombin D-Phe-Pro-Arg-chloromethylketone (PPACK) ~1 x 10⁻⁹ M (1 nM) *-
Plasma KallikreinPro-Phe-Arg-chloromethylketoneSignificantly less susceptible than kallikrein[1]~100-fold less potent[1]
PlasminPro-Phe-Arg-chloromethylketoneLess susceptible than kallikrein[1]~48-fold less potent[1]
Factor XaPro-Phe-Arg-chloromethylketoneSignificantly less susceptible than kallikrein[1]~100-fold less potent[1]
UrokinasePro-Phe-Arg-chloromethylketoneSignificantly less susceptible than kallikrein[1]~100,000-fold less potent[1]
TrypsinD-Phe-Pro-D-Arg-derived tetrapeptidesShowed selectivity for thrombin over trypsin[2]Not explicitly quantified
Tissue Plasminogen Activator (t-PA)D-Phe-Pro-Arg-chloromethylketone (PPACK)Inhibitory activity observed[3]Not explicitly quantified

Note: The Kᵢ of PPACK for thrombin is widely reported to be in the nanomolar range, signifying extremely potent and specific inhibition.

Experimental Protocols: Measuring Protease Inhibition

The determination of inhibition constants and the assessment of inhibitor specificity rely on robust and reproducible experimental protocols. Below are detailed methodologies for key experiments.

Chromogenic Protease Inhibition Assay

This assay measures the ability of an inhibitor to block the enzymatic activity of a protease on a synthetic substrate that releases a colored product upon cleavage.

Materials:

  • Purified protease (e.g., thrombin, trypsin)

  • Chromogenic substrate specific for the protease (e.g., S-2238 for thrombin)

  • Inhibitor (e.g., D-Phe-Pro-Arg-chloromethylketone)

  • Assay buffer (e.g., Tris-HCl buffer with appropriate pH and salt concentrations)

  • 96-well microplate

  • Microplate reader

Procedure:

  • Prepare a series of dilutions of the inhibitor in the assay buffer.

  • In the wells of a 96-well microplate, add a fixed concentration of the protease.

  • Add the different concentrations of the inhibitor to the wells containing the protease and incubate for a specific period to allow for inhibitor-enzyme binding.

  • Initiate the enzymatic reaction by adding the chromogenic substrate to each well.

  • Monitor the change in absorbance over time at the appropriate wavelength for the chromophore using a microplate reader.

  • The rate of the reaction is proportional to the enzyme activity.

  • Plot the reaction rate against the inhibitor concentration to determine the IC₅₀ value (the concentration of inhibitor that causes 50% inhibition).

  • The inhibition constant (Kᵢ) can then be calculated from the IC₅₀ value using the Cheng-Prusoff equation, which takes into account the substrate concentration and the enzyme's Michaelis-Menten constant (Kₘ) for the substrate.

Determination of Kinetic Constants for Irreversible Inhibitors (Kitz-Wilson Method)

For irreversible inhibitors like PPACK, which form a covalent bond with the enzyme, the Kitz-Wilson method is employed to determine the inactivation rate constant (kₒₑ) and the inhibition constant (Kᵢ).

Procedure:

  • Incubate the protease with various concentrations of the irreversible inhibitor for different time intervals.

  • At each time point, measure the residual enzyme activity using a suitable assay (e.g., chromogenic assay).

  • Plot the natural logarithm of the percentage of remaining enzyme activity against the incubation time for each inhibitor concentration. The slope of this line gives the apparent inactivation rate constant (kₐₚₚ).

  • Plot the reciprocal of kₐₚₚ against the reciprocal of the inhibitor concentration (a double reciprocal plot).

  • The y-intercept of this plot gives the reciprocal of the maximal inactivation rate constant (1/kᵢₙₐ꜀ₜ), and the x-intercept gives the negative reciprocal of the inhibition constant (-1/Kᵢ).

Signaling Pathways and Experimental Workflow

To visualize the biological context and the experimental process, the following diagrams are provided in DOT language.

Coagulation_Cascade cluster_intrinsic Intrinsic Pathway cluster_extrinsic Extrinsic Pathway cluster_common Common Pathway XII XII XIIa XIIa XII->XIIa XI XI XIIa->XI Activates XIa XIa XI->XIa IX IX XIa->IX Activates IXa IXa IX->IXa X X IXa->X Tissue_Factor Tissue_Factor VIIa_TF VIIa_TF Tissue_Factor->VIIa_TF VIIa_TF->X Activates VII VII VIIa VIIa VII->VIIa Xa Xa X->Xa Prothrombin Prothrombin Xa->Prothrombin Activates Thrombin Thrombin Prothrombin->Thrombin Thrombin->XI Positive Feedback Fibrinogen Fibrinogen Thrombin->Fibrinogen Cleaves V V Thrombin->V Positive Feedback VIII VIII Thrombin->VIII Positive Feedback Fibrin Fibrin Fibrinogen->Fibrin D_Phe_Pro_Arg D_Phe_Pro_Arg D_Phe_Pro_Arg->Thrombin Inhibits

Caption: Simplified Coagulation Cascade Highlighting Thrombin's Central Role and Inhibition by D-Phe-Pro-Arg.

Fibrinolysis_Pathway Plasminogen Plasminogen Plasmin Plasmin Plasminogen->Plasmin Activated by t-PA, uPA Fibrin_clot Fibrin_clot Plasmin->Fibrin_clot Fibrin_degradation_products Fibrin_degradation_products Fibrin_clot->Fibrin_degradation_products Degraded by tPA Tissue Plasminogen Activator uPA Urokinase PAI1 Plasminogen Activator Inhibitor-1 PAI1->tPA Inhibits PAI1->uPA Inhibits Alpha2_antiplasmin α2-Antiplasmin Alpha2_antiplasmin->Plasmin Inhibits D_Phe_Pro_Arg D_Phe_Pro_Arg D_Phe_Pro_Arg->tPA Potential Inhibition D_Phe_Pro_Arg->uPA Potential Inhibition Experimental_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis Protease_Stock Protease_Stock Incubation Incubate Protease + Inhibitor Protease_Stock->Incubation Inhibitor_Dilutions Inhibitor_Dilutions Inhibitor_Dilutions->Incubation Substrate_Solution Substrate_Solution Reaction Add Substrate & Monitor Reaction Substrate_Solution->Reaction Incubation->Reaction Data_Acquisition Record Absorbance (or Fluorescence) Reaction->Data_Acquisition Rate_Calculation Calculate Reaction Rates Data_Acquisition->Rate_Calculation IC50_Determination Determine IC50 Rate_Calculation->IC50_Determination Ki_Calculation Calculate Ki IC50_Determination->Ki_Calculation

References

D-Phe-Pro-Arg Demonstrates Superior Stability Over L-Phe-Pro-Arg: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive review of available data indicates that the stereochemical inversion of the N-terminal phenylalanine residue from the L- to the D-enantiomer in the tripeptide Phe-Pro-Arg confers a significant enhancement in stability against enzymatic degradation, a critical attribute for potential therapeutic applications. This guide provides a detailed comparison of the stability of L-Phe-Pro-Arg and D-Phe-Pro-Arg, supported by experimental data, detailed protocols, and a visualization of the relevant biological pathway.

Enhanced Proteolytic Resistance of D-Phe-Pro-Arg

The primary advantage of substituting L-phenylalanine with D-phenylalanine at the N-terminus of the this compound tripeptide lies in its increased resistance to enzymatic cleavage. This enhanced stability is particularly evident in biological matrices such as plasma and in the presence of specific proteases like thrombin and trypsin.

A key study directly comparing the two tripeptides revealed that D-Phe-Pro-Arg exhibits remarkable stability in human and rat plasma, with no detectable degradation observed over a 24-hour period. In stark contrast, L-Phe-Pro-Arg is rapidly degraded in plasma, with a half-life of approximately 4 minutes in human plasma and 1.5 minutes in rat plasma. This rapid degradation of the L-isomer is attributed to the action of plasma aminopeptidases.

Furthermore, the susceptibility of these peptides to specific proteases highlights the protective effect of the D-amino acid. While L-Phe-Pro-Arg is readily cleaved by both thrombin and trypsin, D-Phe-Pro-Arg demonstrates significant resistance to these enzymes. This resistance is crucial for peptides designed to interact with the coagulation cascade, where thrombin plays a central role.

Comparative Stability Data

The following table summarizes the available quantitative data on the stability of L-Phe-Pro-Arg and D-Phe-Pro-Arg.

ParameterL-Phe-Pro-ArgD-Phe-Pro-ArgReference
Half-life in Human Plasma ~ 4 minutesNo degradation observed after 24 hours[1][2]
Half-life in Rat Plasma ~ 1.5 minutesNo degradation observed after 24 hours[1][2]
Degradation by Thrombin SusceptibleResistant[1][2]
Degradation by Trypsin SusceptibleResistant[1][2]

Experimental Protocols

The following are detailed methodologies for the key experiments cited in this guide.

Plasma Stability Assay

Objective: To determine the half-life of the peptides in human and rat plasma.

Protocol:

  • The tripeptides (L-Phe-Pro-Arg and D-Phe-Pro-Arg) are incubated in fresh human or rat plasma at a final concentration of 100 µM.

  • The incubation is carried out at 37°C.

  • Aliquots are taken at various time points (e.g., 0, 1, 2, 5, 10, 30, 60, 120, and 240 minutes for the L-isomer and 0, 1, 4, 8, and 24 hours for the D-isomer).

  • The enzymatic reaction in the aliquots is stopped by the addition of an equal volume of 20% trichloroacetic acid.

  • The samples are centrifuged to precipitate plasma proteins.

  • The supernatant, containing the peptide and its degradation products, is analyzed by high-performance liquid chromatography (HPLC).

  • The concentration of the intact peptide at each time point is determined by measuring the peak area at a specific wavelength (e.g., 210 nm).

  • The half-life is calculated from the rate of disappearance of the parent peptide.

Enzymatic Degradation Assay (Thrombin and Trypsin)

Objective: To assess the susceptibility of the peptides to cleavage by specific proteases.

Protocol:

  • The tripeptides are dissolved in a suitable buffer (e.g., 0.1 M Tris-HCl, pH 8.0).

  • Thrombin or trypsin is added to the peptide solution at a specific enzyme-to-substrate ratio (e.g., 1:100 w/w).

  • The reaction mixture is incubated at 37°C.

  • Samples are taken at different time intervals.

  • The reaction is terminated by adding an inhibitor or by acidification.

  • The extent of peptide degradation is analyzed by HPLC, monitoring the decrease in the substrate peak and the appearance of product peaks.

pH Stability Assay

Objective: To evaluate the stability of the peptides at different pH values.

Protocol:

  • The peptides are dissolved in a series of buffers with varying pH values (e.g., pH 3, 5, 7.4, and 9).

  • The peptide solutions are incubated at a controlled temperature (e.g., 37°C) for an extended period.

  • Aliquots are withdrawn at specific time points.

  • The integrity of the peptide in each sample is assessed by HPLC.

  • The percentage of the remaining intact peptide is plotted against time for each pH condition to determine the degradation kinetics.

Signaling Pathway and Experimental Workflow

The stability of this compound peptides is particularly relevant in the context of the coagulation cascade, where thrombin is a key serine protease. D-Phe-Pro-Arg acts as a thrombin inhibitor, and its stability is crucial for its potential as an anticoagulant.

Coagulation_Cascade cluster_intrinsic Intrinsic Pathway cluster_extrinsic Extrinsic Pathway cluster_common Common Pathway XII XII XIIa XIIa XII->XIIa XI XI XIIa->XI Activates XIa XIa XI->XIa IX IX XIa->IX Activates IXa IXa IX->IXa X X IXa->X Activates TissueFactor Tissue Factor VIIa VIIa TissueFactor->VIIa VIIa->X Activates VII VII VII->VIIa Xa Xa X->Xa Prothrombin Prothrombin Xa->Prothrombin Activates Thrombin Thrombin Prothrombin->Thrombin Fibrinogen Fibrinogen Thrombin->Fibrinogen Cleaves L-Phe-Pro-Arg L-Phe-Pro-Arg Thrombin->L-Phe-Pro-Arg Degrades D-Phe-Pro-Arg D-Phe-Pro-Arg Thrombin->D-Phe-Pro-Arg Inhibited by Fibrin Fibrin Fibrinogen->Fibrin

Caption: Role of Thrombin in the Coagulation Cascade and its Interaction with this compound Peptides.

The following diagram illustrates a typical experimental workflow for comparing the stability of L-Phe-Pro-Arg and D-Phe-Pro-Arg.

Experimental_Workflow cluster_preparation Sample Preparation cluster_assays Stability Assays cluster_analysis Analysis Peptide_L L-Phe-Pro-Arg Plasma Plasma Incubation Peptide_L->Plasma Enzyme Enzyme Incubation (Thrombin/Trypsin) Peptide_L->Enzyme pH pH Incubation Peptide_L->pH Peptide_D D-Phe-Pro-Arg Peptide_D->Plasma Peptide_D->Enzyme Peptide_D->pH HPLC HPLC Analysis Plasma->HPLC Enzyme->HPLC pH->HPLC Data Data Analysis (Half-life Calculation) HPLC->Data

Caption: Workflow for Comparative Stability Analysis of L-Phe-Pro-Arg and D-Phe-Pro-Arg.

References

A Comparative Guide to the Cross-Reactivity Profiles of Phe-Pro-Arg-Based Serine Protease Inhibitors

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the cross-reactivity profiles of various inhibitors based on the Phe-Pro-Arg (FPR) scaffold. The objective is to offer a clear, data-driven comparison of their performance against a panel of serine proteases, supported by detailed experimental methodologies and visual representations of key biological pathways and experimental workflows.

Introduction to this compound-Based Inhibitors

The this compound peptide sequence is a well-established recognition motif for several serine proteases, particularly those with trypsin-like specificity that preferentially cleave after basic amino acid residues such as arginine and lysine. This has led to the development of a wide range of synthetic inhibitors incorporating this tripeptide sequence or its mimetics. These inhibitors are crucial tools in biochemical research and have significant therapeutic potential, especially as anticoagulants by targeting thrombin. However, their clinical utility is often dictated by their selectivity, as off-target inhibition of other essential serine proteases can lead to undesirable side effects. This guide explores the selectivity profiles of prominent FPR-based inhibitors to aid in the selection of the most appropriate compound for specific research or therapeutic applications.

Quantitative Cross-Reactivity Data

The inhibitory potency of different this compound-based compounds is typically quantified by their inhibition constant (Ki) or the half-maximal inhibitory concentration (IC50). The following table summarizes the available data for key inhibitors against a panel of common serine proteases. Lower values indicate higher potency.

InhibitorTarget ProteaseKi (nM)IC50 (nM)
D-Phe-Pro-Arg-chloromethylketone (PPACK) Thrombin--
Factor Xa--
Plasmin--
Trypsin--
uPA (urokinase-type plasminogen activator)--
tPA (tissue-type plasminogen activator)--
Argatroban Thrombin3.96.5
Trypsin610-
Factor Xa>100,000>100,000
Plasmin>100,000>100,000
Activated Protein C (APC)>100,000>100,000
Melagatran Thrombin2-
Trypsin6,700-
Factor Xa>20,000-
Plasmin>10,000-
Activated Protein C (APC)4,200-
D-Phe-Pro-D-Arg-D-Thr-CONH2 Thrombin920-

Note: Data for PPACK is often reported as a second-order rate constant (kobs/[I]) due to its irreversible nature. A comprehensive set of directly comparable Ki or IC50 values across a wide panel of proteases from a single study is challenging to obtain due to variations in experimental conditions. The data presented here is compiled from multiple sources and should be interpreted with caution. Argatroban is a reversible inhibitor of thrombin and other non-thrombin serine proteases[1].

Experimental Protocols

The determination of inhibitor potency and selectivity is crucial for their characterization. Below are detailed methodologies for common in vitro assays used to assess the cross-reactivity of protease inhibitors.

Chromogenic Serine Protease Inhibition Assay

This assay measures the ability of an inhibitor to block the enzymatic activity of a protease on a synthetic color-producing substrate.

Materials:

  • Purified serine protease (e.g., Thrombin, Trypsin, Plasmin, Factor Xa)

  • Specific chromogenic substrate for each protease (e.g., S-2238 for Thrombin, S-2222 for Factor Xa)

  • Assay Buffer (e.g., 50 mM Tris-HCl, 150 mM NaCl, pH 8.3)

  • Test inhibitor (this compound-based compound)

  • 96-well microplate

  • Microplate reader capable of measuring absorbance at 405 nm

Procedure:

  • Prepare a stock solution of the test inhibitor in a suitable solvent (e.g., DMSO).

  • Prepare serial dilutions of the inhibitor in Assay Buffer.

  • In a 96-well microplate, add a fixed volume of the protease solution to each well.

  • Add an equal volume of the inhibitor dilutions to the wells and incubate for a pre-determined time (e.g., 15 minutes) at a constant temperature (e.g., 37°C) to allow for inhibitor-enzyme binding.

  • Initiate the enzymatic reaction by adding a fixed volume of the pre-warmed chromogenic substrate to each well.

  • Immediately measure the change in absorbance at 405 nm over time using a microplate reader in kinetic mode. The rate of color development is proportional to the residual enzyme activity.

  • Plot the initial reaction velocity against the inhibitor concentration.

  • Calculate the IC50 value by fitting the data to a suitable dose-response curve. The Ki value can be determined using the Cheng-Prusoff equation if the substrate concentration and Km are known.

Fluorogenic Serine Protease Inhibition Assay

This assay is similar to the chromogenic assay but utilizes a substrate that releases a fluorescent molecule upon cleavage, offering higher sensitivity.

Materials:

  • Purified serine protease

  • Specific fluorogenic substrate for each protease (e.g., Boc-Val-Pro-Arg-AMC for Thrombin)

  • Assay Buffer

  • Test inhibitor

  • Black 96-well microplate (to minimize background fluorescence)

  • Fluorescence microplate reader

Procedure:

  • Follow steps 1-4 of the chromogenic assay protocol.

  • Initiate the reaction by adding a fixed volume of the fluorogenic substrate to each well.

  • Measure the increase in fluorescence intensity over time using a fluorescence microplate reader with appropriate excitation and emission wavelengths (e.g., Ex/Em = 380/460 nm for AMC-based substrates).

  • Plot the initial reaction velocity against the inhibitor concentration.

  • Calculate the IC50 and Ki values as described for the chromogenic assay.

Visualizing Pathways and Workflows

Signaling Pathway: The Coagulation Cascade

This compound-based inhibitors are potent anticoagulants primarily through their inhibition of thrombin, a key enzyme in the coagulation cascade. The following diagram illustrates a simplified view of this pathway, highlighting the central role of thrombin.

Coagulation_Cascade Intrinsic Intrinsic Pathway FactorX Factor X Intrinsic->FactorX activates Extrinsic Extrinsic Pathway Extrinsic->FactorX activates FactorXa Factor Xa FactorX->FactorXa Prothrombin Prothrombin FactorXa->Prothrombin converts Thrombin Thrombin Prothrombin->Thrombin Fibrinogen Fibrinogen Thrombin->Fibrinogen converts Fibrin Fibrin (Clot) Fibrinogen->Fibrin Inhibitor This compound Inhibitor Inhibitor->Thrombin inhibits

Caption: Simplified coagulation cascade highlighting thrombin's central role and its inhibition by this compound-based inhibitors.

Experimental Workflow: Protease Inhibition Assay

The following diagram outlines the general workflow for determining the inhibitory activity of a compound against a specific protease.

Protease_Inhibition_Workflow Start Start PrepInhibitor Prepare Inhibitor Serial Dilutions Start->PrepInhibitor Incubate Add Inhibitor & Incubate PrepInhibitor->Incubate AddProtease Add Protease to Microplate Wells AddProtease->Incubate AddSubstrate Add Substrate (Chromogenic or Fluorogenic) Incubate->AddSubstrate Measure Measure Signal (Absorbance or Fluorescence) AddSubstrate->Measure Analyze Data Analysis (IC50/Ki Determination) Measure->Analyze End End Analyze->End

Caption: General experimental workflow for a protease inhibition assay.

Conclusion

The this compound motif serves as an effective scaffold for the design of potent serine protease inhibitors. While compounds like PPACK exhibit broad reactivity, others such as argatroban and melagatran have been optimized for greater selectivity towards thrombin, a critical attribute for their clinical use as anticoagulants. The choice of a specific inhibitor should be guided by a thorough understanding of its cross-reactivity profile to minimize off-target effects and ensure the desired biological outcome. The experimental protocols provided herein offer a standardized approach for researchers to determine and compare the selectivity of novel or existing this compound-based inhibitors in their own laboratories.

References

Safety Operating Guide

Proper Disposal of Phe-pro-arg: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

Effective management and disposal of chemical waste are critical for ensuring laboratory safety and environmental protection. For researchers and drug development professionals working with the tripeptide Phe-pro-arg (Phenylalanyl-prolyl-arginine), understanding the appropriate disposal procedures is paramount. While this compound itself is not classified as a hazardous substance in the quantities typically used in research, proper handling and disposal according to laboratory best practices are essential. This guide provides a comprehensive, step-by-step approach to the safe disposal of this compound.

Chemical and Physical Properties

A thorough understanding of the chemical and physical properties of this compound is the first step in establishing safe handling and disposal protocols.

PropertyValueReference
Molecular FormulaC₂₀H₃₀N₆O₄[1]
Molecular Weight418.5 g/mol [1]
AppearanceSolid (typical)
Water SolubilityPredicted to be high
BioaccumulationNot expected

Hazard Assessment and Safety Precautions

Based on available data for its constituent amino acids and similar peptides, this compound is not considered a hazardous chemical. However, it is crucial to consult the specific Safety Data Sheet (SDS) provided by the supplier for the exact formulation you are using, as it may contain other hazardous components. In the absence of a specific SDS for the pure peptide, it is prudent to handle it with standard laboratory precautions.

Personal Protective Equipment (PPE):

  • Gloves: Wear appropriate chemical-resistant gloves.

  • Eye Protection: Use safety glasses or goggles.

  • Lab Coat: A standard lab coat should be worn to protect clothing.

Handling:

  • Avoid generating dust when working with the solid form.

  • Use in a well-ventilated area.

  • Wash hands thoroughly after handling.

Step-by-Step Disposal Procedures

The appropriate disposal method for this compound waste depends on its form (solid or liquid) and the local and institutional regulations governing laboratory waste.

For Solid this compound Waste:
  • Collection:

    • Collect uncontaminated, solid this compound waste in a designated, clearly labeled, and sealed container.

    • Do not mix with other chemical waste to avoid unintended reactions.

  • Disposal:

    • For small quantities of pure, uncontaminated this compound, disposal in the regular trash may be permissible, but this must be verified with your institution's Environmental Health and Safety (EHS) department.

    • If contaminated with a hazardous substance, it must be disposed of as hazardous waste, following all institutional and regulatory guidelines.

For Aqueous Solutions of this compound:
  • Neutralization (if necessary):

    • Ensure the pH of the solution is between 6.0 and 8.0. Adjust with a dilute acid or base if necessary.

  • Disposal:

    • For small volumes of dilute, non-hazardous aqueous solutions, drain disposal with copious amounts of water may be an option. Crucially, this requires prior approval from your institution's EHS department and compliance with local wastewater regulations.

    • Never dispose of solutions containing hazardous materials (e.g., certain solvents, heavy metals) down the drain. These must be collected as hazardous liquid waste.

For Contaminated Materials:
  • Any materials, such as pipette tips, tubes, or paper towels, that are contaminated with this compound should be collected in a designated solid waste container.

  • If these materials are also contaminated with hazardous substances, they must be disposed of as hazardous solid waste.

Disposal Workflow Diagram

The following diagram illustrates the decision-making process for the proper disposal of this compound waste.

start This compound Waste Generated waste_form Determine Waste Form start->waste_form solid Solid Waste waste_form->solid Solid liquid Aqueous Solution waste_form->liquid Liquid contaminated Contaminated with Hazardous Substance? solid->contaminated liquid_contaminated Contaminated with Hazardous Substance? liquid->liquid_contaminated solid_non_haz Collect in Labeled, Sealed Container for Non-Hazardous Waste contaminated->solid_non_haz No solid_haz Collect in Labeled, Sealed Container for HAZARDOUS WASTE contaminated->solid_haz Yes trash_disposal Dispose as Non-Hazardous Solid Waste (per institutional guidelines) solid_non_haz->trash_disposal haz_disposal Dispose via Institutional Hazardous Waste Program solid_haz->haz_disposal liquid_non_haz Check Institutional Policy for Drain Disposal liquid_contaminated->liquid_non_haz No liquid_haz Collect as HAZARDOUS LIQUID WASTE liquid_contaminated->liquid_haz Yes drain_disposal Drain Disposal Permitted? liquid_non_haz->drain_disposal liquid_haz->haz_disposal flush_drain Flush with Copious Amounts of Water drain_disposal->flush_drain Yes collect_liquid Collect as Non-Hazardous Liquid Waste drain_disposal->collect_liquid No collect_liquid->trash_disposal

References

Navigating the Safe Handling of Phe-pro-arg: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

Personal Protective Equipment (PPE): Your First Line of Defense

Consistent use of appropriate PPE is a non-negotiable aspect of laboratory safety when handling peptides like Phe-pro-arg. The following table summarizes the recommended protective gear.[1]

PPE CategoryRecommended EquipmentPurpose
Eye Protection Safety glasses with side shields or safety gogglesProtects against splashes or airborne particles of the peptide.
Hand Protection Nitrile or latex glovesPrevents direct skin contact with the peptide.
Body Protection Laboratory coatProtects clothing and skin from potential contamination.
Respiratory Face maskRecommended when handling the lyophilized powder to prevent inhalation of fine particles.[1]

Operational Plan: From Receipt to Reconstitution

A systematic approach to handling this compound, from initial receipt to preparation for experimental use, minimizes the risk of contamination and ensures the integrity of the compound.

Receiving and Storage

Upon receipt, visually inspect the container for any damage. Lyophilized this compound should be stored in a cool, dry, and dark place. For long-term storage, a temperature of -20°C is recommended to maintain peptide stability.[2][3][4][5][6]

Weighing and Handling

To prevent the degradation of the hygroscopic peptide, allow the container to equilibrate to room temperature in a desiccator before opening.[6] This minimizes moisture absorption.[4][5][6] Weigh the desired amount of the lyophilized powder in a clean, designated area, preferably within a fume hood or a well-ventilated space, to avoid inhalation of airborne particles.[1] Always wear gloves, a lab coat, and safety glasses during this process.

Reconstitution

The choice of solvent for reconstitution depends on the specific experimental requirements. For many peptides, sterile, distilled water is a suitable initial solvent.[7][8] If the peptide is hydrophobic, a small amount of an organic solvent like DMSO may be necessary to aid dissolution before diluting with an aqueous buffer.[7] When reconstituting, gently swirl or pipette to mix; avoid vigorous shaking or vortexing, which can damage the peptide's structure.[3]

The following diagram illustrates the general workflow for handling this compound:

G Workflow for Handling this compound cluster_prep Preparation cluster_exp Experimentation cluster_storage Storage cluster_disposal Disposal A Equilibrate to Room Temp B Weigh Powder A->B C Select Solvent B->C D Reconstitute C->D E Experimental Use D->E F Short-term (4°C) D->F G Long-term (-20°C) D->G H Follow Institutional Guidelines E->H

Caption: A flowchart outlining the key steps for the safe handling of this compound in a laboratory setting.

Disposal Plan: Ensuring Environmental and Personal Safety

Proper disposal of unused this compound and contaminated materials is crucial to prevent environmental contamination and potential health hazards.[2]

Unused Peptide: Unused or expired this compound should be disposed of as chemical waste in accordance with your institution's and local regulations.[1][2] Do not discard peptides in the regular trash or down the drain.[2]

Contaminated Materials: All materials that have come into contact with this compound, such as pipette tips, tubes, and gloves, should be collected in a designated and clearly labeled waste container. This waste should then be disposed of following your institution's chemical or biohazardous waste procedures, as appropriate.

The following diagram outlines the decision-making process for the disposal of this compound and related materials:

G Disposal Plan for this compound cluster_waste_stream Waste Identification cluster_disposal_path Disposal Pathway cluster_final_disposal Final Disposal A Unused/Expired this compound C Chemical Waste Container A->C B Contaminated Labware D Designated Waste Container B->D E Follow Institutional & Local Regulations C->E D->E

Caption: A decision tree for the proper disposal of this compound and associated laboratory waste.

By adhering to these safety and logistical guidelines, researchers can confidently and safely handle this compound, ensuring both personal well-being and the integrity of their scientific work. Always consult your institution's specific safety protocols and guidelines as the primary source of information.

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.